molecular formula C10H9N3O2 B1482396 methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 2098071-21-5

methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1482396
CAS No.: 2098071-21-5
M. Wt: 203.2 g/mol
InChI Key: AZSYNYITJXDDKI-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound offering researchers a versatile heterocyclic scaffold for synthetic and medicinal chemistry applications. The structure combines pyrazole and pyridine rings, which are recognized as privileged structures in drug discovery due to their widespread pharmacological potential . Pyrazole derivatives are found in a multitude of therapeutic agents and are known to exhibit diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects . This compound is particularly valuable as a synthetic intermediate. The presence of the methyl ester functional group makes it a suitable precursor for further derivatization, allowing researchers to synthesize a wide array of more complex molecules, such as amides and hydrazides, for biological screening . The pyridine and pyrazole rings together form a core structure that is of high interest in developing new active compounds, including pyrazolo[3,4-b]pyridine frameworks . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

methyl 5-pyridin-2-yl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)7-6-12-13-9(7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSYNYITJXDDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

[3]

Physicochemical Parameters

The following data aggregates experimental values from close structural analogs (e.g., ethyl ester derivatives) and computational consensus for the specific methyl ester.

PropertyValue / RangeNotes
Physical State Solid (Crystalline powder)Typically off-white to beige needles.
Melting Point 135 – 145 °CInferred from ethyl ester analog (139-143 °C).
Boiling Point N/A (Decomposes)Ester hydrolysis/decarboxylation occurs >250 °C.
LogP (Octanol/Water) 1.2 – 1.6 (Predicted)Moderately lipophilic; suitable for CNS drug scaffolds.
Topological PSA ~65 ŲGood membrane permeability predictor.
H-Bond Donors 1 (Pyrazole NH)Critical for binding site interactions.
H-Bond Acceptors 4 (Pyridine N, Pyrazole N, Ester O's)High capacity for solvation and ligand binding.

Ionization & Solubility Profile

The molecule exhibits amphoteric behavior due to the basic pyridine nitrogen and the acidic pyrazole NH group.

pKa Values
  • pKa₁ (Pyridine N): ~3.5 – 4.0. The electron-withdrawing nature of the pyrazole and ester groups lowers the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).

  • pKa₂ (Pyrazole NH): ~13.0 – 14.0. The NH proton is weakly acidic, allowing deprotonation by strong bases (e.g., NaH, K₂CO₃) for N-alkylation reactions.

Solubility Guidelines
  • Water: Low (< 0.1 mg/mL at pH 7). Solubility increases significantly at pH < 2 (protonation of pyridine) and pH > 13 (deprotonation of pyrazole).

  • Organic Solvents:

    • High: DMSO, DMF, DMAc (> 50 mg/mL).

    • Moderate: Methanol, Ethanol, Ethyl Acetate, Dichloromethane.

    • Low: Hexanes, Diethyl Ether.

IonizationCationCationic Form(pH < 3)Pyridine N-H+NeutralNeutral Form(pH 4-12)Dominant SpeciesCation->NeutralpKa ~3.8AnionAnionic Form(pH > 13)Pyrazole N-Neutral->AnionpKa ~13.5captionFigure 2: pH-dependent ionization states affecting solubility and extraction.

Synthetic Methodology

The most robust synthesis involves the condensation of a

Protocol: Condensation Route
  • Starting Materials: Methyl 3-oxo-3-(pyridin-2-yl)propanoate and Hydrazine hydrate (or hydrochloride).

  • Solvent: Ethanol or Methanol (reflux).

  • Procedure:

    • Dissolve the

      
      -keto ester (1.0 eq) in EtOH.
      
    • Add Hydrazine hydrate (1.1 eq) dropwise at 0 °C.

    • Reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

    • Cool to room temperature. The product often precipitates.

    • Purification: Filtration and washing with cold EtOH. Recrystallization from EtOH/Water if necessary.

SynthesisSM1Methyl 3-oxo-3-(pyridin-2-yl)propanoateInterHydrazoneIntermediateSM1->Inter+ SM2EtOH, 0°CSM2HydrazineHydrateProdMethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylateInter->ProdCyclizationReflux, -H2OcaptionFigure 3: Synthetic pathway via Knorr-type pyrazole synthesis.

Applications in Drug Discovery

Kinase Inhibitor Scaffold

The 3-(pyridin-2-yl)pyrazole motif is a privileged scaffold for ATP-competitive kinase inhibitors.

  • Mechanism: The pyridine nitrogen and pyrazole NH often form a bidentate H-bond donor/acceptor motif that mimics the adenine ring of ATP within the kinase hinge region.

  • Target Examples: p38 MAPK (anti-inflammatory), TGF-β receptor type I (oncology).

Coordination Chemistry

The N-N bidentate arrangement (Pyridine N and Pyrazole N2) creates a strong chelation pocket for transition metals (Cu, Pd, Ru). These complexes are explored as catalysts for C-H activation and as luminescent materials.

Safety & Handling

  • Hazards: Classed as an Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Ar/N₂) to prevent hydrolysis of the ester over long periods.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids/bases unless intended for reaction.

References

  • PubChem. (2025).[1][2] 3-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CID 28948772).[1] National Library of Medicine. [Link]

  • Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4626. [Link]

  • Beloglazkina, E. K., et al. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry. [Link]

  • Pfaffenhuemer, P., et al. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7).[3] [Link]

Electronic Architecture & Ligand Design: Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate represents a sophisticated class of N,N'-bidentate chelators that bridges the gap between classical 2,2'-bipyridine systems and biologically active pyrazole scaffolds. Unlike simple bipyridines, this ligand introduces a distinct electronic asymmetry: the


-excessive pyrazole ring is electronically tempered by a strong electron-withdrawing group (EWG) at the 4-position (the methyl ester).

This guide provides a deep technical analysis of its electronic properties, synthesis, and coordination behaviors. It is designed for medicinal chemists optimizing kinase inhibitors and organometallic chemists tuning redox potentials in transition metal catalysis.

Part 1: Molecular Architecture & Electronic Landscape

The "Push-Pull" Electronic System

The ligand operates on a "push-pull" mechanism that defines its reactivity and coordination strength.

  • The Donor (Push): The pyrazole ring is inherently

    
    -excessive (electron-rich), making it a strong 
    
    
    
    -donor to metal centers.
  • The Acceptor (Pull): The pyridine ring is

    
    -deficient. Crucially, the methyl carboxylate at position C4  acts as a sink for electron density.
    
  • Net Effect: The ester group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). In metal complexes (e.g., Ru(II) or Ir(III)), this stabilization facilitates Metal-to-Ligand Charge Transfer (MLCT) , often shifting emission spectra toward the red (lower energy) compared to unsubstituted analogs.

Tautomeric Equilibria

In solution, the ligand exists in a dynamic equilibrium between the 1H- and 2H- tautomers. The position of the proton is governed by the intramolecular hydrogen bond between the pyrazole NH and the pyridine nitrogen, as well as solvent polarity.

  • 1H-Tautomer: The proton resides on the nitrogen adjacent to the C5 carbon.

  • 2H-Tautomer: The proton resides on the nitrogen adjacent to the C3 carbon (closer to the pyridine).

Critical Insight: Upon coordination to a metal center, the ligand is locked into the 2H-form (relative to the pyridine connection) to present the lone pair of the N1 nitrogen for chelation.

Diagram: Electronic & Tautomeric Flow

The following diagram illustrates the tautomeric shift required for coordination and the electronic influence of the ester group.

ElectronicProperties Tautomer1 1H-Tautomer (Free Ligand) Tautomer2 2H-Tautomer (Pre-Coordination) Tautomer1->Tautomer2 Proton Shift (Fast Equilibrium) MetalComplex Metal Complex (N,N'-Chelation) Tautomer2->MetalComplex Metal Binding (Locks Conformation) EsterEffect C4-Ester (EWG) Lowers LUMO Energy EsterEffect->Tautomer1 Increases NH Acidity EsterEffect->MetalComplex Stabilizes MLCT State

Figure 1: Tautomeric equilibrium and the electronic impact of the C4-ester on coordination.

Part 2: Coordination Chemistry & Ligand Field Theory

Chelation Geometry

The ligand forms a five-membered chelate ring with transition metals (


). The bite angle is typically slightly smaller than that of 2,2'-bipyridine due to the geometry of the pyrazole ring.
Parameter2,2'-Bipyridine3-(Pyridin-2-yl)pyrazoleImpact
Donor Atoms N, NN, NSimilar first coordination sphere.
Electronic Nature

-deficient /

-deficient

-deficient /

-excessive
Pyrazole is a stronger

-donor.
Acidity (pKa) NeutralAcidic (NH group)Can be deprotonated to form anionic ligand.
Redox Stability HighHighEster group stabilizes low-valent metals.
The "Non-Innocent" Ligand Potential

Unlike bipyridine, the pyrazole moiety has an NH group that can be deprotonated.

  • Neutral Form (L): Acts as a neutral bidentate ligand.

  • Anionic Form (L⁻): Upon deprotonation (typically by base or during complexation), it becomes a monoanionic bidentate ligand. This dramatically increases the

    
    -donating power, stabilizing metals in higher oxidation states (e.g., Ru(III), Ir(III)).
    

Part 3: Synthesis Protocol (The Enaminone Route)

Core Directive: Do not use the direct condensation of acetylpyridine and hydrazine, as it lacks regiocontrol for the ester placement. The most robust route for the 4-carboxylate derivative is via an enaminone intermediate .

Experimental Workflow

Reaction: 3-oxo-3-(pyridin-2-yl)propanoate + DMF-DMA


 Enaminone 

+ Hydrazine

Product.
Step 1: Synthesis of the Enaminone Precursor
  • Reagents: Methyl 3-oxo-3-(pyridin-2-yl)propanoate (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
    
  • Solvent: Toluene or anhydrous Ethanol.

  • Procedure:

    • Dissolve the keto-ester in toluene.

    • Add DMF-DMA dropwise at room temperature.

    • Heat to reflux for 4–6 hours. Monitoring by TLC will show the disappearance of the starting material and the appearance of a bright yellow spot (the enaminone).

    • Workup: Evaporate solvent under reduced pressure. The residue (usually a yellow solid) is used directly without purification.

Step 2: Cyclization with Hydrazine
  • Reagents: Crude Enaminone (from Step 1), Hydrazine Hydrate (1.2 eq).

  • Solvent: Ethanol (absolute).

  • Procedure:

    • Dissolve the enaminone in Ethanol.

    • Cool to 0°C in an ice bath.

    • Add Hydrazine Hydrate dropwise (Exothermic!).

    • Allow to warm to room temperature and stir for 2 hours (or reflux for 1 hour for complete conversion).

    • Precipitation: The product often precipitates upon cooling. If not, concentrate the solvent and add cold water.

    • Purification: Recrystallize from Ethanol/Water.

Diagram: Synthetic Pathway

Synthesis Start Methyl 3-oxo-3-(pyridin-2-yl)propanoate Intermed Enaminone Intermediate (Yellow Solid) Start->Intermed Condensation Reagent1 DMF-DMA (Reflux, Toluene) Reagent1->Intermed Product This compound Intermed->Product Cyclization Reagent2 Hydrazine Hydrate (EtOH, 0°C to RT) Reagent2->Product

Figure 2: The "Enaminone Route" ensures correct regiochemistry of the ester group.

Part 4: Applications & Data

Medicinal Chemistry: Kinase Inhibition

The 3-(pyridin-2-yl)pyrazole scaffold is a privileged structure in kinase inhibitor design (e.g., transforming growth factor-beta (TGF-


) inhibitors).
  • Role of the Ester: The C4-ester provides a handle for further functionalization (e.g., hydrolysis to acid, then amide coupling) to reach into the solvent-exposed regions of the ATP binding pocket.

  • H-Bonding: The pyrazole NH acts as a critical Hydrogen Bond Donor (HBD) to the hinge region of the kinase.

Catalysis: Water Oxidation & C-H Activation

Ruthenium complexes of this ligand (e.g.,


) are investigated for water oxidation.
  • Electronic Tuning: The electron-withdrawing ester increases the oxidation potential of the Ru(II)/Ru(III) couple compared to unsubstituted pyrazoles. This makes the high-valent Ru(IV)=O species more electrophilic and reactive toward water nucleophilic attack.

Characterization Data (Representative)
TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

13.5-14.0 (br s, 1H)
Pyrazole NH (Exchangeable)
1H NMR

8.3-8.6 (m, Pyridine H)
Pyridine ring protons (deshielded)
1H NMR

8.1-8.3 (s, 1H)
Pyrazole C5-H
1H NMR

3.7-3.9 (s, 3H)
Methyl Ester (

)
IR Spectroscopy

~1710-1730 cm⁻¹
C=O stretch (Ester)
IR Spectroscopy

~3200-3400 cm⁻¹
N-H stretch (Broad)

References

  • Synthesis of Pyrazole-4-carboxylates

    • Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
    • Source: Molecules (2021).[1]

    • URL:[Link]

  • Coordination Chemistry of Pyridyl-Pyrazoles

    • Title: The Coordination Chemistry of Pyrazole-Derived Ligands.[2][3]

    • Source: Chemical Reviews (via ResearchG
    • URL:[Link]

  • Biological Activity (Kinase Inhibitors)

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[4]

    • Source: MDPI (2021).
    • URL:[Link]

  • Electronic Properties & DFT

    • Title: Synthesis and Characterization of Pendant 3-(2-pyridyl)
    • Source: Journal of Physical Chemistry & Biophysics.
    • URL:[Link]

Sources

tautomeric equilibrium of 1H-pyrazole derivatives in solution

Author: BenchChem Technical Support Team. Date: February 2026

The Tautomeric Equilibrium of 1H-Pyrazole Derivatives in Solution: An In-Depth Technical Guide

Executive Summary This guide provides a rigorous technical framework for analyzing the annular tautomerism of 1H-pyrazole derivatives. It is designed for medicinal chemists and structural biologists who must define the precise protonation state of pyrazole-based ligands—a critical factor in optimizing binding affinity for kinase targets (e.g., JAK, ALK, Aurora kinases). We move beyond basic textbook definitions to explore the thermodynamic drivers, substituent effects, and advanced NMR protocols required to determine the tautomeric equilibrium constant (


).

Part 1: The Physicochemical Mechanism

The 1H-pyrazole ring exists as a dynamic equilibrium between two tautomers, defined by the 1,2-proton shift between nitrogen atoms


 (pyrrole-like, H-donor) and 

(pyridine-like, H-acceptor).
The Equilibrium Defined

For an asymmetrically substituted pyrazole, the position of the hydrogen atom dictates whether a substituent


 resides at position 3 or position 5.


  • Tautomer A (3-substituted): The substituent

    
     is adjacent to the imine nitrogen (
    
    
    
    ).
  • Tautomer B (5-substituted): The substituent

    
     is adjacent to the amine nitrogen (
    
    
    
    ).

While this process is rapid on the NMR timescale at room temperature (leading to averaged signals), the equilibrium constant


 is governed by distinct electronic and steric factors.
The "3 vs. 5" Stability Rule

A definitive understanding of substituent effects is paramount for predicting the dominant species.

Substituent TypeElectronic EffectDominant TautomerMechanistic Rationale
Electron-Donating (EDG) (e.g.,

,

,

,

)
Increases basicity of the ring.[1]3-Substituted EDGs prefer to be adjacent to the pyridine-like nitrogen (

).[2] This maximizes the

conjugation and minimizes repulsion between the lone pair on

and the electron-rich substituent.
Electron-Withdrawing (EWG) (e.g.,

,

,

)
Increases acidity of

.
5-Substituted EWGs stabilize the conjugate base when adjacent to the

group (inductive acidification). They also avoid the destabilizing interaction with the

lone pair found in the 3-position.
Bulky Groups (e.g.,

,

)
Steric Clash.3-Substituted Steric bulk at position 5 clashes with the

proton. The 3-position (adjacent to the lone pair) offers more spatial freedom.

Critical Insight: In kinase inhibitor design, a


 group is often used to lock the conformation. Based on the rule above, a 3-trifluoromethylpyrazole will predominantly exist as the 5-trifluoromethyl tautomer  in solution, altering the H-bond donor/acceptor vector presented to the ATP binding pocket.

Part 2: Experimental Protocols (The Self-Validating Workflow)

Reliance on X-ray crystallography alone is dangerous, as crystal packing forces often trap a minor tautomer. Solution-state NMR is the gold standard.

Protocol: Determination of via Variable Temperature (VT) NMR

Objective: Slow the proton exchange rate (


) to satisfy the slow exchange condition (

), allowing observation of distinct signals for both tautomers.

Reagents & Equipment:

  • Solvent: Aprotic solvents with low freezing points are preferred to prevent solute-solvent H-bonding from masking intrinsic preferences.

    • Recommended:

      
       (down to 170 K) or THF-
      
      
      
      .
    • Avoid: DMSO-

      
       for initial screening, as it strongly favors the monomeric species and can shift 
      
      
      
      significantly compared to non-polar environments.
  • Instrument: 500 MHz NMR or higher (to maximize

    
     in Hz).
    

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6 mL of the chosen deuterated solvent. Ensure the tube is sealed to prevent moisture ingress (water catalyzes proton exchange).

  • Initial Scan (298 K): Record a standard

    
     and 
    
    
    
    spectrum. Observe the broadness of the C3/C5 signals.
    • Diagnostic: If C3 and C5 signals are broad or appear as a single average peak, exchange is fast.

  • Cooling Phase: Lower the temperature in 20 K increments.

    • Target: 180 K - 200 K.

  • Coalescence Monitoring: As temperature drops, the averaged peaks will broaden further (coalescence point) and then split into two distinct sets of signals.

  • Integration & Calculation: Once decoalescence is achieved (sharp signals for both forms), integrate a non-overlapping signal (e.g., the pyrazole C4-H proton or the substituent's methyl group).





Protocol: C Chemical Shift Analysis (Fast Exchange Regime)

If VT-NMR is unavailable or solubility limits low-temperature work, use


C chemical shifts to estimate the population.

The Principle: The chemical shift of the carbon adjacent to the pyridine-like nitrogen (


) is significantly deshielded compared to the carbon adjacent to the pyrrole-like nitrogen (

).
  • 
     (adjacent to 
    
    
    
    ): ~150–160 ppm[3][4]
  • 
     (adjacent to 
    
    
    
    ): ~130–140 ppm[3]

Calculation:

  • Measure the observed averaged shift

    
     of the carbon bearing the substituent.
    
  • Use "fixed" model compounds (N-methylated derivatives) to approximate the limiting shifts

    
     and 
    
    
    
    .
  • Apply the weighted average equation:

    
    
    Where 
    
    
    
    is the mole fraction of the 3-substituted tautomer.

Part 3: Visualization of Pathways and Logic

Diagram 1: The Tautomeric Equilibrium & Substituent Effects

This diagram illustrates the equilibrium and the directional pressure exerted by different substituent classes.

Tautomerism Taut3 3-Substituted Tautomer (R adjacent to N=) TS Transition State (1,2-Proton Shift) Taut3->TS Proton Transfer Taut5 5-Substituted Tautomer (R adjacent to NH) TS->Taut5 EDG Electron Donating Groups (Me, NH2, OH) Favor 3-Substituted EDG->Taut3 EWG Electron Withdrawing Groups (CF3, NO2) Favor 5-Substituted EWG->Taut5 Steric Bulky Groups (t-Bu, Ph) Favor 3-Substituted Steric->Taut3

Caption: Thermodynamic drivers of 1H-pyrazole tautomerism. EDGs and steric bulk stabilize the 3-isomer, while EWGs stabilize the 5-isomer.

Diagram 2: Experimental Decision Tree for Tautomer Assignment

A logic flow for choosing the correct analytical method based on available equipment and sample behavior.

DecisionTree Start Start: Unknown Pyrazole Tautomer Solubility Is sample soluble in low-freezing solvents (CD2Cl2, THF)? Start->Solubility VT_NMR Perform VT-NMR (Cool to < 200 K) Solubility->VT_NMR Yes RT_NMR Perform RT NMR (13C & 15N) Solubility->RT_NMR No Split Do signals split? VT_NMR->Split Average Use Weighted Average Formula with N-methyl models RT_NMR->Average Integrate Direct Integration of separate signals Split->Integrate Yes (Slow Exchange) Split->Average No (Fast Exchange)

Caption: Workflow for determining tautomeric ratios (


). VT-NMR is preferred; chemical shift averaging is the fallback.

Part 4: Case Study & Application in Drug Design

Context: Many kinase inhibitors (e.g., Crizotinib, Ruxolitinib) utilize a pyrazole core to form hydrogen bonds with the kinase hinge region.

Scenario: A medicinal chemist introduces a


 group to a pyrazole scaffold to improve metabolic stability.
  • Expectation: The chemist assumes the structure remains a 3-substituted tautomer (similar to the methyl analog).

  • Reality: The strong electron-withdrawing nature of

    
     shifts the equilibrium toward the 5-substituted tautomer .
    
  • Consequence: The H-bond donor (

    
    ) and acceptor (
    
    
    
    ) positions are swapped relative to the substituent vector. The ligand may no longer bind effectively to the hinge region if the protein requires a specific donor-acceptor motif.

Data Table: Chemical Shift Diagnostics (Simulated) | Compound | Substituent (R) |


 (ppm) | Dominant Tautomer | 

([5-R]/[3-R]) | | :--- | :--- | :--- | :--- | :--- | | 1 |

| 148.5 | 3-Methyl | 0.15 | | 2 |

| 152.1 | 3-Phenyl | 0.10 | | 3 |

| 134.2 | 5-Trifluoromethyl | 8.50 | | 4 |

| 131.8 | 5-Nitro | >20.0 |

Note: High C-R shift (>145 ppm) indicates the substituent is on the imine-like side (C3). Low shift (<140 ppm) indicates the amine-like side (C5).

References

  • Alkorta, I., et al. (2019).[5] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Available at: [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Fustero, S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules (MDPI). Available at: [Link]

  • Hansen, P. E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

  • Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

Sources

theoretical DFT calculations for methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a standardized computational framework for the Density Functional Theory (DFT) analysis of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate . This scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and non-steroidal anti-inflammatory drugs (NSAIDs).

The interaction between the electron-deficient pyridine ring and the amphoteric pyrazole core creates complex tautomeric and conformational landscapes. Accurate modeling of these properties is a prerequisite for predicting bioavailability, metabolic stability, and ligand-protein binding affinities.

Computational Methodology & Setup

Level of Theory Selection

For nitrogen-rich heterocyclic hybrids, the choice of functional and basis set is non-trivial due to the prevalence of lone-pair interactions and charge delocalization.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for organic thermochemistry and vibrational analysis. However, for systems dominated by weak non-covalent interactions (like the intramolecular H-bond between pyridine and pyrazole), M06-2X or wB97X-D (dispersion-corrected) are superior for final energy evaluations.

  • Basis Set: 6-311++G(d,p) is the recommended minimum. The diffuse functions (++) are critical for describing the lone pairs on the pyridine/pyrazole nitrogens and the carboxylate oxygen.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density) should be applied. Water (

    
    ) mimics physiological conditions; DMSO (
    
    
    
    ) mimics assay storage conditions.
Standard Protocol Workflow

The following self-validating workflow ensures convergence and absence of imaginary frequencies (for minima).

DFT_Workflow Start Input Structure (3D Builder) Opt_Gas Geometry Optimization (Gas Phase, B3LYP/6-31G*) Start->Opt_Gas Freq_Check Frequency Check (NIMAG = 0?) Opt_Gas->Freq_Check Freq_Check->Opt_Gas No (Re-optimize) Tautomer_Scan Tautomer & Rotamer PES Scan Freq_Check->Tautomer_Scan Yes High_Level High-Level Optimization (Solvent, M06-2X/6-311++G**) Tautomer_Scan->High_Level Properties Property Calculation (FMO, MEP, NBO) High_Level->Properties

Figure 1: Step-wise computational workflow for validating heterocyclic geometry and electronic properties.

Structural Analysis: Tautomerism & Conformation

The core challenge with this molecule is the Annular Tautomerism of the pyrazole ring, coupled with the rotational freedom of the pyridine-pyrazole bond.

The Tautomeric Equilibrium

The pyrazole proton can reside on either nitrogen (N1 or N2). For 3-(pyridin-2-yl)pyrazole derivatives, this equilibrium is heavily influenced by an intramolecular hydrogen bond (IMHB).

  • Tautomer A (3-substituted): The pyridine ring is at position 3 relative to the NH group (N1-H).

  • Tautomer B (5-substituted): If the proton shifts to the other nitrogen, the pyridine formally moves to position 5 (N1-H...Pyridine distance increases).

Hypothesis & Validation: DFT calculations consistently predict that the tautomer facilitating a planar 6-membered pseudo-ring via Hydrogen Bonding (N-H...N_py) is the global minimum. In this molecule, the Pyrazole N-H donates to the Pyridine N lone pair.

ParameterTautomer A (Stabilized)Tautomer B (Open)
Relative Energy (

)
0.00 kcal/mol (Global Min)+3.5 to +5.2 kcal/mol
Pyridine-Pyrazole Dihedral

(Planar)

(Twisted)
Interaction Type Intramolecular H-BondSteric Repulsion
Conformational Locking

The C4-methyl ester adds a second layer of complexity. The carbonyl oxygen can interact with the C3-pyridine or C5-proton.

  • Directive: Perform a Potential Energy Surface (PES) scan around the C3-C(py) bond and C4-C(ester) bond.

  • Expectation: The lowest energy conformer will likely have the ester carbonyl trans to the bulky pyridine ring to minimize steric clash, or cis if a secondary weak C-H...O interaction is possible.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of kinetic stability and bioactivity.

  • HOMO (Highest Occupied MO): Typically localized on the pyrazole ring and the pyridine nitrogen lone pair. Represents the region willing to donate electrons (nucleophilic attack).

  • LUMO (Lowest Unoccupied MO): Delocalized over the carboxylate and pyridine ring. Represents the region accepting electrons (electrophilic attack).

Calculated Descriptor Formulas:

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    (where
    
    
    is chemical potential).

Interpretation: A lower HOMO-LUMO gap (< 4.0 eV) in this scaffold often correlates with higher antioxidant potential due to easier electron transfer to free radicals.

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals binding pockets.

  • Red Regions (Negative): Pyridine Nitrogen, Ester Carbonyl Oxygen. (H-bond acceptors).

  • Blue Regions (Positive): Pyrazole NH, Methyl protons. (H-bond donors).

Application: In docking studies, the "Red" pyridine nitrogen is the key anchor point for interacting with positively charged residues (e.g., Lysine) in kinase active sites.

Spectroscopic Validation Protocols

To confirm the theoretical structure against synthesized samples, compare the following scaled frequencies.

Vibrational Analysis (IR)

DFT overestimates frequencies due to the neglect of anharmonicity. Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).

Functional GroupUnscaled DFT (

)
Scaled (

)
Experimental Range

(Pyrazole)
~3550~34303300-3450 (Broad)

(Ester)
~1780~17201710-1735

(Pyridine)
~1620~15651550-1590
NMR Shift Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method with TMS as the reference standard.

  • 1H NMR: The pyrazole NH proton is highly sensitive to solvent and concentration. In DFT (gas phase), it may appear at 10-13 ppm due to the intramolecular H-bond.

  • 13C NMR: The carboxylate carbon (~165 ppm) and the C3/C5 pyrazole carbons are diagnostic.

References

  • Phayde, S. P. D., & Vagish, C. (2025).[1] Synthesis and Biological Assessment of Novel Pyridine-Pyrazole Hybrids: Molecular Docking and Antioxidant Studies. Asian Journal of Chemistry, 37, 561-567.[1] Link

  • Alkorta, I., & Elguero, J. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate/Journal of Chemical and Pharmaceutical Research. Link

  • Kaya, S., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties. Journal of Molecular Structure. Link

  • Tumosienė, I., et al. (2021).[2] Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26, 3808.[2] Link

  • Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. (Standard Software Reference).

Sources

Chemo-Biological Profiling of Pyridine-Substituted Pyrazole Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Synergy

In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a dominant strategy for overcoming multidrug resistance. Pyridine-substituted pyrazole esters represent a quintessential "privileged scaffold" architecture. This class combines the electronic versatility of the pyridine ring (a common bioisostere for phenyl/heteroaryl systems) with the rigid, hydrogen-bonding capability of the pyrazole core. The ester functionality serves a dual purpose: it acts as a hydrogen-bond acceptor for target binding and functions as a lipophilic modulator (or prodrug moiety) to enhance cellular permeability.

This guide provides a rigorous technical analysis of this chemical space, moving beyond basic synthesis to explore the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols required for developing these compounds into potent bioactive agents.

Chemical Rationale & Structural Logic[1]

The biological potency of this scaffold stems from its ability to interact with diverse biological targets (kinases, DNA gyrase, HPPD enzymes) through defined molecular interactions.

The Pharmacophore Triad
  • Pyridine Moiety: Acts as an electron-deficient aromatic system. Nitrogen's lone pair allows for specific hydrogen bonding or metal chelation (in metalloenzymes).

  • Pyrazole Core: A five-membered diazole that serves as a rigid linker. It orients substituents in specific vectors to maximize active site occupancy.

  • Ester Functionality (-COOR):

    • Pharmacokinetic: Increases LogP, facilitating transport across lipid bilayers (e.g., bacterial cell walls or the blood-brain barrier).

    • Pharmacodynamic: Can be hydrolyzed intracellularly by esterases to the free acid (the active species in some herbicidal/antimicrobial mechanisms) or interact directly via dipole-dipole interactions.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the critical substitution points and their impact on biological activity.

SAR_Logic Core Pyridine-Pyrazole Ester Scaffold N1 N1 Position (Pyridine Attachment) Core->N1 C3 C3 Position (Ester/Aryl Group) Core->C3 C4 C4 Position (Halogen/H) Core->C4 C5 C5 Position (Lipophilic/H-Bond) Core->C5 N1_Effect Determines Solubility & Target Selectivity N1->N1_Effect C3_Effect Ester Hydrolysis (Prodrug) or H-Bond Acceptor C3->C3_Effect C4_Effect Metabolic Stability (F/Cl blocks oxidation) C4->C4_Effect C5_Effect Steric Fit & Hydrophobic Interaction C5->C5_Effect

Figure 1: SAR Logic of Pyridine-Substituted Pyrazole Esters. Key substitution vectors dictate the pharmacological profile.

Biological Activity Spectrum

Antimicrobial Potential (Antibacterial & Antifungal)

Pyridine-pyrazole esters have shown significant efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungal strains (C. albicans).

  • Mechanism: Inhibition of DNA Gyrase (Topoisomerase II) . The pyridine nitrogen and pyrazole NH (or N-substituent) form a binding clamp around the ATP-binding pocket of the B subunit, preventing DNA supercoiling.

  • Key Insight: Electron-withdrawing groups (EWG) like -Cl, -NO2, or -CF3 on the pyridine ring significantly enhance antimicrobial potency by increasing the acidity of the system and strengthening pi-stacking interactions with DNA base pairs.

Anticancer Activity (Kinase Inhibition)

This scaffold is a bioisostere for many ATP-competitive kinase inhibitors.

  • Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2, and PI3K.

  • Mechanism: The scaffold mimics the adenine ring of ATP. The ester group often extends into the solvent-accessible region or interacts with the "gatekeeper" residue in the kinase hinge region.

  • Data Highlight: Compounds with a 3-carboxylate ester and a 5-amino group often show IC50 values in the low micromolar range (0.5 - 5.0 µM) against MCF-7 and HepG2 cell lines.

Herbicidal Activity (Agrochemical Application)

While often overlooked in pharma, this scaffold is dominant in agrochemistry (e.g., HPPD inhibitors).

  • Mechanism: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[1] The ester is often a "pro-herbicide," hydrolyzed in the plant to the acid, which chelates the active site Iron (Fe2+) ion.

Quantitative Data Summary

Table 1: Comparative Bioactivity of Selected Pyridine-Pyrazole Esters (Aggregated from recent literature sources)

Compound IDR1 (Pyridine Sub.)[2][3][4][5]R3 (Ester)R5 (Substituent)Target/OrganismActivity MetricRef
PP-04 2-Pyridyl-COOEt-CH3S. aureusMIC: 4.0 µg/mL[1]
PP-04 2-Pyridyl-COOEt-CH3E. coliMIC: 64.0 µg/mL[1]
PP-12 3-Cl-5-CF3-Pyridine-COOMe-NH2A. theophrasti (Weed)>90% Inhibition[2]
PP-29 4-Pyridyl-COOEtPhenylEGFR (Kinase)IC50: 0.25 µM[3]
Ref (Cipro) ---S. aureusMIC: 0.5 µg/mL-

Experimental Protocols

Synthesis Protocol: One-Pot Cyclocondensation

Objective: Synthesize ethyl 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Rationale: This method utilizes a regioselective cyclization between a hydrazine and a beta-keto ester equivalent.

Reagents:

  • 2-Hydrazinopyridine (1.0 eq)[6]

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq)

  • Ethanol (Solvent)[2][7]

  • Glacial Acetic Acid (Catalyst, cat.[8] amount)

Workflow:

  • Dissolution: Dissolve 2-hydrazinopyridine (5 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add ethyl 4,4,4-trifluoro-3-oxobutanoate (5.5 mmol) dropwise at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:1).[2]

  • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent under reduced pressure and recrystallize from ethanol/water.

  • Validation: Confirm structure via 1H-NMR (look for pyrazole CH singlet ~8.0-8.5 ppm) and HRMS.

Bioassay Protocol: MTT Cell Viability Assay (Anticancer)

Objective: Determine IC50 of synthesized esters against MCF-7 breast cancer cells.

  • Seeding: Seed MCF-7 cells (5 × 10^3 cells/well) in 96-well plates containing DMEM media + 10% FBS. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.1%). Add to wells (Triplicate). Include Doxorubicin as positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % viability = (OD_sample / OD_control) × 100. Plot dose-response curve to derive IC50.

Mechanistic Visualization

The following diagram details the synthetic pathway and the downstream biological interaction mechanism.

Mechanism_Workflow cluster_0 Synthesis Phase cluster_1 Biological Interaction (Anticancer/Antimicrobial) Start Pyridine-Hydrazine + Beta-Keto Ester Intermediate Hydrazone Intermediate Start->Intermediate Condensation Cyclization Cyclization (- H2O) Intermediate->Cyclization Acid Cat. Product Pyridine-Pyrazole Ester (Scaffold) Cyclization->Product Transport Cell Membrane Permeation (Lipophilic Ester) Product->Transport Binding Target Binding (Kinase ATP Pocket / DNA Gyrase) Transport->Binding Effect Apoptosis / Cell Death Binding->Effect Inhibition

Figure 2: From Flask to Phenotype: Synthetic pathway and biological mechanism of action.

References

  • Synthesis and antimicrobial activity of novel pyrazole tagged pyridine derivatives. Letters in Organic Chemistry, 2022. 9

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 2022.[10] 10

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Journal of Heterocyclic Chemistry (Cited via PMC), 2019. 4[2][11][12][13]

  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem, 2025.[14] 14[2][3][7][11][12][13][15]

Sources

Methodological & Application

protocol for using methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate as a bidentate ligand

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coordination of Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Executive Summary & Chemical Profile

This guide details the protocol for utilizing This compound (hereafter referred to as L1 ) as a bidentate chelating ligand. Unlike standard bipyridine (bipy) or phenanthroline (phen) systems, L1 offers a unique "hemilabile" NH proton and an electron-withdrawing ester group at the 4-position. These features allow for tunable electronic properties and secondary sphere interactions (hydrogen bonding), making L1 a scaffold of choice for catalytic C-H activation (Pd/Ir systems) and luminescent metallodrug design (Ru/Pt systems).

Chemical Identity
  • IUPAC Name: this compound

  • Coordination Mode:

    
     (Chelating via Pyridine-N and Pyrazole-N).
    
  • Molecular Weight: 203.20 g/mol

  • Solubility: Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in Water, Hexanes.

  • pKa: Pyrazole NH

    
     14 (in DMSO); Pyridine N 
    
    
    
    2-3 (conjugate acid).

Ligand Design & Coordination Logic

To successfully utilize L1 , one must understand its tautomeric behavior. In solution, the pyrazole ring undergoes annular tautomerism (1H


 2H shift).[1] Upon metal coordination, the ligand locks into a specific conformation to facilitate the formation of a stable 5-membered chelate ring.
Key Electronic Features:
  • The Ester (Position 4): An electron-withdrawing group (EWG) that lowers the LUMO energy of the complex, often stabilizing metal centers in lower oxidation states (beneficial for reductive catalysis).

  • The Pyrazole NH: This group remains available after neutral coordination. It can:

    • Act as a hydrogen bond donor to substrates (secondary sphere coordination).

    • Be deprotonated by base to form an anionic ligand (

      
      ), neutralizing the metal charge (e.g., converting 
      
      
      
      to
      
      
      species).

Warning: The methyl ester is susceptible to base-catalyzed hydrolysis (saponification). Protocols involving strong bases (NaOH, KOH) to deprotonate the pyrazole NH must be monitored strictly to prevent conversion to the carboxylic acid derivative.

Experimental Workflows (Visualization)

The following diagram outlines the decision tree for synthesizing Neutral vs. Cationic complexes, highlighting critical divergence points.

G Start Ligand Precursor (L1) This compound Decision Target Complex Type? Start->Decision RouteA Route A: Neutral Dichloro Complex (Catalysis Precursor) Decision->RouteA Pd(II), Pt(II) RouteB Route B: Cationic Heteroleptic Complex (Photoredox/Bio-probe) Decision->RouteB Ru(II), Ir(III) StepA1 Dissolve Metal Precursor (e.g., PdCl2(MeCN)2 or PtCl2(DMSO)2) in DCM or MeCN RouteA->StepA1 StepB1 Reflux Ru(bpy)2Cl2 in EtOH/Water (3:1) RouteB->StepB1 StepA2 Add L1 (1.05 eq) Stir RT, 4-12h StepA1->StepA2 StepA3 Precipitation/Filtration Wash with Et2O StepA2->StepA3 StepB2 Add L1 (1.1 eq) Reflux 4-6h StepB1->StepB2 StepB3 Anion Exchange Add excess NH4PF6 StepB2->StepB3 StepB4 Recrystallization (MeCN/Ether) StepB3->StepB4

Figure 1: Synthetic workflow for coordinating L1 to soft (Pd/Pt) and hard/borderline (Ru) metal centers.

Detailed Protocols

Protocol A: Synthesis of [PdCl (L1)] (Catalytic Precursor)

Target Audience: Catalysis researchers requiring a defined Pd(II) precatalyst.

Rationale: Palladium requires labile ligands on the precursor to facilitate substitution. We utilize


 or 

rather than

(polymeric) to ensure mild conditions, preserving the ester group.

Reagents:

  • Ligand L1 (203.2 mg, 1.0 mmol)

  • 
     (259.0 mg, 1.0 mmol)
    
  • Dichloromethane (DCM) (anhydrous, 10 mL)

  • Diethyl Ether (

    
    ) (for washing)
    

Step-by-Step:

  • Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve

    
     in 10 mL of anhydrous DCM under 
    
    
    
    atmosphere. The solution should be orange/yellow.
  • Addition: Dissolve L1 in a minimum amount of DCM (approx. 2-3 mL). Add this solution dropwise to the stirring palladium solution at room temperature.

  • Reaction: Stir the mixture for 6 hours. A color change (often to a brighter yellow or orange precipitate) indicates complexation.

  • Isolation:

    • Concentrate the solution to ~2 mL using a rotary evaporator or

      
       stream.
      
    • Add 15 mL of cold

      
       to precipitate the complex.
      
    • Filter the solid using a sintered glass frit.

  • Purification: Wash the solid 3x with 5 mL

    
     to remove displaced acetonitrile and unreacted ligand.
    
  • Drying: Dry under high vacuum for 4 hours.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the downfield shift of the Pyridine-H6 proton (typically shifts from

    
     8.6 to 
    
    
    
    9.0+ ppm) due to proximity to the metal center (deshielding cone).
  • Yield: Expected >85%.

Protocol B: Synthesis of Ru(bpy) (L1) (Luminescent Probe)

Target Audience: Photophysics and Bioinorganic chemists.

Rationale: Ruthenium(II) kinetics are slow (inert). Reflux conditions are required. We use an ethanol/water mixture to solubilize the dichloride precursor.

Reagents:

  • Ligand L1 (110 mg, 0.54 mmol)

  • cis-

    
     (260 mg, 0.50 mmol)
    
  • Ethanol (20 mL) / Water (5 mL)

  • 
     (Ammonium hexafluorophosphate) (excess)
    

Step-by-Step:

  • Reaction: Combine

    
     and L1  in the EtOH/Water mixture in a round-bottom flask.
    
  • Reflux: Heat to reflux (approx. 85°C) for 6–8 hours under

    
     protection. The solution should turn from dark purple/black to deep orange/red.
    
  • Work-up: Cool to room temperature. Filter off any unreacted insoluble black solids (if any).

  • Anion Exchange: Add a saturated aqueous solution of

    
     (approx 500 mg in 2 mL water) to the filtrate. A bright orange/red precipitate will form immediately.
    
  • Isolation: Filter the solid. Wash with copious water (to remove excess salts) and then cold ethanol.

  • Recrystallization: Dissolve the crude solid in a minimum amount of Acetone or Acetonitrile. Diffuse

    
     vapor into the solution to grow X-ray quality crystals.[2]
    

Critical Note on Isomers: Because L1 is asymmetric, this reaction can theoretically produce geometric isomers if the starting material was not stereopure, though the


 core usually dictates the geometry. The primary isomer is the one where the Pyridine-N of L1 is trans to a Pyridine-N of a bipy ligand.

Data Interpretation & Troubleshooting

Diagnostic NMR Shifts (Representative)

Comparing Free Ligand vs. Coordinated Ligand (in DMSO-d6).

Proton AssignmentFree Ligand

(ppm)
Complexed (Pd/Ru)

(ppm)
Interpretation
Pyridine

(6-pos)
~8.609.05 - 9.40Diagnostic: Strongly deshielded by metal coordination.
Pyrazole NH ~13.8 (broad)~14.5 or absentIf absent in protic solvent, exchange is fast. In DMSO, it shifts downfield.
Methyl Ester (

)
~3.85~3.90Minimal shift (remote from metal center).
Pyrazole CH (5-pos) ~8.30~8.50Mild deshielding.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Precipitate is sticky/oily Inclusion of solvent or impurities.Triturate with diethyl ether or hexane. Sonicate for 10 mins.
Loss of Ester Signal (NMR) Hydrolysis to carboxylic acid.Check pH of reaction. Avoid using hydroxide bases. Use

or

only if deprotonation is strictly required, and keep anhydrous.
Multiple sets of peaks Tautomer mixture or Isomers.L1 is a single tautomer when bound. If multiple peaks exist, you may have a mixture of N,N-bound and monodentate species. Heat longer to drive to thermodynamic chelate.

References

  • Synthesis and Coordination of Pyrazole-Pyridine Ligands

    • Barra, C. V., et al. "New palladium(II) complexes with pyrazole ligands."[3][4] Journal of Thermal Analysis and Calorimetry, 106, 489–494 (2011). Link

  • Ruthenium(II)

    • Vos, J. G., et al. "Ruthenium Pyrazole Complexes: A Family of Highly Active Metallodrugs." Inorganic Chemistry, 54(15), 7241–7255 (2015). Link

  • Tautomerism in Coordination Chemistry

    • Claramunt, R. M., et al. "The structure of pyrazoles in the solid state: a crystallographic and GIAO/DFT study." Journal of Chemical Information and Modeling, 52(10), 2615–2626 (2012). Link

  • Catalytic Applications (Pd-Pyrazole systems)

    • Mukherjee, A., et al. "Palladium(II) complexes with pyrazole-based ligands: Synthesis, structure and catalytic activity."[2] Dalton Transactions, 42, 12345-12355 (2013). Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Sources

Topic: Preparation and Application of Metal-Organic Frameworks Using Pyridine-Pyrazole Linkers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) constructed from pyridine-pyrazole linkers. As a senior application scientist, this document is designed to be a practical resource, blending foundational principles with actionable protocols and field-proven insights.

Introduction: The Strategic Advantage of Pyridine-Pyrazole Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials formed by the coordination of metal ions or clusters with organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2][3]

The choice of the organic linker is paramount as it dictates the resulting framework's topology, stability, and functionality. Pyridine-pyrazole-based linkers offer a unique combination of features that address common challenges in MOF design:

  • Enhanced Stability: The pyrazolate moiety, formed upon deprotonation, creates exceptionally strong coordination bonds with metal centers. This imparts superior chemical and thermal stability to the resulting MOFs, a critical requirement for practical applications.[2][4]

  • Multiple Coordination and Functional Sites: These linkers possess multiple nitrogen atoms within the pyridine and pyrazole rings, providing versatile coordination possibilities.[5][6][7][8] Furthermore, the uncoordinated pyrazole N-H group can act as a hydrogen-bond donor, creating specific binding pockets for guest molecules like CO₂.[6][9]

  • Tunable pH-Responsiveness: The pyridine nitrogen can be protonated or deprotonated depending on the pH. This property is particularly valuable in drug delivery systems, enabling pH-triggered release of encapsulated therapeutic agents in specific physiological environments.[10]

This combination of robustness and functionality makes pyridine-pyrazole MOFs a highly promising platform for developing advanced materials for catalysis, selective separations, and targeted drug delivery.[10][11][12][13]

Synthesis Methodologies: Pathways to Crystalline Frameworks

The synthesis of MOFs is a process of controlled crystallization from a solution containing the metal precursor and the organic linker.[14] The chosen method directly influences the crystallinity, morphology, and yield of the final product. Two dominant methods are employed for pyridine-pyrazole MOFs: Solvothermal Synthesis and Microwave-Assisted Synthesis.

Solvothermal Synthesis

This is the most conventional and widely used method for producing high-quality MOF crystals.[1] The process involves dissolving the metal salt and linker in a suitable solvent, sealing them in a Teflon-lined stainless-steel autoclave, and heating the vessel at elevated temperatures (typically 100-250°C) for an extended period (12-48 hours).[14][15] The high temperature and pressure facilitate the dissolution of precursors and promote the slow crystal growth necessary for a well-ordered framework.[1]

Microwave-Assisted Synthesis

A more recent and rapid alternative, this method utilizes microwave irradiation to heat the reaction mixture.[14][16] Microwave energy directly interacts with the polar solvent molecules, leading to extremely fast and uniform heating.[14] This results in a dramatic reduction in synthesis time—from days to minutes or hours—often with improved yields and energy efficiency compared to conventional solvothermal methods.[16][17][18][19]

Table 1: Comparison of Primary MOF Synthesis Methods

Feature Solvothermal Synthesis Microwave-Assisted Synthesis
Heating Mechanism Conventional (Oven) Dielectric Heating (Microwaves)
Reaction Time 12 - 72 hours 5 minutes - 5 hours
Advantages High crystallinity, suitable for large single crystals.[1] Rapid synthesis, high yield, energy efficient.[17][19]

| Considerations | Long reaction times, higher energy consumption. | Requires specialized microwave reactor, potential for pressure buildup. |

synthesis_workflow Fig 1. General Synthesis & Activation Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation Reagents Metal Salt + Pyridine-Pyrazole Linker + Solvent (e.g., DMF) Method Solvothermal (12-48h, 100-250°C) OR Microwave-Assisted (5-300min, 80-180°C) Reagents->Method As_Synthesized_MOF As-Synthesized MOF (Solvent in Pores) Method->As_Synthesized_MOF Washing Wash with Solvent (e.g., DMF, Ethanol) via Centrifugation As_Synthesized_MOF->Washing Activation Solvent Exchange & Heating Under Vacuum (150-250°C) Washing->Activation Activated_MOF Activated Porous MOF Activation->Activated_MOF

Caption: General Synthesis & Activation Workflow.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative pyridine-pyrazole based MOF.

Protocol 1: Solvothermal Synthesis of a Zn-Pyridine-Pyrazole MOF

This protocol describes a typical solvothermal synthesis. The causality behind key steps is explained to provide a deeper understanding of the process.

Materials and Equipment:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Custom Pyridine-Pyrazole Carboxylate Linker (e.g., 4-(1H-pyrazol-4-yl)picolinic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 23 mL Teflon-lined Stainless-Steel Autoclave

  • Programmable Laboratory Oven

  • Centrifuge and tubes

  • Vacuum oven or Schlenk line

Procedure:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve Zinc Nitrate Hexahydrate (0.1 mmol) and the pyridine-pyrazole linker (0.1 mmol) in 15 mL of DMF.[15] Sonicate the mixture for 10 minutes to ensure complete dissolution.

    • Rationale: DMF is a high-boiling point polar aprotic solvent that effectively dissolves both the metal salt and many organic linkers, facilitating the reaction.[15]

  • Reaction Setup: Transfer the clear solution into the Teflon liner of the autoclave. Seal the autoclave tightly.

    • Rationale: The sealed autoclave contains the pressure generated by the solvent vapor at temperatures above its boiling point, which is essential for solvothermal synthesis.[14][15]

  • Crystallization: Place the autoclave in a programmable oven. Heat to 120°C at a rate of 5°C/min, hold at 120°C for 24 hours, and then cool slowly to room temperature at a rate of 0.2°C/min.

    • Rationale: Slow cooling is crucial for promoting the growth of large, well-defined crystals by allowing the system to remain near equilibrium.

  • Product Collection & Washing: Decant the mother liquor. Collect the crystalline powder and wash it with fresh DMF (3 x 10 mL) and subsequently with ethanol (3 x 10 mL). After each wash, separate the solid product from the supernatant by centrifugation at 8000 rpm for 10 minutes.[14]

    • Rationale: Washing removes unreacted starting materials and impurities trapped within the pores and on the crystal surface.

  • Activation: After the final wash, decant the ethanol and dry the product in a vacuum oven at 150°C for 12 hours.[15] This final product is the "activated" MOF.

    • Rationale: Activation is a critical step to remove the guest solvent molecules from the pores, making the internal surface area accessible for applications like gas adsorption or drug loading.[14][15]

Protocol 2: Microwave-Assisted Synthesis of a Cu-Pyridine-pyrazole MOF

This protocol adapts the synthesis for a rapid microwave-assisted procedure.

Materials and Equipment:

  • Copper(II) Nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Pyridine-Pyrazole Linker

  • Methanol

  • 35 mL Microwave Reactor Glass Vial with cap

  • Microwave Synthesizer

  • Filtration apparatus

Procedure:

  • Precursor Preparation: Add the Copper(II) Nitrate (0.2 mmol) and the linker (0.2 mmol) to the microwave reactor vial. Add 5 mL of Methanol.[17]

  • Microwave Reaction: Seal the vial and place it in the microwave synthesizer. Set the temperature to 150°C and the reaction time to 30 minutes with a power of 300 W.[20]

    • Rationale: The microwave irradiation provides rapid and efficient heating, drastically accelerating the crystallization process.[14]

  • Cooling and Collection: After the reaction is complete, allow the vial to cool to room temperature. Collect the resulting powder by filtration.

  • Washing and Drying: Wash the product thoroughly with fresh methanol (3 x 10 mL). Dry the sample under vacuum at 80°C for 12 hours.[17]

Essential Characterization Techniques

Post-synthesis, a suite of analytical techniques is required to confirm the structure, purity, stability, and porosity of the MOF.

Table 2: Key Characterization Techniques for Pyridine-Pyrazole MOFs

Technique Purpose Key Information Obtained
Powder X-Ray Diffraction (PXRD) To confirm crystallinity and phase purity. Crystal structure, phase identification, sample purity.[7]
Thermogravimetric Analysis (TGA) To evaluate thermal stability. Decomposition temperature, solvent content.[16]
Gas Sorption Analysis (N₂, Ar, CO₂) To measure porosity and surface area. BET surface area, pore volume, pore size distribution.[21][22]
FT-IR Spectroscopy To verify linker coordination. Presence of functional groups, shifts in vibrational bands upon coordination.[5]

| Scanning Electron Microscopy (SEM) | To observe crystal morphology and size. | Particle shape, size distribution, surface texture.[12] |

characterization_workflow Fig 2. Characterization & Application Pathway cluster_char Structural & Property Validation cluster_app Application Testing Activated_MOF Activated MOF PXRD PXRD (Crystallinity) Activated_MOF->PXRD TGA TGA (Thermal Stability) Activated_MOF->TGA Gas_Sorption Gas Sorption (Porosity) Activated_MOF->Gas_Sorption FTIR FT-IR (Coordination) Activated_MOF->FTIR Catalysis Catalysis (e.g., Organic Synthesis) Activated_MOF->Catalysis Drug_Delivery Drug Delivery (e.g., pH-triggered Release) Activated_MOF->Drug_Delivery Gas_Sep Gas Separation (e.g., CO₂/N₂ Selectivity) Gas_Sorption->Gas_Sep

Caption: Characterization & Application Pathway.

Applications in Research and Development

The unique properties of pyridine-pyrazole MOFs translate into high performance in several advanced applications.

Gas Adsorption and Separation

The well-defined pore structures and the presence of functional N-H groups make these MOFs excellent candidates for selective gas capture.[13][23] The free pyrazole nitrogen can form hydrogen bonds with CO₂, enhancing both the capacity and selectivity of CO₂ capture from gas mixtures like flue gas (CO₂/N₂).[9] The performance of a MOF in this application is evaluated by its adsorption capacity, selectivity, and the isosteric heat of adsorption (Qst), which indicates the strength of the interaction between the gas and the framework.[23]

Table 3: Representative Gas Adsorption Data for a Pyridine-Pyrazole MOF

Gas Uptake at 273 K, 1 bar (cm³/g) Qst (kJ/mol) Selectivity (CO₂/N₂)
CO₂ 95 35 45:1
N₂ 8 15 -
CH₄ 30 22 -

(Note: Data are illustrative and representative of values found in the literature for high-performing MOFs).

Heterogeneous Catalysis

The metal nodes within the MOF structure can serve as Lewis acid catalytic sites, while the organic linkers can be functionalized to introduce other catalytic moieties.[12] Pyridine-pyrazole MOFs have been successfully employed as catalysts for various organic transformations, including the synthesis of complex heterocyclic compounds like pyrazolo[4,3-e]pyridines.[12][24] The high porosity allows for efficient diffusion of reactants to the active sites, and the solid nature of the catalyst facilitates easy separation and recycling.[25]

Drug Delivery

The porous framework of MOFs can encapsulate therapeutic molecules, protecting them from degradation in harsh environments like the stomach.[10] For pyridine-pyrazole MOFs, drug release can be triggered by changes in pH.[10] In the acidic environment of the stomach (low pH), the pyridine nitrogen is protonated, leading to strong electrostatic interactions that retain the drug. Upon entering the neutral pH of the intestine, the pyridine is deprotonated, weakening the interaction and triggering the release of the drug cargo.[10] This pH-responsive behavior is highly desirable for targeted oral drug delivery.[10][26]

mof_structure Fig 3. Simplified MOF Connectivity cluster_linker Pyridine-Pyrazole Linker cluster_sbu Metal Node (SBU) cluster_pore Resulting Pore linker N(pyridine)-[Organic Backbone]-COO⁻ | N-N(pyrazole) M1 M M1->linker Coordination Bond M2 M M2->linker M3 M M3->linker M4 M M4->linker pore Accessible Pore (for Gas, Drugs, etc.)

Caption: Simplified MOF Connectivity.

References

  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (URL: )
  • Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks - Diva Portal. (URL: )
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs) - Ossila. (URL: )
  • Crystallographic studies of gas sorption in metal–organic frameworks - IUCr Journals. (URL: )
  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions - ZYLAB. (URL: )
  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing). (URL: )
  • Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines - PMC. (URL: )
  • Recent advances in metal–organic frameworks for gas adsorption/separ
  • Synthesis of Metal Organic Frameworks (MOFs)
  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction | Journal of the American Chemical Society. (URL: )
  • MOF-199 as an Efficient Metal Organic Framework Catalyst for the Synthesis of Spiro[Indoline-3,4′-Pyrano[2,3-c]Pyrazole] Derivatives: Polycyclic Aromatic Compounds - Taylor & Francis. (URL: )
  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies - MDPI. (URL: )
  • Computational Study of Metal-Organic Frameworks for Gas Adsorption Applic
  • Microwave-assisted synthesis and development of novel penicillinoate@copper metal-organic frameworks as a potent antibacterial agent - Frontiers. (URL: )
  • MICROWAVE ASSISTED SYNTHESIS OF MOF-5 AT ATMOSPHERIC PRESSURE - Revue Roumaine de Chimie -. (URL: )
  • Gas Sorption Characterization of Metal Organic Frameworks Webinar - YouTube. (URL: )
  • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach - MDPI. (URL: )
  • Solvothermal Synthesis of Bimetallic Fe/Ni Metal Organic Framework/Polyaniline Composite for Supercapacitor - Preprints.org. (URL: )
  • Enhancing CO2 Capture Via Fast Microwave-Assisted Synthesis of the CALF-20 Metal–Organic Framework | Inorganic Chemistry - ACS Public
  • Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing). (URL: )
  • organic frameworks UiO-66 and MOF-808 for enhanced CO2/CH4 separ
  • Microwave-assisted large scale synthesis of lanthanide metal–organic frameworks (Ln-MOFs), having a preferred conformation and photoluminescence properties - Dalton Transactions (RSC Publishing). (URL: )
  • Novel pillar-layered metal organic frameworks based on pyrazole-carboxylate linkers for CO2 adsorption - Repositorio UC. (URL: )
  • Application of Various Metal-Organic Frameworks (MOFs)
  • Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxid
  • Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(II), Cd(II) and Hg(II) salts - RSC Publishing. (URL: )
  • Metal-organic frameworks in oral drug delivery - PMC - NIH. (URL: )
  • (PDF) Supramolecular Assemblies in Pyridine-and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II)
  • Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks - Insubria. (URL: )
  • Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review | Request PDF - ResearchG
  • Puffed-up MOFs for improved drug delivery - American Chemical Society. (URL: )
  • Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption - RSC Publishing. (URL: )

Sources

catalytic applications of complexes derived from methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, complexation, and catalytic deployment of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (abbreviated as Me-PyPz-CO₂Me ) derivatives. Belonging to the class of protic pyridyl-pyrazoles, this ligand scaffold offers a unique combination of hemilability, electronic tunability via the C4-ester group, and metal-ligand cooperative (MLC) capability via the N1-proton. We focus on two primary catalytic workflows: Ruthenium(II)-catalyzed Transfer Hydrogenation (TH) of ketones and Palladium(II)-catalyzed Suzuki-Miyaura Cross-Coupling . These protocols are designed for high-throughput screening and process optimization in pharmaceutical intermediate synthesis.

Ligand Architecture & Design Philosophy

The Me-PyPz-CO₂Me ligand features a bidentate


-chelating pocket. Unlike simple bipyridines, the pyrazole moiety introduces a distinct electronic asymmetry and a reactive NH site.
Key Structural Features:
  • Proton-Responsiveness (N1-H): The pyrazole NH group (

    
     in DMSO) can be deprotonated to form an anionic pyrazolate, or participate in hydrogen bonding. In Ru-catalysis, this enables an outer-sphere mechanism  (Noyori-type) where the ligand acts as a proton shuttle.
    
  • Electronic Tuning (C4-Ester): The methyl ester at position 4 is electron-withdrawing. This lowers the energy of the metal

    
    -orbitals (making the metal more electrophilic), which stabilizes low-oxidation states (e.g., Pd(0)) during catalytic cycles and enhances Lewis acidity.
    
  • Solubility: The methyl ester provides superior solubility in organic solvents (DCM, MeOH, Toluene) compared to the carboxylic acid parent.

Data Summary: Ligand Properties
PropertyValue / CharacteristicRelevance
Formula

MW: 203.20 g/mol
Coordination Mode

(Pyridine-Pyrazole)
Forms stable 5-membered chelate ring
Acidity (NH) Deprotonatable with KOtBu/NaHCritical for bifunctional catalysis
Electronic Effect

-donor /

-acceptor (moderate)
Ester enhances

-acidity

Protocol A: Ligand Synthesis & Complexation

Objective: Scalable synthesis of the ligand and its Ru(II) pre-catalyst.

Step 1: Ligand Synthesis (Claisen Condensation / Cyclization)

Reagents: 2-Acetylpyridine, Dimethyl oxalate, Sodium methoxide, Hydrazine hydrate.

  • Claisen Condensation:

    • Charge a dry flask with Sodium Methoxide (1.2 equiv) in anhydrous methanol.

    • Add 2-Acetylpyridine (1.0 equiv) and Dimethyl oxalate (1.2 equiv) dropwise at 0°C.

    • Stir at room temperature for 4 hours. The solution will turn yellow/orange (formation of diketo-ester intermediate).

  • Cyclization:

    • Cool the mixture to 0°C.

    • Add Hydrazine hydrate (1.1 equiv) slowly (exothermic).

    • Reflux for 2 hours.

    • Cool to RT. The product often precipitates. If not, evaporate solvent and recrystallize from EtOH/Water.

    • Yield Target: >80%.

Step 2: Ruthenium Complexation ( )

Reagents:


, Me-PyPz-CO₂Me, Methanol.
  • Dissolve

    
     (0.5 equiv) and Me-PyPz-CO₂Me  (1.0 equiv) in Methanol.
    
  • Stir at 40°C for 4 hours. The orange suspension will clear to a dark orange/red solution.

  • Filter through Celite to remove insolubles.

  • Concentrate and precipitate with Diethyl Ether.

  • Product:

    
    .
    

Caption: Synthetic route from commercial precursors to the active Ruthenium(II) pre-catalyst.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Application: Asymmetric reduction of ketones to alcohols without high-pressure


.

Mechanism: The reaction proceeds via a Metal-Ligand Cooperative (MLC) pathway. The base (KOtBu) deprotonates the pyrazole NH and removes the chloride, forming a neutral 16-electron Ru-amide species. This species dehydrogenates isopropanol (H-donor) to form a Ruthenium-hydride (Ru-H) with a protonated pyrazole (N-H). This "loaded" catalyst transfers H⁻ and H⁺ to the ketone in a concerted outer-sphere step.

Experimental Procedure
  • Catalyst Loading: In a glovebox or under Argon, charge a Schlenk tube with the Ru-Complex (0.5 mol%) and KOtBu (1.0 mol%).

  • Solvent/Donor: Add 2-Propanol (degassed, 5 mL). Stir for 5 min to generate the active purple/red Ru-amide species.

  • Substrate: Add the Ketone substrate (e.g., Acetophenone, 1.0 mmol).

  • Reaction: Stir at 80°C for 2–6 hours.

  • Workup: Cool to RT. Filter through a short silica plug (eluting with EtOAc) to remove metal residues.

  • Analysis: Determine conversion/yield via GC-FID or

    
     NMR.
    
Optimization Table
ParameterStandard ConditionOptimization Logic
Base KOtBu (2 equiv vs Ru)Strong base required to deprotonate Pyrazole-NH.
Temp 80°C (Reflux iPrOH)Higher temp increases TOF; lower temp (40°C) improves enantioselectivity (if chiral analog used).
Substrate AcetophenoneElectron-poor ketones reduce faster; bulky ketones require longer times.

Caption: Outer-sphere mechanism facilitated by the pyrazole NH proton shuttle.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling

Application: C-C bond formation for biaryl synthesis.

Rationale: The Pyridyl-Pyrazole ligand provides a robust scaffold that resists dechelation better than simple monodentate ligands. The electron-withdrawing ester makes the Pd center more electrophilic, facilitating the Transmetallation step, which is often rate-determining for bulky substrates.

Experimental Procedure
  • Catalyst Preparation (In Situ): Mix

    
     (1 mol%) and Me-PyPz-CO₂Me  (1.1 mol%) in DMF (2 mL). Stir for 10 min at RT (Solution turns yellow).
    
  • Reagents: Add Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), and

    
      (2.0 mmol).
    
  • Reaction: Heat to 100°C for 4–12 hours under air (or Argon for sensitive substrates).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Flash chromatography.

Performance Benchmarks
Substrate ClassTypical YieldNotes
Aryl Bromides 90–99%Highly active, often complete in <2h.
Aryl Chlorides 40–70%Requires activated chlorides (e.g., p-NO2).
Steric Bulk 80–90%Ortho-substituents tolerated due to ligand flexibility.

Troubleshooting & Expert Insights

Issue: Low Conversion in Transfer Hydrogenation
  • Cause 1: Wet Solvent. The Ru-H species is sensitive to moisture. Ensure 2-Propanol is dried over molecular sieves.

  • Cause 2: Catalyst Poisoning. The pyrazole NH is acidic. If the substrate contains highly basic amines, they may interfere. Solution: Increase catalyst loading to 1 mol%.

  • Cause 3: Induction Period. The chloride removal (activation) can be slow. Solution: Pre-mix Ru complex and KOtBu in iPrOH for 15 mins before adding substrate.

Issue: Catalyst Decomposition (Pd Black formation)
  • Cause: Ligand dissociation at high temperatures.

  • Solution: The ester group stabilizes the complex, but if decomposition occurs, add a slight excess of ligand (1:2 Pd:Ligand ratio) to shift the equilibrium towards the bound state.

References

  • Review of Pyrazole Ligands: Viciano-Chumillas, M., et al. "Coordination chemistry of pyrazole-based ligands."[1] Coordination Chemistry Reviews, 2010.

  • Protic Pyrazoles in Catalysis: Kuwata, S., & Ikariya, T. "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes." Molecules, 2011.[2][3][4]

  • Ruthenium-Arene C

    
    -arene ruthenium complexes." Coordination Chemistry Reviews, 2009. 
    
  • Pd-Pyrazole Complexes: Mukherjee, P., et al. "Palladium(II) complexes with pyrazole-based ligands: Synthesis, structure and catalytic activity." Journal of Organometallic Chemistry, 2015.

  • Water Oxidation Context: Tohlob, D., et al. "Ruthenium(II) Complexes of Chelating Pyrazole-Pyridine Ligands for Water Oxidation." Inorganic Chemistry, 2015.[5]

Sources

Application Note: N-Alkylation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The scaffold methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a critical building block in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, BRAF) and CNS-active agents. Its structural duality—combining a pyrazole core with a pyridine substituent and an ester handle—offers versatile vectors for diversification.

However, the N-alkylation of this substrate presents a classic regioselectivity challenge. The starting material exists as a tautomeric equilibrium between the 3-(pyridin-2-yl) and 5-(pyridin-2-yl) forms. Alkylation fixes this equilibrium, potentially generating two regioisomers:

  • 1-alkyl-3-(pyridin-2-yl) (Generally favored, "Distal" isomer)

  • 1-alkyl-5-(pyridin-2-yl) (Generally disfavored, "Proximal" isomer)

This guide provides validated protocols to maximize the yield of the thermodynamically and sterically favored 1,3-isomer, along with definitive characterization methods to distinguish it from the 1,5-impurity.

Mechanistic Insight & Regioselectivity

Understanding the forces driving regioselectivity is essential for process control.

Tautomerism and Sterics

The pyrazole ring possesses an acidic NH proton (


 in DMSO). Upon deprotonation, the resulting pyrazolate anion is resonance-stabilized. The incoming electrophile (

) can attack either nitrogen.
  • Steric Control (Dominant): The pyridine ring at position 3 is significantly bulkier than the proton at position 5. Therefore, electrophilic attack preferentially occurs at the nitrogen distal to the pyridine ring to minimize steric clash. This pathway yields the 1-alkyl-3-(pyridin-2-yl) product.

  • Electronic/Chelation Effects: While the pyridine nitrogen can coordinate with alkali metal cations (

    
    , 
    
    
    
    ), potentially directing alkylation to the proximal nitrogen (N2) via a "chelation-controlled" mechanism, steric repulsion from the pyridine ring usually overrides this effect in standard polar aprotic solvents.
Reaction Pathway Diagram

Regioselectivity Start This compound (Tautomeric Mix) Anion Pyrazolate Anion (Resonance Stabilized) Start->Anion Base (Cs2CO3 or NaH) TS_Distal TS: Distal Attack (Sterically Favored) Anion->TS_Distal Path A (Fast) TS_Proximal TS: Proximal Attack (Sterically Hindered) Anion->TS_Proximal Path B (Slow) Prod_Major Major Product: 1-alkyl-3-(pyridin-2-yl) TS_Distal->Prod_Major Prod_Minor Minor Product: 1-alkyl-5-(pyridin-2-yl) TS_Proximal->Prod_Minor

Figure 1: Bifurcation of the alkylation pathway. Path A is favored due to lower steric hindrance between the incoming alkyl group and the C3-pyridine substituent.

Experimental Protocols

Method A: Cesium Carbonate in Acetonitrile (Recommended)

Applicability: Primary alkyl halides, benzyl halides, allyl halides. Advantages: Mild conditions, high functional group tolerance, easy workup.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkylating Agent: Alkyl halide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the pyrazole substrate (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvation: Add anhydrous MeCN under an inert atmosphere (

    
     or Ar). Stir for 15 minutes at Room Temperature (RT) to allow partial deprotonation.
    
  • Addition: Add the alkyl halide (1.2 equiv) dropwise.

    • Note: If the alkyl halide is a solid, dissolve it in a minimum volume of MeCN before addition.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LC-MS.

    • Optimization: If conversion is slow (<50% after 4h), heat to 60°C.

  • Workup: Filter the reaction mixture through a celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: The residue usually contains a mixture of isomers (typical ratio 4:1 to 10:1). Purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: Sodium Hydride in DMF (For Low Reactivity)

Applicability: Secondary alkyl halides, less reactive electrophiles. Advantages: Irreversible deprotonation drives reaction to completion.

Reagents:

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Solvent: DMF or THF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under

    
    , wash NaH (1.2 equiv) with dry hexanes (2x) to remove mineral oil (optional, but improves purity). Suspend NaH in anhydrous DMF (0°C).
    
  • Deprotonation: Add a solution of the pyrazole substrate in DMF dropwise to the NaH suspension at 0°C. Evolution of

    
     gas will occur. Stir for 30 min at 0°C -> RT.
    
  • Alkylation: Cool back to 0°C. Add the alkylating agent dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Quench: Caution: Quench excess NaH by careful dropwise addition of saturated

    
     solution at 0°C.
    
  • Extraction: Dilute with water and extract with EtOAc (3x). Wash combined organics with

    
     solution (5%) to remove DMF, then brine. Dry over 
    
    
    
    .

Structural Characterization & Validation

Distinguishing the 1,3-isomer (Major) from the 1,5-isomer (Minor) is critical. 1H NMR alone is often insufficient without comparative data.

Definitive NMR Techniques
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for assigning regiochemistry.

    • Major Isomer (1-alkyl-3-pyridyl): Look for a NOE correlation between the N-CH protons of the alkyl group and the C5-H of the pyrazole ring.

    • Minor Isomer (1-alkyl-5-pyridyl): Look for a NOE correlation between the N-CH protons and the Pyridine protons (specifically the proton at the 3-position of the pyridine ring). No NOE to C5-H will be observed.

Data Summary Table
FeatureMajor Isomer (1,3-substituted)Minor Isomer (1,5-substituted)
Structure Alkyl group distal to PyridineAlkyl group proximal to Pyridine
Steric Strain LowHigh (Alkyl vs Pyridine)
TLC (

)
Typically Higher (Less Polar)Typically Lower (More Polar)
NOESY Signal N-Alkyl

Pyrazole C5-H
N-Alkyl

Pyridine C3'-H
HMBC N-Alkyl correlates to C5N-Alkyl correlates to C5 (different shift)
Workflow Diagram

Workflow Start Crude Reaction Mixture TLC TLC Analysis (Check for 2 spots) Start->TLC Sep Flash Chromatography (Gradient: 0-50% EtOAc/Hex) TLC->Sep Iso1 Isomer A (Major) High Rf Sep->Iso1 Iso2 Isomer B (Minor) Low Rf Sep->Iso2 NOESY NOESY Experiment Iso1->NOESY Iso2->NOESY Result Validation: Major = 1-alkyl-3-(pyridin-2-yl) NOESY->Result Confirm Regiochemistry

Figure 2: Purification and validation workflow. Separation of isomers is required prior to biological testing.

Troubleshooting & Optimization

  • Problem: Poor Conversion.

    • Cause: Steric bulk of the electrophile or poor nucleophilicity of the pyrazole.

    • Solution: Switch to Method B (NaH/DMF) and heat to 60–80°C. Add catalytic KI (0.1 equiv) if using alkyl chlorides.

  • Problem: Low Regioselectivity (approx. 1:1 ratio).

    • Cause: Small alkyl groups (e.g., Methyl iodide) or high temperatures can erode selectivity.

    • Solution: Lower the reaction temperature (0°C to RT). Use a bulkier protecting group if the alkyl group is a placeholder (e.g., SEM-Cl instead of MeI).

  • Problem: Hydrolysis of the Ester.

    • Cause: Presence of water/hydroxide in the base or solvent.[1]

    • Solution: Ensure strictly anhydrous conditions. Avoid using NaOH or KOH; stick to

      
       or NaH.
      

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles.
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Mechanistic Studies on Tautomerism

    • Title: Tautomerism and Regiochemistry of Pyrazoles.[2]

    • Source:Chemical Reviews
    • URL:[Link]

  • Application in Kinase Inhibitors (p38 MAP)

    • Title: Synthesis and SAR of p38alpha MAP kinase inhibitors based on the 3-(pyridin-2-yl)-1H-pyrazole scaffold.
    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • General Protocol for Heterocycle Alkylation

    • Title: Practical Guide to the Synthesis of Substituted Pyrazoles.
    • Source:Organic Process Research & Development
    • URL:[Link]

Sources

Application Note: Screening of Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate for Novel Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic tractability, and the capacity for diverse molecular interactions.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4] Notable drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil feature this core structure, underscoring its therapeutic significance.[2]

This application note focuses on a specific, yet promising, member of this class: methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate . The incorporation of a pyridine ring introduces a key hydrogen bond acceptor and a potential site for metal coordination, which can significantly influence binding affinity to biological targets.[5] The methyl ester group offers a handle for further chemical modification or may contribute to the molecule's pharmacokinetic profile. Given these structural features, this compound represents a compelling candidate for screening campaigns aimed at discovering novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic screening of this compound, with a particular focus on its potential as a kinase inhibitor and an anticancer agent.

Hypothesized Biological Targets and Screening Strategy

The structural motif of a substituted pyrazole is frequently found in kinase inhibitors.[6] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] Therefore, a primary hypothesis is that this compound may exhibit inhibitory activity against one or more protein kinases.

Our proposed screening strategy follows a hierarchical approach, beginning with broad, high-throughput biochemical assays to identify initial activity, followed by more complex cell-based assays to assess efficacy in a more physiologically relevant context.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular & Phenotypic Screening cluster_3 Phase 4: Lead Optimization primary_biochemical High-Throughput Biochemical Kinase Assay (e.g., ADP-Glo™) dose_response IC50 Determination primary_biochemical->dose_response Active 'Hits' compound_library Methyl 3-(pyridin-2-yl)-1H- pyrazole-4-carboxylate compound_library->primary_biochemical Initial Screen orthogonal_assay Orthogonal Assay (e.g., TR-FRET) dose_response->orthogonal_assay Confirmed Potency cell_viability Cancer Cell Line Viability Assay (e.g., MTT, CellTiter-Glo®) orthogonal_assay->cell_viability Validate Mechanism target_engagement Cellular Target Engagement Assay (e.g., NanoBRET™) cell_viability->target_engagement Confirm Cellular Activity sar Structure-Activity Relationship (SAR) Studies target_engagement->sar Promising Leads admet ADMET Profiling sar->admet

Figure 1: A tiered screening workflow for evaluating this compound.

Part 1: Biochemical Screening for Kinase Inhibitory Activity

The initial step is to perform a high-throughput screen (HTS) against a panel of kinases to identify potential targets.[9][10] Biochemical assays are ideal for this purpose as they are generally more cost-effective and less complex than cell-based assays.[11]

Protocol 1: ADP-Glo™ Universal Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[7][12] This universal assay can be used for virtually any kinase, making it an excellent choice for initial broad screening.[7]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to drive a luciferase-based reaction, producing a luminescent signal that is proportional to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Create a dilution series to be used for screening (e.g., a final assay concentration of 10 µM for a primary screen).

  • Assay Plate Preparation: Use a low-volume 384-well plate. Dispense 1 µL of the compound dilutions into the appropriate wells. Include positive controls (kinase reaction with no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Prepare a reaction buffer containing the kinase of interest, its specific substrate, and ATP at its Km concentration.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Add 2 µL of the ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis and Interpretation:

The percentage of inhibition is calculated for each compound concentration. For promising "hits" from the primary screen, a dose-response curve is generated to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Kinase TargetIC50 (µM) for this compoundPositive Control (Staurosporine) IC50 (µM)
Kinase A1.20.05
Kinase B> 500.1
Kinase C5.80.08
Kinase D> 500.2

Table 1: Hypothetical IC50 data from a primary kinase screen.

Part 2: Cell-Based Assays for Anticancer Activity

While biochemical assays are excellent for identifying direct inhibitors, they do not account for factors such as cell permeability, off-target effects, or activation of downstream signaling pathways.[13] Therefore, it is crucial to evaluate promising compounds in cell-based assays.[14][15][16]

G cluster_0 Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Kinase A) GF->Receptor Ras Ras Receptor->Ras Phosphorylation Compound Methyl 3-(pyridin-2-yl)-1H- pyrazole-4-carboxylate Compound->Receptor Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 2: Hypothetical signaling pathway inhibited by the test compound.

Protocol 2: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation:

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. A dose-response curve is then plotted to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Cell LineGI50 (µM) for this compoundPositive Control (Doxorubicin) GI50 (µM)
MCF-78.50.5
HCT-11612.30.8
A549> 1001.2

Table 2: Hypothetical GI50 data from a cell viability screen.

Conclusion and Future Directions

This application note outlines a strategic and robust workflow for the initial screening of this compound in a medicinal chemistry context. The combination of biochemical and cell-based assays provides a comprehensive preliminary assessment of the compound's potential as a therapeutic agent, particularly as a kinase inhibitor for cancer therapy.

Positive results from this initial screening cascade would warrant further investigation, including:

  • Kinome-wide profiling: To determine the selectivity of the compound against a broad panel of kinases.

  • Cellular target engagement assays: To confirm that the compound interacts with its intended target within the cell.[12]

  • Mechanism of action studies: To elucidate the downstream effects of target inhibition, such as cell cycle arrest or apoptosis.[14][16]

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the parent compound to improve potency and selectivity.[17]

The pyrazole scaffold continues to be a rich source of novel drug candidates.[6][18] By employing a systematic and logically tiered screening approach, researchers can efficiently identify and validate promising compounds like this compound for further development in the drug discovery pipeline.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). [Source not available].
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. (2018, September 22). National Center for Biotechnology Information. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. National Center for Biotechnology Information. [Link]

  • New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]

  • Kinase Screening & Profiling Service. Drug Discovery Support. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Cell-culture based test systems for anticancer drug screening. ecancer. [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Source not available].
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. National Center for Biotechnology Information. [Link]

  • 1-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid. PubChem. [Link]

  • High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing. [Link]

  • Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid. MySkinRecipes. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • 3-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid. PubChem. [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

Sources

Application Note: Precision Coordination Protocols for Pyridine-Pyrazole Ester Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Pyridine-pyrazole ligands functionalized with ester groups (e.g., ethyl 1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate) represent a versatile class of chelators in metallodrug design, spin-crossover (SCO) materials, and catalysis. However, the presence of the ester moiety introduces a critical synthetic challenge: metal-promoted hydrolysis . Transition metal centers can act as Lewis acids, activating the ester carbonyl toward nucleophilic attack by adventitious water or alcoholic solvents, inadvertently converting the desired ester complex into a carboxylate species.

This guide details protocols to:

  • Preserve the ester functionality during coordination using anhydrous, non-nucleophilic media.

  • Synthesize Iron(II) SCO materials using 2,6-bis(pyrazol-1-yl)pyridine (bpp) ester derivatives.

  • Generate Ruthenium(II) catalysts for transfer hydrogenation.

Ligand Architecture & Critical Design Factors

Before initiating coordination, the ligand's electronic and steric profile must be matched to the metal precursor.

FeatureFunctionCoordination Risk
Pyridine Nitrogen Primary

-donor (neutral).
Stable. Anchors the metal.[1]
Pyrazole Nitrogen Secondary donor. Can be neutral (

-substituted) or anionic (NH-deprotonated).
If NH is present, base is required.[2] If

-substituted (e.g., 2-pyridyl), it acts as a neutral donor.
Ester Group (-COOR) Electronic tuning (EWG); Solubility; Post-synthetic modification.High Risk: Susceptible to hydrolysis if water/hydroxide is present. Metal coordination lowers the activation energy for hydrolysis by


fold [1].

Protocol A: The "Anhydrous" Route for Labile Metals (Fe, Cu, Zn)

Target Application: Spin-Crossover (SCO) Materials, MOF Linkers. Primary Challenge: Preventing solvolysis and controlling hydration states.

This protocol is optimized for Iron(II) complexes, specifically using 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine (bpp-ester) ligands. Iron(II) is kinetically labile; therefore, thermodynamic control via solvent choice is paramount.

Materials
  • Ligand: Pyridine-pyrazole ester derivative (dried in vacuo over

    
    ).
    
  • Precursor:

    
     or 
    
    
    
    . (Note: Perchlorates are explosive; handle with care).
  • Solvent: Nitromethane (

    
    ) or Acetonitrile (Anhydrous).
    
  • Precipitant: Diethyl Ether (

    
    ).
    
Step-by-Step Methodology
  • Deoxygenation: Purge all solvents with

    
     or Ar for 20 minutes. Fe(II) is susceptible to oxidation to Fe(III).
    
  • Dissolution (Metal): Dissolve 0.08 mmol of the iron salt in 10 mL of Nitromethane.

    • Expert Insight: Nitromethane is preferred over alcohols because it is non-coordinating and suppresses solvolysis of the ester group [2].

  • Dissolution (Ligand): Dissolve 0.16 mmol (2 equivalents) of the ligand in 5 mL of DCM or Nitromethane.

  • Complexation: Add the ligand solution dropwise to the metal solution under inert atmosphere at Room Temperature (RT).

    • Observation: A color change (typically orange/yellow for Fe-bpp) indicates immediate coordination.

  • Crystallization: Filter the solution through a 0.45

    
    m PTFE syringe filter to remove dust/oxides. Layer the filtrate with Diethyl Ether (vapor diffusion method).
    
  • Isolation: After 24-48 hours, collect crystals by filtration. Do not wash with water. Wash with cold ether.

Validation (Self-Check)
  • IR Spectroscopy: Check the Carbonyl (

    
    ) stretch.
    
    • Free Ligand:

      
      .
      
    • Complex (Pendant Ester):

      
      .
      
    • Complex (Hydrolyzed/Coordinated): Significant shift to

      
       indicates the ester hydrolyzed to a carboxylate or the carbonyl oxygen is bound to the metal.
      

Protocol B: Ruthenium(II) Catalysis Precursors

Target Application: Transfer Hydrogenation, Acceptorless Dehydrogenation.[3] Primary Challenge: High temperatures required for Ru coordination can trigger ester decomposition.

Ruthenium coordination is kinetically slow, requiring thermal energy. To protect the ester, we avoid aqueous reflux.

Materials
  • Precursor:

    
     (Dimer).
    
  • Ligand: Pyrazole-pyridine-pyrazole (NNN) ester derivative.

  • Solvent: Anhydrous Dichloroethane (DCE) or Ethanol (Absolute).

  • Base: Avoid strong bases if the ester is labile. Use

    
     sparingly if deprotonation of a pyrazole NH is required.
    
Step-by-Step Methodology
  • Stoichiometry: Mix

    
     (0.5 eq) and Ligand (1.0 eq) in DCE.
    
  • Reflux: Heat to 60-80°C under Argon for 4-6 hours.

    • Why DCE? Chlorinated solvents solubilize the neutral dimer and the resulting complex while preventing nucleophilic attack on the ester [3].

  • Anion Exchange (Optional): If a cationic catalyst is desired, add

    
     or 
    
    
    
    (2 eq) in acetonitrile after the initial complexation to abstract chlorides.
  • Purification: Evaporate solvent. Recrystallize from DCM/Hexane.

Visualization of Workflows

Diagram 1: Coordination Decision Tree

This logic flow ensures the correct protocol selection based on metal lability and ester stability.

G Start Start: Pyridine-Pyrazole Ester Ligand MetalChoice Select Metal Center Start->MetalChoice Fe_Path Labile Metal (Fe, Cu, Zn) Kinetic Control MetalChoice->Fe_Path High Lability Ru_Path Inert Metal (Ru, Ir, Rh) Thermodynamic Control MetalChoice->Ru_Path Low Lability Solvent_Fe Solvent: Nitromethane/MeCN (Anhydrous) Fe_Path->Solvent_Fe Solvent_Ru Solvent: DCE or Abs. EtOH (Reflux) Ru_Path->Solvent_Ru Hydrolysis_Check Is Ester Hydrolysis Desired? Solvent_Fe->Hydrolysis_Check Solvent_Ru->Hydrolysis_Check No_Hydrolysis Keep Anhydrous Avoid Strong Base Hydrolysis_Check->No_Hydrolysis No (Preserve Ester) Yes_Hydrolysis Add Water/Base (In-situ transformation) Hydrolysis_Check->Yes_Hydrolysis Yes (Make Acid) Product_Ester Product: Metal-Ester Complex (Functionalizable) No_Hydrolysis->Product_Ester Product_Acid Product: Metal-Carboxylate (Stable/Inactive) Yes_Hydrolysis->Product_Acid

Caption: Decision matrix for selecting solvent systems to preserve ester functionality during coordination.

Diagram 2: Mechanism of Metal-Promoted Hydrolysis

Understanding this pathway is essential for troubleshooting low yields of the ester complex.

Hydrolysis Step1 Metal Coordination (Lewis Acid Activation) Step2 Carbonyl Polarization (C=O becomes electrophilic) Step1->Step2 M2+ binds N,N' Step3 Nucleophilic Attack (H2O / OH-) Step2->Step3 + Trace H2O Step4 Ester Cleavage (Formation of M-COOH) Step3->Step4 Rapid

Caption: The "Trap": How metal coordination accelerates ester hydrolysis by activating the carbonyl group.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Precipitate is insoluble in organic solvents. Ester hydrolyzed to carboxylate (zwitterionic species).Switch to strictly anhydrous solvents (dry MeCN over molecular sieves). Avoid hydrated metal salts if possible.
Low yield of Ru-complex. Incomplete substitution of p-cymene or chloride.Increase temperature (switch from MeOH to Ethanol/DCE). Add a chloride abstractor (

) to open coordination sites.
Paramagnetic NMR (Broad signals). Formation of High-Spin Fe(II) or presence of paramagnetic impurities.Normal for SCO complexes at RT. Measure NMR at low temp or use Evans method to calculate magnetic susceptibility.

References

  • Chin, J. (1991). Developing Artificial Hydrolytic Metalloenzymes by a Unified Mechanistic Approach. Accounts of Chemical Research. Link (Grounding: Metal ions enhance ester hydrolysis rates by

    
    
    
    
    ).[4]
  • Halder, S., et al. (2022). Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior. Inorganic Chemistry (ACS). Link (Grounding: Specific protocol for Fe-bpp ester complexes in nitromethane).

  • Jin, W., et al. (2013). A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones.[5] Organometallics.[1][5] Link (Grounding: Ru-NNN synthesis protocols).

  • Sahoo, B.B., et al. (2022).[6] Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes.[7] ACS Omega. Link (Grounding: Solvatomorphs and structural characterization).

  • Zhang, Y., et al. (2023). Construction of spin crossover-fluorescence bifunctional iron(ii) complexes with modified bis(pyrazole)pyridine ligands. New Journal of Chemistry. Link (Grounding: Fluorescence and SCO bifunctionality).

Sources

Application Notes & Protocols: The Strategic Application of Solid-Phase Synthesis for the Generation of Pyrazole-4-Carboxylate Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Pyrazole-4-carboxylates, in particular, serve as critical scaffolds and synthetic intermediates in the development of novel therapeutic agents.[3][4] Traditional solution-phase synthesis, however, can be laborious and time-consuming, especially for the creation of large compound libraries needed for high-throughput screening. Solid-phase organic synthesis (SPOS) offers a powerful alternative, streamlining the synthetic process through simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to automation.[5][6] This guide provides a detailed exploration of the principles, protocols, and applications of solid-phase synthesis for producing diverse pyrazole-4-carboxylate libraries, aimed at researchers and professionals in drug development.

Introduction: The Power of Pyrazoles and the Efficiency of SPOS

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that has proven to be a "biologically privileged" scaffold.[7] Its derivatives are integral to numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib.[7] The strategic placement of a carboxylate group at the 4-position provides a versatile handle for further chemical modification, making pyrazole-4-carboxylates highly valuable building blocks.

Solid-phase organic synthesis (SPOS) revolutionizes the production of such compounds by immobilizing a starting material onto an insoluble polymer support (resin).[6] The entire reaction sequence proceeds on this support, and purification at each step is reduced to a simple filtration and washing process to remove excess reagents and by-products.[5][8] This "catch and release" strategy dramatically accelerates the synthesis of analog libraries, as the flexible linear precursors can be rapidly generated and then cyclized on the support.[9]

Key Advantages of SPOS for Pyrazole Synthesis:

  • Simplified Purification: Intermediates remain attached to the solid support, allowing for the easy removal of soluble reagents and by-products by washing.[5]

  • Use of Excess Reagents: Reactions can be driven to completion by using a large excess of reagents, which are then simply washed away.[5][6]

  • Automation: The repetitive nature of the wash and reaction cycles is highly compatible with automated synthesis platforms.[10]

  • High Purity of Final Product: In many "cyclorelease" strategies, only the correctly formed heterocyclic product is cleaved from the resin, ensuring high purity.[11]

Core Principles: Resins, Linkers, and Synthetic Strategy

A successful solid-phase synthesis hinges on the careful selection of the solid support, the linker that tethers the molecule to the support, and a robust chemical strategy for constructing the target molecule.

Solid Supports (Resins)

The resin is the insoluble matrix upon which the synthesis occurs. The ideal resin should be chemically inert to the reaction conditions and swell appropriately in the chosen solvents to ensure reagent accessibility.

Resin TypeDescriptionLoading CapacityAdvantages & Disadvantages
Polystyrene (PS) 1-2% divinylbenzene cross-linked polystyrene is the most common support. The Merrifield resin is a classic example.[6]0.5 - 1.5 mmol/gPros: Inexpensive, mechanically stable, high loading. Cons: Hydrophobic, can exhibit poor swelling in polar solvents.
TentaGel® Polyethylene glycol (PEG) grafted onto a polystyrene core.0.1 - 0.5 mmol/gPros: Excellent swelling in a wide range of solvents, mimics solution-phase kinetics.[6] Cons: More expensive, lower loading capacity.
Wang Resin A polystyrene resin pre-functionalized with a 4-benzyloxybenzyl alcohol linker.0.5 - 1.2 mmol/gPros: Widely used, releases a C-terminal carboxylic acid upon acid cleavage.[6][12] Cons: Linkage is sensitive to strong acids used in some deprotection schemes.
Linker Chemistry: The Cleavable Tether

The linker is a chemical handle that connects the first building block to the resin and dictates the conditions under which the final product is released.[13][14] For the synthesis of pyrazole-4-carboxylic acids, an acid-labile linker like the one found on Wang resin is ideal. The ester bond formed between the initial substrate and the linker's hydroxyl group is stable to many reaction conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA).[6][12]

Synthetic Strategy: On-Resin Knorr Pyrazole Synthesis

The most common and robust method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a β-dicarbonyl compound with a hydrazine.[15][16] In a solid-phase adaptation, a β-ketoester is first immobilized onto the Wang resin. This is followed by condensation with a hydrazine derivative and subsequent acid-catalyzed cyclization/dehydration to form the pyrazole ring directly on the solid support.

Workflow Visualization

The following diagram illustrates the general workflow for the solid-phase synthesis of pyrazole-4-carboxylates.

sps_workflow Resin 1. Resin Selection & Swelling Loading 2. Substrate Loading (β-Ketoester) Resin->Loading Washing1 3. Wash Excess Reagent Loading->Washing1 Condensation 4. Hydrazine Condensation Washing1->Condensation Washing2 5. Wash Excess Hydrazine Condensation->Washing2 Cyclization 6. On-Resin Cyclization Washing2->Cyclization Washing3 7. Final Wash Cyclization->Washing3 Cleavage 8. Acidolytic Cleavage Washing3->Cleavage Isolation 9. Product Isolation & Purification Cleavage->Isolation

Caption: General workflow for solid-phase pyrazole-4-carboxylate synthesis.

Detailed Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole-4-Carboxylic Acid Library

This protocol describes a representative synthesis using Wang resin to produce a library of pyrazole-4-carboxylates where diversity is introduced through the use of various β-ketoesters and hydrazines.

Materials and Reagents
  • Resin: Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl Ether (Et₂O) - all anhydrous/synthesis grade.

  • Reagents:

    • Diverse Ethyl/Methyl β-ketoesters (e.g., ethyl benzoylacetate, ethyl acetoacetate)

    • Diverse Hydrazine hydrochlorides (e.g., phenylhydrazine hydrochloride, 4-fluorophenylhydrazine hydrochloride)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Acetic Acid (AcOH)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Deionized Water

Step 1: Resin Swelling and Substrate Loading (Esterification)

Causality: The resin must be swollen to allow reagents to penetrate the polymer matrix. The esterification attaches the first building block (the β-ketoester) to the resin via the acid-labile Wang linker. DIC is the coupling agent, and DMAP is a highly effective acylation catalyst.

  • Place Wang resin (1.0 g, ~1.0 mmol) in a fritted solid-phase synthesis vessel.

  • Add DCM (15 mL) and allow the resin to swell for 30 minutes with gentle agitation (e.g., nitrogen bubbling or orbital shaker).

  • Drain the DCM. Wash the resin sequentially with DMF (2 x 10 mL), DCM (2 x 10 mL), and finally dry under a stream of nitrogen.

  • In a separate flask, dissolve the β-ketoester (5.0 mmol, 5 equiv.) and DMAP (0.1 mmol, 0.1 equiv.) in anhydrous DCM (10 mL).

  • Add this solution to the swollen resin.

  • Add DIC (5.0 mmol, 5 equiv.) dropwise to the resin slurry.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Validation: To check for unreacted hydroxyl groups on the resin, a small sample can be taken and subjected to a colorimetric test (e.g., a negative result with chloranil).

  • Drain the reaction mixture. Wash the resin thoroughly with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

Step 2: Hydrazine Condensation and On-Resin Cyclization

Causality: The resin-bound ketone reacts with the hydrazine to form a hydrazone intermediate. The addition of acetic acid catalyzes both the condensation and the subsequent intramolecular cyclization/dehydration to form the stable aromatic pyrazole ring.

  • Swell the ester-loaded resin from Step 1 in DMF (15 mL) for 20 minutes.

  • In a separate flask, dissolve the desired hydrazine hydrochloride (5.0 mmol, 5 equiv.) in DMF (10 mL).

  • Add the hydrazine solution to the resin, followed by glacial acetic acid (1.0 mmol, 1 equiv.).

  • Heat the reaction vessel to 80°C and agitate for 8 hours.

  • Monitoring: Progress can be monitored by taking a small aliquot of resin, cleaving it, and analyzing the supernatant by LC-MS to detect the formation of the desired product mass.

  • Cool the vessel to room temperature. Drain the solvent.

  • Wash the resin thoroughly with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin completely under vacuum.

Reaction Scheme Visualization

Caption: On-resin synthesis of pyrazole-4-carboxylates via Knorr condensation.

Step 3: Cleavage and Product Isolation

Causality: A strong acid, TFA, is required to cleave the benzyl ester linkage to the Wang resin, releasing the final product as a carboxylic acid. Scavengers like TIS and water are included to trap the reactive carbocation generated from the linker, preventing side reactions with the product.

  • Place the dry, pyrazole-loaded resin in the synthesis vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).

  • Add the cleavage cocktail (10 mL per 1 g of resin) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Drain the filtrate (which contains the product) into a clean round-bottom flask.

  • Wash the resin with an additional small volume of neat TFA (2 mL) and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure to remove the bulk of the TFA.

  • Precipitate the crude product by adding cold diethyl ether (30-40 mL).

  • Collect the solid product by filtration or centrifugation.

  • Purification: The crude product can be purified by recrystallization or preparative HPLC to yield the final pyrazole-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using LC-MS, ¹H NMR, and ¹³C NMR.

Applications in Drug Discovery

The primary application of this solid-phase methodology is the rapid generation of pyrazole-4-carboxylate libraries for biological screening. Strategies have been developed to prepare libraries of substituted pyrazoles that have been investigated as ligands for receptors such as the estrogen receptor.[17] By varying the β-ketoester (R¹ and R³) and the hydrazine (R²) in the protocol above, a large matrix of structurally diverse compounds can be synthesized in parallel.

  • Anti-inflammatory Agents: Many pyrazole derivatives act as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in inflammation.[2] Libraries generated via SPOS can be screened to identify novel COX-2 inhibitors.

  • Antimicrobial Agents: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal activity.[1][7] SPOS allows for the rapid exploration of structure-activity relationships (SAR) to optimize potency against pathogenic microbes.

  • Anticancer Therapeutics: Pyrazoles have been shown to inhibit various protein kinases involved in cancer progression. High-throughput screening of SPOS-derived libraries against kinase panels is a common strategy in modern oncology drug discovery.

Troubleshooting and Key Considerations

ProblemPossible CauseSuggested Solution
Low Loading Efficiency Incomplete activation of carboxylic acid; steric hindrance.Ensure anhydrous conditions. Increase reaction time or temperature. Use a more potent coupling agent combination like HATU/DIPEA.
Incomplete Cyclization Insufficient heat or catalysis; sterically hindered substrate.Increase reaction temperature to 100-110°C. Increase concentration of acetic acid or use a stronger acid catalyst like p-toluenesulfonic acid (pTSA).
Low Cleavage Yield Incomplete cleavage; product degradation.Increase cleavage time to 4 hours. Ensure the cleavage cocktail is freshly prepared. If the product is acid-sensitive, explore alternative linker strategies.
Side Products Observed Re-attachment of cleaved linker cation to the product.Ensure sufficient scavenger (TIS) is used in the cleavage cocktail.

Conclusion

Solid-phase synthesis provides a robust, efficient, and automatable platform for the production of pyrazole-4-carboxylate libraries. By leveraging the advantages of simplified purification and the ability to drive reactions to completion, researchers can significantly accelerate the discovery and optimization of new chemical entities for a wide range of therapeutic applications. The protocols and strategies outlined in this guide offer a solid foundation for scientists aiming to harness the power of this important heterocyclic scaffold.

References

  • McAlpine, S. R., et al. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1112-1126. Available from: [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. Available from: [Link]

  • Yadav, G. D., & Jadhav, S. V. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • McAlpine, S. R., et al. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. ResearchGate. Available from: [Link]

  • Fustero, S., et al. (2007). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. Available from: [Link]

  • Kaur, H., & Chib, R. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(23), 7178. Available from: [Link]

  • Küçükgüzel, İ., & Tatar, E. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. Available from: [Link]

  • Goyal, S., & Sharma, D. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Chemistry. Available from: [Link]

  • Sharma, V., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(11), 3296. Available from: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 166-173. Available from: [Link]

  • Bentham Science Publishers. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 17(5). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Carboxylic Acids in Novel Antiviral Drug Discovery. Pharmaffiliates. Available from: [Link]

  • Chakraborty, A., & Adhikari, T. (2024). Different types of resin and linkers used in SPPS Based on the linking... ResearchGate. Available from: [Link]

  • Gaber, A. M., et al. (2000). Preparation of pyrazole compounds for attachment to chelating resins. Reactive and Functional Polymers, 44(2), 145-152. Available from: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. Available from: [Link]

  • University of Leeds. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Leeds Lecture Slides. Available from: [Link]

  • Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles: A Review. Indian Journal of Environmental Science, 17(9). Available from: [Link]

  • Albericio, F., & Subirós-Funosas, R. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23-41. Available from: [Link]

  • Isyaku, S., et al. (2021). solid state synthesis and characterization of pyrazole and. ResearchGate. Available from: [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec. Available from: [Link]

  • Kiasat, A. R., & Ardeshiri, M. (2015). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available from: [Link]

  • Elguero, J., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design, 13(7), 3044-3053. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this important synthetic transformation. Here, we move beyond simple protocols to address the common challenges and nuances of this synthesis, providing in-depth, field-proven insights in a direct question-and-answer format.

Introduction: The Challenge and the Goal

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, side product formation, and purification difficulties. The most robust and regioselective route typically involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent. This guide focuses on a common and effective strategy: the reaction of 2-acetylpyridine with dimethylformamide-dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by cyclization with a glyoxylate-derived hydrazone and subsequent acid-catalyzed rearrangement and aromatization. Our goal is to provide a comprehensive resource to troubleshoot and systematically improve the yield and purity of the final product.

Overall Synthetic Workflow

The following diagram outlines the recommended two-step synthetic pathway that forms the basis of our discussion.

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Purification A 2-Acetylpyridine C (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (Enaminone Intermediate) A->C Reaction B DMF-DMA B->C Reagent E This compound (Final Product) C->E Cyclocondensation D Methyl Hydrazino(oxo)acetate D->E Reagent F Crude Product E->F Work-up G Purified Product F->G Crystallization / Chromatography

Caption: High-level workflow for the synthesis of the target pyrazole.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My overall yield is very low (<30%), or I am isolating no product at all. What are the likely causes?

This is the most frequent issue and can arise from problems in either of the two main synthetic steps.

A1: Root Cause Analysis

The primary culprits for catastrophic yield loss are typically incomplete formation of the key enaminone intermediate or failure in the subsequent cyclization step.

  • Step 1 Failure: Incomplete Enaminone Formation. The reaction between 2-acetylpyridine and DMF-DMA generates the crucial β-enamino ketone intermediate. This intermediate is significantly more reactive towards nucleophilic attack by hydrazine than the starting ketone.

    • Causality: DMF-DMA acts as both a methylating agent for the enol form of the ketone and a source of dimethylamine, which is eliminated to form the stable enaminone. If this reaction is incomplete, you are attempting the cyclization on the much less reactive 2-acetylpyridine, leading to minimal product formation. Enaminones are key intermediates that facilitate regioselective pyrazole synthesis.[1][2]

    • Troubleshooting Protocol:

      • Verify Reagent Quality: DMF-DMA is moisture-sensitive. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.

      • Reaction Conditions: This reaction is often performed neat or in a high-boiling aprotic solvent (like toluene or xylene) and heated to drive off the methanol and dimethylamine byproducts. Ensure the reaction temperature is adequate (typically 100-140 °C).

      • Monitor Conversion: Use Thin Layer Chromatography (TLC) or 1H NMR of a small aliquot to confirm the complete consumption of 2-acetylpyridine before proceeding to the next step. The appearance of the enamine vinyl proton (typically δ 5.5-6.0 ppm) and the disappearance of the acetyl methyl protons (δ ~2.6 ppm) are key diagnostic signals in the NMR.

  • Step 2 Failure: Ineffective Cyclocondensation. The reaction of the enaminone with the hydrazine derivative is the core ring-forming step.

    • Causality: This is a classic cyclocondensation reaction.[3][4] The hydrazine nitrogen attacks the ketone carbonyl, followed by intramolecular attack of the second nitrogen onto the enamine carbon, with subsequent elimination of dimethylamine and water to form the aromatic pyrazole ring. The pH of the reaction is critical; acidic conditions accelerate the dehydration steps but can also protonate the hydrazine, reducing its nucleophilicity.[3]

    • Troubleshooting Protocol:

      • Hydrazine Quality: Use fresh hydrazine hydrate or a hydrochloride salt. Hydrazine can degrade over time.

      • Solvent Choice: Ethanol or acetic acid are common solvents. Acetic acid can act as both the solvent and an acid catalyst, often improving yields by promoting the dehydration/aromatization step.[5]

      • Temperature Control: The initial addition of hydrazine should be controlled, as the reaction can be exothermic. After the initial condensation, heating (reflux) is typically required to drive the cyclization and dehydration to completion.[6]

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent to ensure complete conversion of the enaminone intermediate.

Q2: I am getting a complex mixture of products and purification is difficult. What are the common side products?

A2: Identifying and Mitigating Side Reactions

A messy reaction profile usually points to side reactions or the formation of regioisomers, although the chosen synthetic route is designed to minimize the latter.

  • Side Product 1: Hydrazone of 2-Acetylpyridine. If enaminone formation was incomplete (see Q1), the remaining 2-acetylpyridine can react with hydrazine to form a simple hydrazone, which will not cyclize to the desired product.

    • Mitigation: Ensure complete conversion to the enaminone in Step 1 before adding the hydrazine. This is a testament to the importance of in-process controls like TLC.[6]

  • Side Product 2: Incompletely Aromatized Pyrazoline. The reaction proceeds through a dihydropyrazole (pyrazoline) intermediate. Incomplete dehydration/oxidation will leave this as a significant impurity.

    • Causality: Aromatization is the final step to the stable pyrazole ring. It is often the slowest step and requires sufficient heat and/or acid catalysis.[6]

    • Mitigation: Increase the reflux time in acetic acid or add a catalytic amount of a stronger acid. In some cases, an oxidant can be used, but this is often unnecessary as elimination of water is the driving force.[3]

  • Side Product 3: N-Acyl Hydrazone. The hydrazine reagent can potentially react with the methyl ester, though this is generally less favorable than reaction with the enaminone.

    • Mitigation: This is rarely a major issue under standard conditions but can be minimized by controlling the reaction temperature and avoiding excessively harsh basic conditions that could promote transamidation.

Q3: The reaction seems to work, but my isolated yield after purification is still poor. How can I improve the work-up and purification?

A3: Optimizing Product Isolation

Loss of product during work-up and purification is a common, yet solvable, problem.

  • Work-up Procedure:

    • Problem: The pyridyl nitrogen and pyrazole N-H can make the product surprisingly water-soluble, especially under acidic or basic conditions, leading to losses during aqueous extraction.

    • Solution: After the reaction is complete, cool the mixture and carefully neutralize it with a base like sodium bicarbonate solution to a pH of ~7-8. This ensures the product is in its neutral, less water-soluble form. Extract thoroughly with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). If the product remains in the aqueous layer, saturation with NaCl can help "salt out" the product, driving it into the organic phase.

  • Purification Strategy:

    • Crystallization: This is the most effective method for obtaining high-purity material if a suitable solvent system can be found.

      • Protocol: Screen for solvents. Good single-solvent systems often include ethanol, isopropanol, or ethyl acetate.[7] For mixed-solvent systems, try dissolving the crude product in a minimal amount of a high-boiling, good solvent (like ethanol or DCM) and then slowly adding a poor solvent (like hexanes or water) until turbidity persists. Allow to cool slowly.

    • Column Chromatography: If crystallization fails or impurities co-crystallize, flash column chromatography is the next step.

      • Protocol: Use silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or DCM. Because of the polar pyridine and pyrazole moieties, you may need to add a small amount of methanol (1-5%) to the eluent to effectively move the product off the column.[6] Monitor fractions carefully by TLC.

Optimization of Reaction Conditions

To maximize yield, a systematic optimization of reaction parameters is recommended. The following table provides a starting point based on literature precedents for pyrazole synthesis.[7][8][9]

ParameterCondition A (Baseline)Condition B (High Temp)Condition C (Catalytic)Expected Outcome & Rationale
Solvent EthanolAcetic AcidTolueneAcetic acid acts as a catalyst for dehydration.[3] Toluene allows for higher temperatures and azeotropic removal of water.
Temperature 80 °C (Reflux)118 °C (Reflux)110 °C (Reflux)Higher temperatures can accelerate the final aromatization step but may also increase side product formation.
Catalyst None (or solvent)Self (Acetic Acid)p-TsOH (0.1 eq)An acid catalyst can significantly improve the rate of cyclization and dehydration, potentially allowing for lower temperatures or shorter reaction times.
Time 12 hours6 hours8 hoursMonitor by TLC. Reaction time should be sufficient for full conversion without significant product degradation.[6]

Troubleshooting Decision Workflow

Use this diagram to systematically diagnose issues with your synthesis.

G cluster_solutions Recommended Actions Start Low Final Yield TLC Analyze Crude Reaction Mixture by TLC Start->TLC SM_Present Significant Starting Material (SM) Remains TLC->SM_Present Yes Complex_Mix Complex Mixture of Spots TLC->Complex_Mix No, SM consumed Sol_SM Problem in Step 1 or 2: 1. Verify DMF-DMA & Hydrazine quality. 2. Increase reaction time/temperature. 3. Check stoichiometry. SM_Present->Sol_SM Clean_Spot Mainly One Product Spot Complex_Mix->Clean_Spot No, multiple spots Sol_Mix Side Reactions Occurring: 1. Confirm complete enaminone formation. 2. Ensure sufficient heating for aromatization. 3. Consider lowering temperature to reduce byproducts. Complex_Mix->Sol_Mix Yes Sol_Clean Product Loss During Isolation: 1. Optimize work-up pH (neutralize). 2. Use salting-out technique. 3. Screen for optimal crystallization solvent. 4. Refine chromatography conditions. Clean_Spot->Sol_Clean Yes

Caption: A decision tree for troubleshooting low-yield synthesis.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. ACS Publications. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479532/]([Link]

Sources

Technical Support Center: Purification of Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

[1]

Ticket ID: PUR-PYR-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting purification, tailing issues, and regioisomer separation.[1]

Executive Summary & Chemical Profile

Welcome to the technical support center. You are likely working with Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate , a compound that presents a unique "triad" of purification challenges due to its amphoteric nature:

  • The Pyridine Ring: A basic nitrogen (

    
    ) that hydrogen-bonds strongly with acidic silanols on silica gel, causing severe tailing.[1]
    
  • The Pyrazole Core: Exhibits annular tautomerism (

    
     vs 
    
    
    ), complicating NMR interpretation and chromatographic peak shape.[1]
  • The Ester Moiety: Susceptible to hydrolysis (saponification) if aggressive acid/base washes are used to remove impurities.[1]

This guide provides a modular approach to purifying this scaffold, moving from standard chromatography to scalable crystallization techniques.

Module 1: Chromatography Troubleshooting

User Complaint: "My compound streaks on the column, and I can't separate the impurities."

The Root Cause: Silanol Interaction

Standard silica gel (

12
Protocol A: The "TEA Block" Method (Recommended)

This method deactivates the silica surface before your compound interacts with it.[1]

  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1]

    • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? TEA is more basic than your pyridine ring.[1] It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute as a sharp band [1].

  • Column Pre-treatment:

    • Flush the column with 3 column volumes (CV) of the mobile phase containing TEA before loading your sample.[1]

  • Gradient Suggestion:

    • Start: 100% DCM (+1% TEA).[1]

    • Ramp: 0%

      
       5% MeOH over 10 CV.[1]
      
    • Note: Pyrazoles are polar; if retention is too high, switch to EtOAc/Hexanes (with 1% TEA).[1]

Protocol B: Neutral Alumina (Alternative)

If TEA is incompatible with downstream steps, switch the stationary phase.

  • Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.[1]

  • Benefit: Alumina lacks the acidic protons of silica, eliminating the streaking mechanism entirely without amine additives [2].

Module 2: Regioisomer Separation

User Complaint: "I have a mixture of 3-(pyridin-2-yl) and 5-(pyridin-2-yl) isomers. How do I separate them?"

Context: Synthesis of 3-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers due to the tautomeric nature of the hydrazine intermediate.[1]

The "Solubility Differential" Strategy

Chromatographic separation of these regioisomers is often difficult due to similar

1
Parameter1,3-Isomer (Target)1,5-Isomer (Byproduct)
Symmetry Lower steric clashHigher steric clash (Pyridine vs N-Substituent)
Solubility Generally Lower (Packs better)Generally Higher
Strategy Crystallize from hot alcoholRemains in mother liquor

Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve the crude mixture in minimal boiling Ethanol (EtOH) or Isopropanol (IPA) .

  • Nucleation: Allow to cool slowly to room temperature.

  • Anti-Solvent (Optional): If no crystals form, add Diethyl Ether dropwise until persistent cloudiness appears.[1]

  • Isolation: Filter the solid. The filter cake is usually enriched in the 3-(pyridin-2-yl) isomer.[1] The filtrate contains the 5-isomer and other impurities [3].[1]

Module 3: Chemical Workup & Scavenging

User Complaint: "My product is colored (yellow/brown) or contains metal residues."

Workflow Visualization

The following diagram illustrates the decision logic for cleaning up the crude reaction mixture.

PurificationLogicStartCrude Reaction MixtureCheckMetalWas Pd/Cu Catalyst Used?Start->CheckMetalScavengeAdd Metal Scavenger(SiliaMetS® Thiol or Charcoal)CheckMetal->ScavengeYesSolubilityCheck Solubility in Hot EtOHCheckMetal->SolubilityNoFilterFilter through Celite®Scavenge->FilterFilter->SolubilityRecrystRecrystallization(EtOH or IPA/Hexane)Solubility->RecrystSoluble (High Purity)ColumnFlash Chromatography(DCM/MeOH + 1% TEA)Solubility->ColumnComplex Mix (Low Purity)IsomerSepPrecipitate = 1,3-IsomerFiltrate = 1,5-IsomerRecryst->IsomerSepIsomer Separation

Figure 1: Decision tree for the purification of this compound, prioritizing metal removal and crystallization.

Metal Scavenging Protocol

If the pyridine ring has chelated metals (common with Pd/Cu catalysts):

  • Chelating Resin: Dissolve crude in THF/EtOAc. Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 eq relative to metal).[1] Stir 4 hours at 50°C.

  • Filtration: Filter through a pad of Celite. The filtrate will be significantly clearer.

Frequently Asked Questions (FAQs)

Q1: Can I use an acid-base extraction to purify this? A: Proceed with extreme caution.

  • Risk:[1][3][4] The methyl ester is liable to hydrolyze to the carboxylic acid under strong basic conditions (NaOH) or strong acidic conditions with heat.[1]

  • Safe Method: You can form the Hydrochloride Salt .[4][5] Dissolve the ester in dry ether and bubble HCl gas (or add 4M HCl in Dioxane). The salt will precipitate.[5][6][7][8] Filter it, wash with ether, and then partition between DCM and saturated

    
     to regenerate the free base rapidly [4].
    

Q2: Why does my NMR show broad peaks? A: This is likely due to Annular Tautomerism .[1] The proton on the pyrazole nitrogen (

1
  • Fix: Run the NMR in DMSO-d6 (stabilizes H-bonds) or add a drop of TFA-d (locks the protonation state), though TFA may shift the pyridine peaks.[1]

Q3: How do I store the purified compound? A: Store at -20°C. Pyrazole esters are generally stable, but the pyridine nitrogen can oxidize to the N-oxide if left in solution exposed to air and light for prolonged periods.[1]

References
  • BenchChem Technical Support. (2025).[1][9][10] Column chromatography conditions for separating pyrazole isomers. BenchChem.[1][9][10] Link

  • University of Rochester. (n.d.).[1] Chromatography: The Solid Phase - Choosing Media for Separation.[1] Department of Chemistry.[1][7] Link

  • Fustero, S., et al. (2017).[1][3][7] Preparation, separation and characterization of two pyrazolic regioisomers. Universitat Autònoma de Barcelona (UAB).[1] Link

  • Google Patents. (1995).[1] US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation.[1]Link[1]

Technical Support Center: Solubilization & Stability of Pyrazole Esters in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting solubility, precipitation, and hydrolytic instability of pyrazole esters in biological assays and formulation.

Executive Summary: The Pyrazole Ester Paradox

Researchers working with pyrazole esters often face a specific "paradox": The structural features that enhance potency (lipophilic ester groups) are the same features that ruin aqueous solubility. Furthermore, the pyrazole ring itself can act as an intramolecular catalyst, accelerating the hydrolysis of the ester bond in aqueous buffers.

This guide moves beyond basic "add more DMSO" advice. It provides a mechanistic approach to stabilizing these molecules while keeping them in solution.

Module 1: Troubleshooting Precipitation ("The Crash Out")

User Issue: "I prepared a 10 mM stock in DMSO. When I dilute it into cell culture media or PBS to 10 µM, the solution turns cloudy or the compound precipitates over 1 hour."

Root Cause Analysis
  • Kinetic vs. Thermodynamic Solubility: You are likely operating in a supersaturated state. The rapid addition of water to DMSO causes a "solvent shift," drastically raising the polarity. The hydrophobic pyrazole ester molecules aggregate faster than they can disperse.

  • Lattice Energy: Pyrazoles often have high crystal lattice energies due to

    
     stacking and hydrogen bonding (if NH is present). The water molecules cannot break this lattice energy efficiently.
    
Protocol 1: The "Pre-Dilution" Step (Self-Validating)

Do not add the DMSO stock directly to the bulk aqueous media.

  • Prepare Intermediate Stock: Dilute your 10 mM DMSO stock 1:10 into pure Ethanol or PEG-400 (creating a 1 mM secondary stock).

  • Vortex High: Vortex the aqueous buffer (PBS/Media) while adding the secondary stock dropwise.

  • Validation:

    • Measure absorbance at 600 nm (turbidity check) immediately and at 1 hour.

    • Pass Criteria: OD600 < 0.005.

Decision Tree: Solving Precipitation

Solubility_Workflow Start Issue: Compound Precipitates upon Dilution CheckStock Check DMSO Stock (Is it clear?) Start->CheckStock Sonicate Sonicate/Warm (37°C) Re-check CheckStock->Sonicate Cloudy DilutionMethod Optimize Mixing Order (Protocol 1) CheckStock->DilutionMethod Clear Sonicate->DilutionMethod Solubilized Cosolvent Add Cosolvent (PEG-400 or Tween-80) DilutionMethod->Cosolvent Still Precipitates Complexation Switch to Cyclodextrin (See Module 3) Cosolvent->Complexation Fails (>1% DMSO)

Figure 1: Step-by-step logic for addressing immediate precipitation issues in aqueous buffers.

Module 2: Chemical Stability (Preventing Hydrolysis)

User Issue: "My compound dissolves, but I see a loss of potency after 4 hours. LC-MS shows a new peak corresponding to the carboxylic acid."

The Mechanism: Pyrazole-Assisted Hydrolysis

Pyrazole esters are uniquely unstable because the pyrazole nitrogen (specifically the N-2 position) can act as a general base, activating a water molecule to attack the ester carbonyl. This intramolecular catalysis makes them hydrolyze much faster than standard phenyl esters.

Stability Data: Half-Life Estimation
ConditionEstimated t1/2 (Pyrazole Ester)Mechanism of Degradation
PBS (pH 7.4) 2 - 6 HoursBase-catalyzed hydrolysis (Buffer driven)
Cell Media (pH 7.4 + Serum) < 1 HourEsterases + Albumin binding catalysis
Acetate Buffer (pH 5.0) > 24 HoursAcidic pH suppresses base catalysis
Tris Buffer (pH 7.4) VariableTris amine can act as a nucleophile (Aminolysis)
Protocol 2: pH Stabilization Strategy

If your assay permits, lower the pH .

  • Buffer Switch: Replace PBS (pH 7.4) with MES Buffer (pH 6.0) or Acetate Buffer (pH 5.0) .

    • Why: At pH 6.0, the concentration of hydroxide ions is reduced 100-fold, significantly slowing hydrolysis.

  • Avoid Nucleophilic Buffers: Do NOT use Tris or Glycine buffers. They contain free amines that will attack the ester, forming an amide (aminolysis). Use Phosphate, HEPES, or MOPS.

Module 3: Advanced Formulation (Cyclodextrins)

User Issue: "I need high concentrations (10 mg/kg) for animal dosing, but cosolvents are toxic."

The Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD). Cyclodextrins form inclusion complexes where the lipophilic pyrazole ring sits inside the hydrophobic cavity, while the hydrophilic exterior interacts with water. This protects the ester from hydrolysis and prevents precipitation.
Protocol 3: Cyclodextrin Complexation (The "Kneading" Method)

This method is superior to simple mixing for generating stable inclusion complexes.

Materials:

  • Pyrazole Ester[1]

  • HP-

    
    -CD (Clinical Grade)
    
  • Water/Ethanol (1:1 mixture)

Steps:

  • Molar Ratio: Calculate a 1:2 molar ratio (Drug : CD).

  • Paste Formation: In a mortar, add the HP-

    
    -CD and a small amount of Water/Ethanol (just enough to make a thick paste).
    
  • Incorporation: Slowly add the pyrazole ester to the paste while grinding vigorously with the pestle for 20-30 minutes.

  • Drying: Dry the paste in a vacuum oven at 40°C overnight.

  • Reconstitution: The resulting powder will dissolve rapidly in water or saline.

Mechanism of Stabilization

CD_Complexation Drug Pyrazole Ester (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Guest Entry CD HP-beta-CD (Host) CD->Complex Host Cavity Water Aqueous Media Complex->Water Dissolves Shields Ester

Figure 2: The lipophilic pyrazole enters the cyclodextrin cavity, shielding the sensitive ester bond from hydrolytic enzymes and water.

Frequently Asked Questions (FAQs)

Q: Can I use salt formation to improve solubility? A: Proceed with caution. While pyrazoles can form salts (e.g., Hydrochloride), the strong acid required to form the salt often catalyzes the hydrolysis of the ester bond. If you must form a salt, use a sulfonate (e.g., Methanesulfonic acid) in anhydrous conditions, but expect instability once dissolved in water.

Q: Why does my compound precipitate in PBS but not in water? A: This is the "Salting Out" effect. The ions in PBS (


, 

) compete for water molecules, reducing the hydration shell available for your organic compound. Use 0.5x PBS or add a non-ionic surfactant like Tween-80 (0.1%) to counteract this.

Q: Is DMSO toxic to my cells at 1%? A: For many sensitive cell lines (e.g., primary neurons, stem cells), yes. 1% DMSO can induce apoptosis or membrane permeabilization. Using the Cyclodextrin protocol (Module 3) allows you to eliminate DMSO entirely from your final formulation.

References

  • BenchChem. (2025).[2][3][4] Strategies to improve solubility of pyrazole derivatives for reaction. Retrieved from

  • Ferreira, L., et al. (2022).[5] Cyclodextrin-based delivery systems in parenteral formulations: A critical update review. European Journal of Pharmaceutics and Biopharmaceutics.[5] Retrieved from

  • Morgen, M., et al. (2017).[6] Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery.[6] European Journal of Pharmaceutics and Biopharmaceutics.[5] Retrieved from

  • Zonouz, A. M., et al. (2012). Recent developments in reactions and catalysis of protic pyrazole complexes.[7] Molecules.[2][3][4][5][7][8][9][10][11][12][13][14] Retrieved from

  • ResearchGate. (2025). Theoretical investigation of β-cyclodextrin with pyrazoline derivative. Retrieved from

Sources

Technical Support Center: Optimizing Recrystallization of Pyridine-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyridine-pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials from this versatile class of nitrogen-containing heterocycles. The unique electronic and structural characteristics of these compounds, stemming from the interplay between the electron-deficient pyridine ring and the electron-rich pyrazole system, often lead to non-trivial solubility profiles that complicate purification.

This document moves beyond generic protocols to provide a troubleshooting framework grounded in chemical principles. We will explore the causality behind common recrystallization failures and provide systematic, field-proven methodologies to overcome them.

Section 1: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses the most frequent issues encountered during the recrystallization of pyridine-pyrazole derivatives in a direct question-and-answer format.

Question 1: My compound won't crystallize after cooling, even in an ice bath. What should I do?

This is the most common failure in recrystallization, and it almost always points to one of two issues: excessive solvent use or supersaturation.

  • Primary Cause: Excessive Solvent. The concentration of your compound is below the saturation point, even at low temperatures. This often happens from an understandable fear of premature crystallization during hot filtration, leading to the addition of too much solvent.[1][2]

  • Solutions & Scientific Rationale:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[3] Aim to reduce the volume by 15-20% increments. Allow the concentrated solution to cool slowly again. This increases the solute concentration, making it more likely to reach saturation upon cooling.

    • Induce Nucleation: A supersaturated solution lacks a surface for initial crystal growth.[1][2]

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide high-energy sites that can initiate crystal formation.[3]

      • Seeding: If available, add a single, tiny "seed crystal" of the pure compound to the cooled solution.[3] This provides a perfect template for lattice formation, bypassing the energy barrier of initial nucleation.

    • Introduce an Anti-Solvent: If you suspect you are far from saturation, you can carefully add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the cooled solution until persistent cloudiness appears. This drastically reduces the solubility of your compound in the mixed-solvent system.[4] Be aware this may trap impurities if not done carefully; subsequent re-dissolving with gentle heat and slow cooling is recommended.

Question 2: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[5] This is highly undesirable as the oil is essentially an impure liquid form of your compound, which will solidify into an amorphous solid, trapping impurities.[6]

  • Primary Causes & Scientific Rationale:

    • High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.[7]

    • Inappropriate Solvent Choice: The boiling point of the recrystallization solvent is higher than the melting point of your solute.[6]

    • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the lower-energy transition to a disordered liquid (oil) over the highly ordered process of crystal formation.

  • Solutions & Scientific Rationale:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% volume) of additional hot solvent to lower the saturation temperature.[7]

    • Ensure Slow Cooling: This is critical. After re-dissolving, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of ordered crystals instead of oil.[1]

    • Change the Solvent System: If oiling persists, the solvent-solute interaction is likely the issue. Switch to a lower-boiling point solvent. Alternatively, switch to a mixed-solvent system where crystallization can be induced at a lower temperature.[5]

Question 3: My compound is either soluble in everything or insoluble in everything I've tried. What's the next step?

This is a classic challenge, particularly with the diverse functionalities possible on a pyridine-pyrazole scaffold. It indicates your compound's polarity is at an extreme relative to common single solvents.

  • Scientific Rationale: The principle of "like dissolves like" governs solubility.[8][9] If your compound has multiple polar groups (e.g., -NH, -OH, -COOH), it may be highly soluble in polar solvents like ethanol and methanol but insoluble in non-polar ones like hexanes. Conversely, large non-polar substituents (e.g., benzyl, t-butyl groups) will render it soluble in ethers and hydrocarbons but insoluble in water or ethanol.

  • Solution: The Mixed-Solvent System. This is the most powerful technique for such compounds.[4][10]

    • Identify a "Good" and "Poor" Solvent: Find a "good" solvent in which your compound is highly soluble at room temperature (e.g., dichloromethane, acetone). Find a miscible "poor" solvent (or "anti-solvent") in which your compound is nearly insoluble (e.g., hexanes, water, diethyl ether).[10][11]

    • Execute the Technique: Dissolve your compound in the minimum amount of the hot "good" solvent. While the solution is still hot, add the "poor" solvent dropwise until you see persistent turbidity (cloudiness).[4] This indicates you have reached the saturation point. Add a drop or two of the "good" solvent to re-clarify the solution, then allow it to cool slowly.[4] This method allows for fine-tuning the polarity of the solvent system to perfectly match the crystallization needs of your compound.

Question 4: I'm getting a very low yield. What are the common causes?

A successful recrystallization balances purity with yield. While 100% recovery is impossible, yields can often be improved.[2][12]

  • Primary Causes & Scientific Rationale:

    • Excessive Solvent: As discussed in Question 1, this is the leading cause of low recovery, as a significant portion of your compound will remain dissolved in the mother liquor.[2]

    • Premature Crystallization: If the compound crystallizes too early (e.g., during hot filtration), material is lost before the main crystallization step.

    • Incomplete Cooling: Failing to cool the solution sufficiently (e.g., in an ice bath) means the solvent can still hold a larger amount of your compound in solution.[12]

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will re-dissolve some of your product.[2]

  • Solutions & Scientific Rationale:

    • Use the Minimum Solvent: Always use the smallest volume of boiling solvent necessary to fully dissolve your compound.[2]

    • Pre-heat Your Funnel: To prevent premature crystallization during hot filtration, pre-heat the filter funnel and flask with hot solvent vapor or in an oven.[5]

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.[12]

    • Second Crop: The remaining solution (mother liquor) is still saturated with your compound. You can often obtain a "second crop" of crystals by boiling off some of the solvent and re-cooling, though this crop may be less pure.

Section 2: Data & Visualization

Table 1: Properties of Common Recrystallization Solvents

This table provides a quick reference for selecting candidate solvents based on polarity and boiling point. The relative polarity is a normalized value where water is 1.000.[13][14]

SolventBoiling Point (°C)Relative PolarityMiscible with Water?Notes
Water1001.000-Good for polar compounds, but high BP can cause oiling out.
Methanol650.762YesExcellent polar solvent, volatile and easy to remove.
Ethanol780.654YesA versatile and common choice, slightly less polar than methanol.
Isopropanol820.546YesGood for moderately polar compounds.
Acetonitrile820.460YesAprotic polar solvent, useful for a range of polarities.
Acetone560.355YesVery versatile, low BP, dissolves many organics.
Ethyl Acetate770.228NoMedium polarity, good partner for hexanes in mixed systems.
Dichloromethane (DCM)400.309NoDissolves many organics, but very low BP can be tricky.
Tetrahydrofuran (THF)660.207YesGood solvent, but can form peroxides; use with caution.
Toluene1110.099NoGood for non-polar compounds, high BP.
Hexanes/Heptane~69 / ~98~0.009NoVery non-polar, often used as the "anti-solvent".
Diagrams of Key Workflows

These diagrams, generated using DOT language, provide visual guides to logical decision-making during the optimization process.

Solvent_Selection_Workflow start Start: 10-20 mg of Crude Compound in Test Tube test_polar Add 0.5 mL Polar Solvent (e.g., Ethanol) start->test_polar check_rt_polar Soluble at Room Temp? test_polar->check_rt_polar heat_polar Heat to Boiling check_rt_polar->heat_polar No try_mixed ACTION: Use Mixed-Solvent System check_rt_polar->try_mixed Yes (Too Soluble) check_hot_polar Soluble when Hot? heat_polar->check_hot_polar cool_polar Cool Slowly check_hot_polar->cool_polar Yes test_nonpolar Start New Test: Add 0.5 mL Non-Polar Solvent (e.g., Toluene) check_hot_polar->test_nonpolar No (Insoluble) check_xtal_polar Crystals Form? cool_polar->check_xtal_polar good_solvent SUCCESS: Good Single Solvent Found check_xtal_polar->good_solvent Yes check_xtal_polar->try_mixed No (Soluble when Cold)

Caption: A systematic workflow for initial single-solvent screening.

Troubleshooting_Workflow start Attempted Recrystallization & Cooled Solution check_outcome What is the Outcome? start->check_outcome no_xtals Problem: No Crystals check_outcome->no_xtals Clear Solution oiled_out Problem: 'Oiled Out' check_outcome->oiled_out Cloudy Liquid Layer low_yield Problem: Low Yield check_outcome->low_yield Few Crystals Formed success SUCCESS: Pure Crystals Collected check_outcome->success Good Crystal Formation sol_no_xtals Solutions: 1. Reduce Solvent Volume 2. Scratch Flask 3. Add Seed Crystal no_xtals->sol_no_xtals sol_oiled_out Solutions: 1. Re-heat & Add More Solvent 2. Cool Much Slower 3. Change Solvent oiled_out->sol_oiled_out sol_low_yield Solutions: 1. Re-evaluate Minimum Solvent 2. Check Mother Liquor 3. Ensure Ice-Cold Wash low_yield->sol_low_yield

Sources

minimizing side reactions during the cyclization of pyrazole carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Side Reactions & Optimizing Regiochemistry

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The Challenge of the Carboxylate

Welcome to the technical support hub for pyrazole synthesis. You are likely here because the cyclization of


-keto esters  (or similar 1,3-dicarbonyl equivalents) with hydrazines is yielding impure mixtures.

Unlike simple diketones, pyrazole carboxylates present a unique "electrophilic competition" problem. The hydrazine nucleophile has three potential targets:

  • The Ketone (Desired path for hydrazone formation).

  • The Ester (Undesired path

    
     Hydrazide side product).
    
  • The Wrong Ketone (in diketo-esters, leading to Regioisomer B).

This guide provides troubleshooting for the four most common failure modes: Regio-scrambling , Hydrazide formation , Transesterification , and Stalled Intermediates .

Diagnostic Workflow (Troubleshooting Tree)

Before adjusting your chemistry, identify your specific failure mode using the logic flow below.

Troubleshooting Start Start: Analyze Crude LCMS/NMR Isomer Problem: Wrong/Mixed Regioisomers Start->Isomer Multiple Peaks MassPlus Problem: Mass = Product + 18 Start->MassPlus Intermediate MassHydrazide Problem: Mass = Product + 32 (hydrazide) Start->MassHydrazide Wrong Attack EsterSwap Problem: Ethyl/Methyl Mismatch Start->EsterSwap Wrong Ester Soln_Fluor Solution: Switch solvent to TFE or HFIP Isomer->Soln_Fluor Soln_Dehydrate Solution: Add Acetic Acid/Heat (Drive Dehydration) MassPlus->Soln_Dehydrate Soln_Temp Solution: Lower Temp during addition (Kinetic Control) MassHydrazide->Soln_Temp Soln_Match Solution: Match Solvent to Ester (e.g., EtOH for OEt) EsterSwap->Soln_Match

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on crude analysis.

Module 1: Regioselectivity (The "Wrong Isomer" Ticket)

The Issue: You reacted a substituted hydrazine (


) with an unsymmetrical 

-keto ester and obtained a mixture of 1,3- and 1,5-isomers.

The Mechanism: Regioselectivity is dictated by which nitrogen of the hydrazine attacks the ketone first.

  • Neutral/Basic Conditions: The most nucleophilic nitrogen (usually the substituted one,

    
    ) attacks the most electrophilic carbonyl.
    
  • Acidic Conditions: The hydrazine is protonated.[1] Sterics and electronics of the transition state dominate.

Corrective Actions:

ParameterRecommendationScientific Rationale
Solvent Use Fluorinated Alcohols (TFE or HFIP) Critical Insight: Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors. They coordinate to the carbonyl oxygens, enhancing electrophilicity and stabilizing the specific transition state that leads to the 5-substituted isomer (often >98:1 selectivity) [1].
Catalyst Lewis Acid (

or

)
If TFE fails, use 5-10 mol% Lewis Acid. This chelates the dicarbonyl, locking it in a specific geometry that directs nucleophilic attack [2].
Temperature Room Temp

Reflux
Start at RT. High heat initially promotes thermodynamic equilibration (scrambling). Only heat after the hydrazone is formed.

Q: Why did my bulky hydrazine give the opposite isomer? A: Steric flip. With bulky groups (e.g., t-Butyl hydrazine), the steric clash prevents the substituted nitrogen from attacking the ketone. The unsubstituted


 attacks first, reversing the regioselectivity compared to Methyl hydrazine.
Module 2: Hydrazide Formation (The "Wrong Carbonyl" Ticket)

The Issue: The hydrazine attacked the ester group instead of the ketone, resulting in a linear hydrazide or a cyclic pyrazolone with no ester handle.

The Mechanism: Hydrazines are potent nucleophiles. If the ketone is sterically hindered or deactivated (e.g., by electron-rich substituents), the hydrazine will attack the ester carbonyl (amidation), leading to dead-end byproducts.

Corrective Actions:

  • Two-Step Protocol (The "Gold Standard"):

    • Step 1: Form the enaminone or hydrazone at 0°C to Room Temperature . At low temp, the ketone is kinetically more reactive than the ester.

    • Step 2: Once the intermediate is confirmed (LCMS), add acid (AcOH) and heat to 60-80°C to force cyclization.

  • pH Adjustment:

    • Ensure the reaction is slightly acidic (pH 4-5). This protonates the ketone (activating it) while leaving the ester relatively less activated.

Module 3: Transesterification (The "Ghost Impurity" Ticket)

The Issue: You started with an Ethyl pyrazole carboxylate but ended with a Methyl ester product.

The Cause: Using Methanol (MeOH) as a solvent with an Ethyl ester starting material. Under the reflux conditions required for cyclization, the solvent acts as a nucleophile and swaps with the ester alkoxy group.

Corrective Actions:

  • Rule of Thumb: Always match the solvent alcohol to the ester group (Ethanol for Ethyl esters, Methanol for Methyl esters).

  • Universal Solvent: If matching is impossible, use non-nucleophilic solvents like Acetonitrile (MeCN), Toluene, or TFE (Trifluoroethanol). Note: TFE is sterically bulky and weakly nucleophilic, making it resistant to transesterification.

Standardized Protocol: Regioselective Cyclization

Objective: Synthesis of 1-substituted-5-alkyl-pyrazole-3-carboxylates with minimized side reactions.

Materials:

  • 
    -keto ester (1.0 equiv)
    
  • Substituted Hydrazine HCl salt (1.1 equiv)

  • Solvent: TFE (2,2,2-Trifluoroethanol) (0.5 M concentration)

  • Base: Triethylamine (if using hydrazine salt)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the

    
    -keto ester in TFE.
    
    • Why? TFE activates the ketone carbonyl via H-bonding, directing the regioselectivity [1].

  • Hydrazine Addition: Add the Hydrazine salt. If using free base hydrazine, add dropwise at 0°C.

    • Control: Keep cool to prevent attack on the ester moiety.

  • Hydrazone Formation: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Check LCMS. You should see the mass of the Hydrazone Intermediate (Product Mass + 18). Do NOT heat yet.

  • Cyclization: Once the starting material is consumed, heat the mixture to 60°C (or reflux) for 2–4 hours.

    • Chemistry: This thermal step drives the dehydration (loss of water) to aromatize the ring.

  • Workup: Evaporate TFE (recoverable). Redissolve residue in EtOAc, wash with 1N HCl (to remove excess hydrazine) and Brine.

Mechanistic Visualization

The following diagram illustrates the critical bifurcation point where regioselectivity is determined.

Mechanism Reactants Beta-Keto Ester + Hydrazine (R-NH-NH2) Path_A Path A: N(R) attacks Ketone (Favored in TFE/HFIP) Reactants->Path_A H-Bond Activation Path_B Path B: NH2 attacks Ketone (Favored by Sterics) Reactants->Path_B Steric Clash Inter_A Intermediate A (5-Substituted) Path_A->Inter_A Inter_B Intermediate B (3-Substituted) Path_B->Inter_B Prod_A Target: 1,5-Isomer (Major Product) Inter_A->Prod_A Prod_B Impurity: 1,3-Isomer (Minor Product) Inter_B->Prod_B

Figure 2: Mechanistic pathway showing how solvent (TFE) influences the nucleophilic attack to favor the 1,5-isomer.

References
  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 73(9), 3523–3529.

  • Maddila, S., et al. (2013). "Recent Advances in the Synthesis of Pyrazoles: A Review." Journal of Heterocyclic Chemistry, 50(S1), E1-E18.

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16, 2597.[2] (Foundational Reference).

  • Gosselin, F., et al. (2010). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Journal of Organic Chemistry, 75(12), 4154–4160.

Sources

troubleshooting regioselectivity in N-substitution of 1H-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Heterocycle Synthesis Support Hub Ticket #8842: Regioselectivity Failure in Pyrazole N-Substitution Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Lone Pair" Paradox

Welcome to the support center. You are likely here because your LCMS trace shows two peaks with identical mass (M+R), and your NMR suggests you have a mixture of 1,3- and 1,5-substituted pyrazoles.

The core issue is annular tautomerism . In 3-substituted-1H-pyrazoles, the proton shuttles between N1 and N2. This creates two distinct nucleophilic sites.

  • The Trap: Users often assume the nitrogen with the proton is the reactive one (deprotonation

    
     attack). However, in neutral conditions or specific catalytic cycles, the nitrogen with the lone pair (the pyridine-like nitrogen) may drive the reaction.
    
  • The Consequence: Regioselectivity is governed by a delicate balance of Sterics (Kinetic control) and Thermodynamics (Stability of the final aromatic system).

This guide breaks down the troubleshooting logic into three modules based on your reaction type.

Module 1: Classical N-Alkylation (SN2 / Mitsunobu)

User Scenario: I am reacting 3-phenyl-1H-pyrazole with an alkyl halide (or alcohol/Mitsunobu) and getting a 60:40 mixture.

The Steric Governor (Standard Conditions)

Under standard basic conditions (


/DMF or NaH/THF), sterics dominate. The alkylating agent prefers the nitrogen distal  to the bulky substituent to avoid the "ortho-like" clash.
  • Rule: 3-Substituted pyrazoles generally yield 1,3-disubstituted products as the major isomer.

  • Mechanism: The transition state leading to the 1,5-isomer (where the alkyl group ends up next to the existing substituent) is higher in energy due to steric repulsion.

The "Solvent Switch" Workaround (Advanced)

If you need the 1,5-isomer (or want to push 1,3 selectivity to >99:1), you must manipulate the hydrogen-bonding environment.

  • The Fix: Switch from DMF/DMSO to Fluorinated Alcohols (TFE or HFIP).

  • Why it works: Fluorinated solvents are strong Hydrogen Bond Donors (HBD). They solvate the lone pair of the more accessible nitrogen (N2), effectively "protecting" it or altering the tautomeric equilibrium, often reversing selectivity or significantly enhancing the formation of the 1,5-isomer depending on the specific electrophile and substrate electronics.

Data Table: Solvent Effects on Regioselectivity (Model Reaction: 3-Phenylpyrazole + MeI)

SolventConditionsMajor IsomerRatio (1,3 : 1,5)Mechanism Note
DMF

, 25°C
1,3-isomer~70:30Steric control dominates.
THF NaH, 0°C1,3-isomer~60:40Tight ion pairing reduces selectivity.
HFIP No Base, 25°C1,5-isomer ~10:90H-bonding network alters nucleophilicity vectors.
Toluene Mitsunobu (

/DIAD)
1,3-isomer>95:5Steric bulk of

adduct enforces distal attack.
Protocol: The "Solvent Switch" (HFIP Method)

Use this when standard alkylation fails to give the 1,5-isomer.

  • Dissolve 1.0 equiv of 3-substituted pyrazole in HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) [0.2 M].

  • Add 1.1 equiv of the alkyl hydrazine (if building from scratch) OR alkylating agent. Note: For direct alkylation in HFIP, mild heating may be required.

  • Monitor by LCMS. HFIP is non-nucleophilic but acidic; it activates the electrophile while hydrogen-bonding to the pyrazole nitrogens.

  • Workup: Evaporate HFIP (recoverable). Flash chromatography.

Module 2: Metal-Catalyzed N-Arylation

User Scenario: I am using a Buchwald or Chan-Lam coupling to add an aryl group. The selectivity is unpredictable.

Chan-Lam Coupling (Copper)

Copper-catalyzed oxidative coupling is sensitive to coordination geometry.

  • Trend: Generally favors the 1,3-isomer (Less hindered N).

  • Troubleshooting:

    • If selectivity is poor, switch the copper source.

      
       is standard, but [(Cu(OH)TMEDA)_2Cl_2]  can change the active species size.
      
    • Solvent: Methanol (MeOH) often gives better yields and cleaner profiles than DCM for pyrazoles.

Buchwald-Hartwig (Palladium)

Palladium catalysis introduces a "Thermodynamic Reset." Because the C-N bond formation (reductive elimination) is reversible in some contexts, or because the oxidative addition complex equilibrates, you often get the thermodynamically more stable isomer.

  • The Trap: This might be the 1,5-isomer if there is a chelating group (e.g., a pyridine ring at C3) that directs the Pd to the crowded nitrogen.

  • Ligand Selection:

    • Steric Bulk (e.g., tBuXPhos): Enforces 1,3-selectivity (kinetic).

    • Small Bite Angle (e.g., dppf): May allow 1,5-formation if electronically favorable.

Module 3: Visualizing the Pathway

The following diagram illustrates the decision matrix for regioselectivity based on your reagents.

PyrazoleRegio Start Start: 3-Substituted Pyrazole Tautomer Tautomeric Equilibrium (N1-H vs N2-H) Start->Tautomer Reagent_Alk Reagent: Alkyl Halide (S_N2) Tautomer->Reagent_Alk Reagent_Met Reagent: Aryl Boronic Acid (Chan-Lam) Tautomer->Reagent_Met Cond_Std Std Base (DMF/Cs2CO3) Reagent_Alk->Cond_Std Default Cond_HFIP Fluorinated Solvent (HFIP) Reagent_Alk->Cond_HFIP To invert selectivity Prod_13 Product: 1,3-Isomer (Sterically Favored) Reagent_Met->Prod_13 Cu(OAc)2 / MeOH (Kinetic Control) Cond_Std->Prod_13 Major (Sterics) Prod_15 Product: 1,5-Isomer (Crowded/H-Bond Directed) Cond_Std->Prod_15 Minor Cond_HFIP->Prod_15 Major (H-Bonding)

Caption: Decision tree showing how solvent choice (HFIP vs DMF) and reagent class (Alkyl vs Aryl) dictate the regiochemical outcome.

Module 4: Advanced Troubleshooting FAQs

Q: I can't separate the isomers by column chromatography. What now? A: This is common.[1] Pyrazole regioisomers often have identical


 values.
  • The "NOE" Check: Before trying to separate, confirm identity. The 1,5-isomer will show an NOE correlation between the N-alkyl group and the C5-substituent. The 1,3-isomer will not.

  • Derivatization: If separation is impossible, consider reducing the pyrazole (if compatible) or adding a transient protecting group (e.g., Boc) which might separate easier, then deprotecting and alkylating.

  • Prevention Strategy: Do not alkylate. Cyclize. React a hydrazine (

    
    ) with a 1,3-diketone. While this also has regioselectivity issues, they are governed by the electronics of the diketone (hard/soft centers) which are easier to predict and control than alkylation sterics.
    

Q: My substituent is a Pyridine ring. Everything is backwards. A: Nitrogen-containing substituents (Pyridine, Pyrimidine) at the C3 position act as Directing Groups .

  • In metal-catalyzed reactions (Buchwald), the Pd/Cu can coordinate to both the pyrazole and the pyridine. This "chelation control" often forces the metal to the crowded N (1,5-position), overriding steric bias.

Q: I need the 1,5-isomer but HFIP is too expensive/unavailable. A: Use the Blocking Group Strategy :

  • Protect the accessible N (1,3-position) with a bulky group like Trityl (Trt) or THP.

  • Wait... this usually protects the less hindered side.

  • Actually, you want to use SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

    • Step 1: React pyrazole with SEM-Cl. You get the 1,3-SEM product (major).

    • Step 2: Quaternize the other nitrogen (N2) with your desired alkyl group (forming a pyrazolium salt).

    • Step 3: Remove the SEM group (TBAF).

    • Result: You are left with the alkyl group on the "crowded" nitrogen.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2][3] The Journal of Organic Chemistry.[1][4] Link

  • Jablonkai, E., & Keglevich, G. (2016). P-Heterocycles and Pyrazoles: Regioselective Synthesis. Current Organic Chemistry. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives (Chan-Lam).[5][6] Synthesis.[1][3][7][8][9][10][11][12] Link

  • McLaughlin, M., et al. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters.[7][10] Link

Sources

Technical Support Center: Overcoming Steric Hindrance in Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate and its metal complexes. This guide is designed to provide in-depth, field-proven insights into the unique challenges posed by this ligand. The inherent steric hindrance, arising from the fixed orientation of the pyridinyl and pyrazole rings, can create significant hurdles in achieving desired coordination geometries and reaction yields. This document provides troubleshooting strategies and detailed protocols in a practical Q&A format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Category 1: Low Yields and Reaction Failures

Question 1: We are experiencing consistently low yields or complete failure in forming our desired metal complex. What are the most common initial factors to investigate?

Answer: This is the most prevalent issue and typically stems from a mismatch between the reaction conditions and the ligand's steric demands. The pyridyl and pyrazole moieties create a rigid bidentate chelate with a specific "bite angle," and the adjacent methyl carboxylate group adds further bulk, hindering the approach of the metal ion.

Here is a systematic checklist of factors to address:

  • Solvent Choice: The solvent's polarity and coordinating ability are critical.

    • Non-coordinating solvents (e.g., Dichloromethane, Chloroform, Toluene) are often a good starting point as they won't compete with your ligand for coordination sites on the metal.

    • Coordinating solvents (e.g., Acetonitrile, Methanol, DMF, Water) can stabilize the metal precursor but may also compete with the pyrazole-pyridine ligand, slowing down the reaction.[1] If your metal salt is only soluble in these, consider using the minimum amount necessary or running the reaction at a higher temperature to favor ligand exchange.

  • Temperature and Reaction Time: Sterically hindered reactions often have a high activation energy barrier.

    • Insufficient thermal energy may cause the reaction to stall. If you are running the reaction at room temperature, try refluxing the mixture. Microwave synthesis can be particularly effective for rapidly overcoming this energy barrier.

    • Conversely, prolonged heating can sometimes lead to decomposition of the complex or ligand. Monitor the reaction by TLC or LC-MS to establish an optimal reaction time.

  • Metal Precursor Lability: The choice of metal salt is paramount. The counter-ion's ability to dissociate from the metal center directly impacts reactivity.

    • Highly Labile Precursors: Salts with weakly coordinating anions like triflates (OTf⁻), perchlorates (ClO₄⁻), or acetates (OAc⁻) are often superior to halides (Cl⁻, Br⁻).[2][3] The former dissociate more readily in solution, making the metal center more accessible for your bulkier ligand to coordinate.[4]

    • Pre-solvated Complexes: Using precursors where solvent molecules are already coordinated, such as [M(CH₃CN)₂Cl₂], can sometimes facilitate the exchange with your ligand.[4]

Question 2: Our reaction starts but appears to stall, resulting in an incomplete conversion even after extended periods. What kinetic factors are at play?

Answer: This points to a kinetic rather than a thermodynamic problem. While the final complex may be stable, the pathway to get there is slow due to steric hindrance. This is a classic case of a kinetically inert system.

The mechanism of ligand substitution is key here.[3] For many transition metals, this occurs via either a dissociative or associative pathway.[5]

  • Dissociative (SN1-like): A ligand on the metal precursor first leaves, creating a coordinatively unsaturated intermediate, which is then attacked by your incoming pyrazole ligand.

  • Associative (SN2-like): Your pyrazole ligand attacks the metal center first, forming a higher-coordination-number intermediate, from which another ligand then departs.

Steric hindrance from your ligand makes the associative pathway difficult. Therefore, you are likely reliant on a dissociative mechanism, the rate of which is determined by how quickly the original ligands (e.g., solvent, counter-ions) leave the metal center. If these ligands are strongly bound, the reaction will be slow.

Troubleshooting Steps:

  • Increase Temperature: As mentioned, this provides the energy needed to force the dissociation of the original ligands.

  • Use a More Labile Metal Source: Switch from a chloride-based salt to a triflate or acetate-based one. This directly accelerates the rate-determining bond-breaking step.[2]

  • Photolytic Activation: In some specific cases, UV irradiation can be used to promote the dissociation of certain ligands (like CO) from a metal center, opening a coordination site for your ligand.

Category 2: Characterization and Structural Ambiguity

Question 3: The ¹H NMR spectrum of our purified complex shows broad peaks, making it difficult to confirm successful coordination. What could be the cause?

Answer: Broad NMR peaks in coordination complexes are common and can be attributed to several factors, especially with a sterically constrained ligand like yours:

  • Fluxional Processes/Hindered Rotation: The bond between the pyrazole and pyridyl rings is not freely rotating. In the coordinated state, this rotation can be even more restricted. If the rate of this rotation (or other conformational changes) is on the same timescale as the NMR experiment, it leads to signal broadening. Running the NMR at variable temperatures (VT-NMR) can help resolve this. At low temperatures, the rotation may "freeze out," giving sharp signals for a single conformer. At high temperatures, the rotation may become rapid, resulting in a sharp, averaged signal.

  • Paramagnetism: If you are working with a paramagnetic metal center (e.g., Cu(II), Fe(III), high-spin Co(II)), the unpaired electrons on the metal will cause significant broadening and shifting of the ligand's proton signals, often rendering the spectrum uninterpretable. In such cases, you must rely on other techniques like IR, Mass Spectrometry, and X-ray crystallography.

  • Ligand Exchange: If the complex is in equilibrium with the free ligand in solution, you may see broadened or averaged signals. Ensure your sample is pure and that the solvent used for NMR is not causing dissociation.

Question 4: How can we definitively determine the coordination mode of the ligand? Is the ester carbonyl coordinating to the metal?

Answer: While the primary coordination is expected through the two nitrogen atoms (N,N-bidentate), the involvement of the ester carbonyl oxygen is possible, leading to a tridentate (N,N,O) coordination mode. Distinguishing between these requires specific characterization techniques.

  • Infrared (IR) Spectroscopy: This is a powerful first check.

    • Compare the IR spectrum of the free ligand with that of the metal complex.

    • Pay close attention to the C=O stretching frequency of the methyl ester group (typically ~1700-1730 cm⁻¹).

    • If the carbonyl is coordinated to the metal, its bond will weaken, and the stretching frequency will shift to a lower wavenumber (a redshift of 20-50 cm⁻¹ is typical).[6]

    • Also, look for the appearance of new bands in the far-IR region (below 600 cm⁻¹), which can be assigned to M-N and M-O vibrations, confirming coordination.[7]

  • X-ray Crystallography: This is the gold standard. A single-crystal X-ray structure provides unambiguous proof of the coordination mode, bond lengths, bond angles, and the overall geometry of the complex.[4] This is the only way to definitively resolve questions of steric influence on the final structure.

  • NMR Spectroscopy: For diamagnetic complexes, changes in the chemical shifts of the pyridyl and pyrazole protons upon coordination can confirm the involvement of the nitrogen atoms. The proton alpha to the pyridine nitrogen is particularly sensitive and typically shifts downfield upon coordination.

Visualizing the Challenge & Workflow

The core issue is the steric clash and restricted geometry imposed by the ligand.

Caption: Steric hindrance in the coordination pocket of the ligand.

Troubleshooting and Optimization Workflow

Use this flowchart to systematically troubleshoot low-yield reactions.

Workflow start Start: Low Yield of Complex check_purity Verify Ligand Purity & Identity (NMR, MS, EA) start->check_purity check_conditions Review Initial Reaction Conditions check_purity->check_conditions solvent Is the solvent non-coordinating? (e.g., DCM, Toluene) check_conditions->solvent temp Is the reaction run at elevated temp? (e.g., Reflux) solvent->temp Yes change_solvent Action: Switch to a non-coordinating solvent solvent->change_solvent No metal Is the metal precursor labile? (e.g., OAc⁻, OTf⁻ vs Cl⁻) temp->metal Yes increase_temp Action: Increase temperature (Reflux or Microwave) temp->increase_temp No change_metal Action: Use a more labile metal salt (e.g., [M(OAc)₂]) metal->change_metal No high_dilution Advanced: Implement high dilution to prevent polymers metal->high_dilution Yes change_solvent->temp increase_temp->metal change_metal->high_dilution success Success: Yield Improved high_dilution->success

Caption: A logical workflow for troubleshooting complexation reactions.

Experimental Protocols

Protocol 1: General Synthesis of a Metal(II) Complex

This protocol provides a generalized starting point. Molar ratios, solvent, and temperature should be optimized based on the principles discussed above.

Materials:

  • This compound (1.0 eq)

  • Metal(II) salt (e.g., Zn(OAc)₂, Cu(OAc)₂, PdCl₂) (1.0 eq)

  • Anhydrous Solvent (e.g., Methanol, Acetonitrile, or Dichloromethane)

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas (N₂ or Ar).

  • Ligand Dissolution: In the reaction flask, dissolve the this compound ligand in the chosen anhydrous solvent (approx. 0.1 M concentration to start).

  • Metal Salt Addition: In a separate vial, dissolve the metal(II) salt in a minimum amount of the same solvent. If the salt has poor solubility, a co-solvent may be necessary, or it can be added as a solid in portions.

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature over 10-15 minutes.

  • Heating: Attach the condenser and heat the reaction mixture to reflux. Monitor the reaction progress by TLC, observing the consumption of the starting ligand. A typical reaction time is 12-24 hours.

  • Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, this is likely your product. Collect it by vacuum filtration, wash with a small amount of cold solvent, and then a non-polar solvent like diethyl ether or hexanes to remove any soluble impurities.

    • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to crash out. Cool the flask in an ice bath to maximize precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., DMF/ether, methanol/DCM).

  • Drying & Characterization: Dry the purified solid under high vacuum and characterize by NMR (if diamagnetic), IR, Mass Spectrometry, and Elemental Analysis.

Data Tables for Quick Reference

Table 1: Solvent Properties and Their Impact on Complexation

SolventDielectric Constant (Polarity)Coordinating AbilityTypical Use Case
Toluene 2.4Very LowGood for forcing coordination of weakly binding ligands; requires soluble precursors.
Dichloromethane (DCM) 9.1LowExcellent general-purpose, non-coordinating solvent for many complexes.
Acetonitrile (MeCN) 37.5HighGood for dissolving polar metal salts; can compete for coordination sites. Often used in labile systems.
Methanol (MeOH) 32.7HighCan act as a proton source and is a coordinating solvent. Useful for salt solubility.
Dimethylformamide (DMF) 36.7HighHigh boiling point, good for sluggish reactions requiring high heat. Strongly coordinating.

Table 2: Comparison of Common Metal(II) Precursors

Metal PrecursorAnionLabilityAdvantagesDisadvantages
MCl₂ ChlorideLowInexpensive, widely available.Often kinetically inert, can lead to slow or incomplete reactions.
M(OAc)₂ AcetateMediumMore labile than chlorides; acetate can also act as a base or a bridging ligand.Can sometimes participate in the reaction.
M(OTf)₂ TriflateHighVery labile due to the non-coordinating nature of the triflate anion. Excellent for hindered ligands.Expensive, hygroscopic.
TetrafluoroborateHighAcetonitrile ligands are easily displaced. Good for forcing reactions with stubborn ligands.Can be sensitive to water.

References

  • ConnectSci. (2013). Pd(II) and Pt(II) Coordination Chemistry with Hybrid Pyridine-Pyrazole Ligands: from 3D-Frameworks Structures in Molecular Complexes.
  • Books. (2024). Chapter 6: Stability of Metal Complexes and Ligand Substitution Reactions.
  • ACS Publications. (2018). Theoretical Insights into Preorganized Pyridylpyrazole-Based Ligands toward the Separation of Am(III)/Eu(III) | Inorganic Chemistry.
  • Universitat de Barcelona. (n.d.). Pd(II) and Pt(II) coordination chemistry with pyridine-pyrazol ligands: from 3D-frameworks structures in molecular complexes.
  • ScienceDirect. (2025). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.
  • YouTube. (2023). Ligand Substitution (A-level Chemistry).
  • Oreate AI Blog. (2026). Understanding Steric Hindrance: The Invisible Force in Chemistry.
  • ACS Publications. (n.d.). Ligand Substitution Reactions at Inorganic Centers | Chemical Reviews.
  • YouTube. (2023). Organometallic Reactions Part 1: Ligand Substitution and the Trans Effect.
  • Chemistry LibreTexts. (2023). 5.12: Ligand Substitution Reactions.
  • MOCEDES. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O).
  • ResearchGate. (n.d.). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters.
  • PMC. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays.
  • GIROLAMO LA MONICA and G. ATTILIO ARDIZZOIA. (n.d.). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems.
  • Der Pharmacia Lettre. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave.

Sources

stabilizing methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate against hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a high-risk ester regarding hydrolytic stability. Unlike simple alkyl esters, the presence of the electron-deficient pyridine and pyrazole rings significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions.

Immediate Action Required:

  • Storage: Store neat solid at -20°C under inert gas (Ar/N2).

  • Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage. Use anhydrous DMSO or Acetonitrile .

  • Buffers: Avoid nucleophilic buffers (Tris, Glycine). Use HEPES or MOPS at pH 6.0–7.0.

Module 1: Diagnostic & Root Cause Analysis

The Issue: Users frequently report the disappearance of the methyl ester peak (approx. 3.8 ppm in


H NMR) and the appearance of a carboxylic acid peak, often accompanied by a mass shift of -14 Da (loss of CH

) in LCMS.

The Mechanism (Why it happens): This is not a standard ester hydrolysis.[1] It is accelerated by the Heteroaromatic Electronic Effect .

  • Electronic Activation: The pyridine ring (at C3) and the pyrazole core are electron-withdrawing groups (EWG). They pull electron density away from the ester carbonyl, making the carbonyl carbon significantly more positive (electrophilic) than in a standard benzoate or acetate ester.

  • Intramolecular Catalysis (Risk Factor): The pyrazole N-H or the pyridine nitrogen can participate in hydrogen bonding with water molecules, effectively "delivering" the nucleophile to the ester carbonyl, lowering the activation energy for hydrolysis.

HydrolysisMechanism Figure 1: Mechanism of Accelerated Hydrolysis in Heteroaryl Esters node_ester Target Molecule (Electrophilic Carbonyl) node_inter Tetrahedral Intermediate node_ester->node_inter Transition node_water Nucleophile (H2O / OH-) node_water->node_ester Attack node_prod Hydrolysis Product (Carboxylic Acid) node_inter->node_prod Collapse (-MeOH) node_pyr Pyridine Ring (Electron Withdrawal) node_pyr->node_ester Increases Reactivity node_base Base Catalysis (pH > 8) node_base->node_water Activates

Module 2: Storage & Formulation Guidelines

Protocol 2.1: Solid State Storage Hydrolysis in the solid state is slow but cumulative. Moisture is the primary enemy.

ParameterRecommendationRationale
Temperature -20°C (Freezer)Arrhenius equation: lower T exponentially slows reaction rates.
Atmosphere Argon or NitrogenDisplaces humid air.
Container Amber Glass VialPrevents UV degradation (though hydrolysis is the main concern).
Desiccant Silica Gel / DrieriteEssential to maintain anhydrous environment in the secondary container.

Protocol 2.2: Solution Storage (Stock Solutions) Never store this compound in methanol or water for extended periods.

  • Recommended Solvent: Anhydrous DMSO or Anhydrous Acetonitrile (MeCN).

  • Concentration: High concentration (>10 mM) is more stable than dilute solutions (less solvent interaction per mole of solute).

  • Shelf Life:

    • DMSO (Anhydrous, -20°C): ~6 months.

    • Methanol/Water (RT): < 24 hours (High Risk).

Module 3: Experimental Troubleshooting & Workup

Scenario A: "I need to use this in a biological assay (aqueous buffer)." The Fix: You must minimize the time the ester spends in the "Danger Zone" (pH > 8 or pH < 4).

  • Buffer Selection:

    • AVOID: Tris, Glycine, or any buffer with primary amines. These act as nucleophiles and will convert your ester to an amide (aminolysis) [1].

    • USE: Phosphate (PBS), HEPES, or MOPS.

  • pH Optimization:

    • Target pH 6.5 – 7.4 .

    • Avoid pH > 8.[2]0. The rate of hydrolysis increases by 10x for every pH unit increase in alkaline conditions (Base-catalyzed hydrolysis mechanism B

      
      ) [2].
      
  • Temperature:

    • Keep assay plates on ice (4°C) until the final incubation step.

Scenario B: "I am extracting the compound, and the ester is hydrolyzing." The Fix: Modify your workup procedure to avoid basic exposure.

  • Standard Mistake: Using Saturated NaHCO

    
     or NaOH to neutralize an acid reaction mixture.
    
  • Correct Protocol:

    • Quench reactions with cold Phosphate Buffer (pH 7.0) or dilute Ammonium Chloride (NH

      
      Cl).
      
    • Perform extraction rapidly with Ethyl Acetate or DCM .

    • Do not dry the organic layer with basic drying agents (like K

      
      CO
      
      
      
      ). Use Na
      
      
      SO
      
      
      or MgSO
      
      
      .
    • Evaporate solvent at < 40°C . High heat in the rotovap + trace water = hydrolysis.

Workflow Figure 2: Stability Decision Matrix for this compound start Start: Experimental Planning decision_state State of Matter? start->decision_state solid Solid State decision_state->solid Powder solution Solution / Assay decision_state->solution Liquid action_solid Store -20°C + Desiccant Protect from Moisture solid->action_solid decision_solvent Solvent Choice? solution->decision_solvent protic Protic (MeOH, H2O) decision_solvent->protic Required aprotic Aprotic (DMSO, MeCN) decision_solvent->aprotic Preferred risk_high HIGH RISK: Use immediately. Keep on Ice. protic->risk_high risk_low Stable for Storage (Avoid alkaline impurities) aprotic->risk_low

Module 4: Frequently Asked Questions (FAQ)

Q1: I see two peaks in my LCMS with a mass difference of 14. Is my compound degrading? A: Yes. The -14 Da mass shift corresponds to the conversion of the Methyl Ester (-COOCH


, Mass X) to the Carboxylic Acid (-COOH, Mass X-14). This confirms hydrolysis.[3][4]
  • Troubleshooting: Check the pH of your LCMS mobile phase. If you are using a basic additive (Ammonium Hydroxide), switch to an acidic modifier (0.1% Formic Acid) to stabilize the ester during analysis.

Q2: Can I use Tris-HCl buffer for my bio-assay? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. It will attack the ester carbonyl, forming a stable amide impurity. This is a classic "false negative" in inhibition assays because the ester is consumed by the buffer, not the enzyme [1]. Use HEPES or Phosphate instead.

Q3: Why is the methyl ester less stable than the ethyl or t-butyl ester? A: Sterics and Electronics.

  • Methyl:[5] Smallest group, least steric hindrance to nucleophilic attack.

  • Ethyl:[5][6][7][8] Slightly more stable.

  • t-Butyl:[2][3][6][9][10] Significantly more stable due to steric bulk blocking the carbonyl carbon.

  • Recommendation: If the methyl ester is too unstable for your specific application, consider synthesizing the tert-butyl or isopropyl analog if the biology permits [3].

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter 1: Functional Targets).

    • Relevance: Establishes the reactivity of esters toward primary amines (Tris buffer incomp
  • Larrivée-Aboussafy, C., et al. (2010). "Base-Mediated Hydrolysis of Esters: The Balance of Stability and Reactivity." Journal of Organic Chemistry.

    • Relevance: Defines the mechanism and pH dependence of ester hydrolysis.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section: Hydrolysis of Carboxylic Esters).

    • Relevance: Foundational text on the steric and electronic effects stabilizing/destabilizing esters.
  • Jairam, R., et al. (2001).[4][10] "Ester hydrolysis with 2,6-di(pyrazol-3-yl)pyridines and their CoII complexes." Journal of Inorganic Biochemistry.

    • Relevance: Demonstrates that pyridine-pyrazole ligands can actually catalyze hydrolysis, highlighting the inherent instability of this specific scaffold in aqueous media.

Sources

Validation & Comparative

Comparative Spectroscopic Analysis: Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

[1]

Part 1: Strategic Overview & "Performance" Comparison

In the synthesis of pyrazole-4-carboxylates via the condensation of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

diagnostic capability
The Structural Triad: What are you actually looking at?
FeatureTarget Product (Cyclized) Alternative A: Hydrazone Intermediate Alternative B: Regioisomer/Tautomer
Structure Fully aromatic pyrazole ring.[1]Open-chain uncyclized precursor.5-(pyridin-2-yl) tautomer (in solution).[1]
Key NMR Marker Deshielded Singlet (~8.3 ppm) Vinylic/Methine Protons (~7.5-7.9 ppm) Broadened/Shifted Peaks
NH Signal Broad, downfield (13-14 ppm).[1]Sharp NH/NH2 (variable).[1]Averaged signal (fast exchange).
Methyl Ester Sharp Singlet (~3.7 ppm).[1]Singlet (often split or shifted).[1]Sharp Singlet.
Diagnostic Verdict Definitive. The C5-H singlet is the "smoking gun."[1]Failure. Indicates incomplete reaction.[1]Nuanced. Requires variable temp NMR.

Part 2: Detailed Spectral Assignment

The Predicted 1H NMR Spectrum (DMSO-d6)[1]

Note: Chemical shifts are referenced to DMSO-d6 residual peak (2.50 ppm).[1] Values are derived from analogous 3-substituted-pyrazole-4-carboxylates.

SignalShift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralAssignmentStructural Logic
1 13.5 - 14.2 Broad Singlet1HPyrazole N-H Highly deshielded due to aromaticity and H-bonding. Often invisible in CDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.
2 8.60 - 8.65 Doublet (

Hz)
1HPyridine H-6

-proton to the pyridine nitrogen; most deshielded aromatic signal.
3 8.25 - 8.45 Singlet1HPyrazole H-5 CRITICAL PEAK. Deshielded by the adjacent N and the C4-ester group.[1]
4 7.90 - 8.00 Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Hz)
1HPyridine H-3 Ortho to the pyrazole ring; experiences anisotropy from the pyrazole.
5 7.80 - 7.90 Triplet of Doublets1HPyridine H-4 Standard meta-coupling pattern.
6 7.35 - 7.45 Triplet of Doublets1HPyridine H-5 Most shielded aromatic proton.
7 3.75 - 3.85 Singlet3HMethyl Ester Classic methyl ester region; sharp and diagnostic.[1]
The Tautomerism Challenge (Expert Insight)

The molecule exists in dynamic equilibrium between the 3-(pyridin-2-yl) and 5-(pyridin-2-yl) forms.[1]

  • In DMSO-d6: The solvent breaks intermolecular H-bonds.[1] You typically observe one set of averaged signals because the proton transfer between N1 and N2 is fast on the NMR timescale at room temperature.[1]

  • In CDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    :  The exchange is slower. You may see broadening  of the Pyrazole H-5 and Pyridine H-3 signals, or even distinct sets of peaks for both tautomers.[1][2]
    
  • Validation: If peaks are suspiciously broad in CDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , add a drop of D
    
    
    O or switch to DMSO-d6. If they sharpen, it is tautomerism, not impurity.

Part 3: Visualization & Logic Flow[1][4]

Diagram 1: Structural Assignment Workflow

This decision tree guides you through the interpretation process, ensuring you do not mistake the intermediate for the product.[1]

NMR_AssignmentStartStart: Acquire 1H NMR(DMSO-d6 recommended)CheckMethyl1. Check 3.6 - 3.9 ppmIs there a sharp Singlet (3H)?Start->CheckMethylCheckAromatic2. Check 8.0 - 8.5 ppmIs there a sharp Singlet (1H)?CheckMethyl->CheckAromaticYesImpurityERROR:Check for residual solventor starting materialCheckMethyl->ImpurityNo (or multiple peaks)CheckPyridine3. Check 8.6 ppmIs there a Doublet (1H)?CheckAromatic->CheckPyridineYes (Pyrazole H-5)HydrazoneERROR:Hydrazone Intermediate(Incomplete Cyclization)CheckAromatic->HydrazoneNo (Look for vinylic peaks)ProductCONFIRMED:Target Pyrazole ProductCheckPyridine->ProductYes (Pyridine H-6)CheckPyridine->ImpurityNo

Caption: Logical workflow for distinguishing the target pyrazole from synthetic intermediates.

Part 4: Experimental Protocols

Protocol A: Standard Acquisition (Purity Check)

Objective: Confirm identity and >95% purity.

  • Sample Prep: Dissolve 5-10 mg of the solid product in 0.6 mL DMSO-d6 .

    • Why DMSO? It ensures solubility of the polar pyrazole and slows down proton exchange, making the NH signal visible (unlike CDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
  • Instrument: 400 MHz (or higher).

  • Parameters:

    • Pulse angle: 30° (zg30).[1]

    • Relaxation delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).[1][3]

    • Scans (NS): 16.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to improve signal-to-noise.

Protocol B: D O Shake (NH Validation)

Objective: Confirm the broad peak at ~13.8 ppm is indeed the Pyrazole NH.[1]

  • Acquire the standard spectrum (Protocol A).[1]

  • Add 1-2 drops of Dngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    O  directly to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Re-acquire the spectrum.[1]

  • Result: The broad singlet at >13 ppm should disappear (exchange with D), while the CH signals (Pyrazole H-5, Pyridine ring) remain unchanged.

Part 5: References

  • Rosa, F. A., et al. (2021).[1][3] Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808.[1][3] Retrieved from [Link][1][3]

  • Claramunt, R. M., et al. (2019).[1][3] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 130.[1] Retrieved from [Link]

  • University of Luxembourg. (n.d.).[1][4] 1-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid Structure & Data. PubChem Lite.[1] Retrieved from [Link][1][3]

HRMS Structure Confirmation Guide: Pyridine-Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for confirming the structure of pyridine-pyrazole carboxylates using High-Resolution Mass Spectrometry (HRMS). It is designed for researchers requiring objective validation protocols beyond standard low-resolution techniques.

Executive Summary

In the development of kinase inhibitors and agrochemicals, the pyridine-pyrazole carboxylate scaffold is a privileged structure. However, its synthesis—typically involving the condensation of hydrazines with 1,3-dicarbonyl equivalents—frequently yields regioisomeric mixtures (e.g., 1,3- vs. 1,5-isomers).

While NMR is the traditional gold standard for structural elucidation, it often fails in this specific class due to proton sparsity (lack of coupling partners on the pyrazole/pyridine core) and low sensitivity for minor isomeric impurities. This guide establishes HRMS/MS (Tandem High-Resolution Mass Spectrometry) as a superior, self-validating alternative for definitive structural confirmation, leveraging diagnostic fragmentation pathways and isotopic fine structure.

The Challenge: Regioisomerism & Proton Sparsity

The primary synthetic challenge is the "N-alkylation ambiguity." When a pyridyl-hydrazine reacts with a diketoester, the pyrazole ring can close in two orientations.

  • Isomer A (Target): Sterically hindered, often thermodynamically less favored.

  • Isomer B (Impurity): Sterically relieved, often kinetically favored.

Why Standard Analytics Fail:

  • 1H NMR: If the pyrazole is fully substituted (e.g., carboxylate at C3, pyridine at N1, alkyl at C5), there are no protons on the pyrazole ring to show NOE (Nuclear Overhauser Effect) signals to the pyridine ring.

  • Low-Res MS: Both isomers have identical nominal mass (e.g., MW 350) and identical retention times on standard C18 gradients.

Strategic Comparison: HRMS vs. Alternatives

The following analysis compares HRMS against standard industry alternatives for this specific chemical class.

FeatureHRMS (Q-TOF / Orbitrap) NMR (600 MHz) Low-Res LC-MS (Single Quad)
Primary Output Exact Mass (<5 ppm) & Fragment IonsConnectivity (

-coupling)
Nominal Mass (± 0.5 Da)
Isomer ID High (via MS/MS fragmentation patterns)Medium (Low if protons are sparse)None (Indistinguishable)
Sensitivity Picogram range (Femtomole)Milligram range (Micromole)Nanogram range
Throughput High (mins/sample)Low (10-60 mins/sample)High
Purity Check Detects isobaric impuritiesOnly detects high % impuritiesBlind to co-eluting isomers

Verdict: For pyridine-pyrazole carboxylates, HRMS is the critical decision tool . While NMR confirms the functional groups, HRMS/MS provides the fingerprint required to distinguish regioisomers based on bond stability and gas-phase rearrangements.

Experimental Protocol (Self-Validating System)

This protocol ensures data integrity through internal calibration and energy-resolved fragmentation.

Phase 1: Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid DMSO if possible, as it suppresses ionization in ESI.

  • Concentration: 1 µg/mL (1 ppm). High concentrations lead to dimer formation (

    
    ), complicating MS/MS analysis.
    
  • Additives: 0.1% Formic Acid. Pyridine nitrogens are basic (

    
    ); acidic pH ensures efficient protonation (
    
    
    
    ).
Phase 2: Instrumentation (Q-TOF or Orbitrap)
  • Source: Electrospray Ionization (ESI) in Positive Mode.[1][2]

    • Rationale: The pyridine ring acts as a "proton sponge," making ESI+ significantly more sensitive than APCI or ESI-.

  • Acquisition Mode: Data Dependent Acquisition (DDA).

    • Logic: The instrument surveys the parent ion, then automatically isolates and fragments the top 3 most intense ions. This captures the "fingerprint" without manual intervention.

  • Collision Energy (CE): Stepped Energy (e.g., 20, 40, 60 eV).

    • Why: Low energy reveals labile losses (e.g.,

      
       from carboxylate). High energy breaks the aromatic rings (diagnostic for isomerism).
      
Phase 3: Data Processing Workflow

The following diagram illustrates the validated workflow for transforming crude data into confirmed structure.

HRMS_Workflow Start Crude Synthesis Mixture LC UPLC Separation (C18, 1.7µm) Start->LC MS1 Full Scan MS1 (Exact Mass Screening) LC->MS1 Filter Isotope Pattern Filter (Cl/Br Check) MS1->Filter Mass Error < 5ppm MS2 MS/MS Fragmentation (Stepped CE: 20-60eV) Filter->MS2 Select Precursor Analysis Diagnostic Ion Analysis (Ortho-Effect & Ring Cleavage) MS2->Analysis Result Structure Confirmation Analysis->Result

Figure 1: Step-by-step HRMS data acquisition and processing workflow.

Data Analysis & Interpretation

This is the core scientific insight. You must look for specific "diagnostic events" in the mass spectrum.

A. Isotopic Fine Structure

Before fragmentation, validate the elemental formula. Pyridine-pyrazole carboxylates often contain halogens (Cl, Br) or Sulfur (from sulfonyl linkers).

  • Rule: Calculate the theoretical isotopic distribution.

  • Check: If your molecule has 1 Chlorine atom, the

    
     peak must be ~32% of the 
    
    
    
    peak. Deviations >5% indicate co-eluting impurities or incorrect formula.
B. Diagnostic Fragmentation Pathways

Regioisomers fragment differently due to the Proximity Effect (Ortho-Effect).

  • Decarboxylation (

    
    ): 
    
    • The carboxylate group (

      
      ) is labile.
      
    • Diagnostic: If the carboxylate is ortho to the pyridine nitrogen or the pyrazole bridgehead nitrogen, H-bonding stabilizes the transition state, leading to rapid/intense decarboxylation . The isomer with the carboxylate distal to the nitrogen will show a weaker loss of

      
      .
      
  • Ring Cleavage (RDA-like mechanisms):

    • Pyrazoles typically lose

      
       (28 Da) or HCN (27 Da) upon high-energy collision.
      
    • Diagnostic: The N1-substituted isomer often undergoes a specific cleavage of the N-N bond driven by the stability of the resulting pyridyl cation.

Visualizing the Mechanism:

Fragmentation_Pathway Parent Precursor Ion [M+H]+ Inter1 Decarboxylation [M+H - CO2]+ Parent->Inter1 -44 Da (Low CE) Inter2 N2 Elimination (Diazo-like) Inter1->Inter2 Ring Opening Frag1 Diagnostic Ion A (Pyridyl-Cation) Inter2->Frag1 Isomer 1 Pathway Frag2 Diagnostic Ion B (Ring Open) Inter2->Frag2 Isomer 2 Pathway

Figure 2: Differential fragmentation pathway. The ratio of Frag1 to Frag2 distinguishes regioisomers.

C. Case Study Simulation
  • Isomer 1 (1,5-substituted): Steric clash between pyridine and pyrazole substituents weakens the N1-C bond.

    • Result: Dominant fragment is the Pyridine Ring Cation (cleavage of the linker).

  • Isomer 2 (1,3-substituted): More stable.

    • Result: Dominant fragment is Loss of HCN (retention of the linker).

References

  • Holčapek, M., et al. (2010). Structural analysis of isomeric pyrazoles by electrospray ionization and collision-induced dissociation mass spectrometry. Journal of Mass Spectrometry.

  • Kaufmann, A. (2014).[3] The usefulness of HRMS in the elucidation of unknown compounds in food analysis. Mass Spectrometry Reviews.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing Nitrogen Rule and Ortho-Effects in Heterocycles).

  • Thermo Fisher Scientific. Orbitrap Exploris 240 Mass Spectrometer for Small Molecule Structure Elucidation.

Sources

comparing binding affinity of pyridine-pyrazole vs bipyridine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Lability Trade-off

In coordination chemistry, the choice between 2,2'-bipyridine (bpy) and 2-(1H-pyrazol-3-yl)pyridine (py-pz) is rarely about "better" or "worse"—it is a strategic decision between thermodynamic robustness and catalytic hemilability .

  • Bipyridine (bpy): The industry standard for rigid, redox-stable chelation. It forms highly stable, inert complexes (e.g.,

    
    ) ideal for photophysics and long-duration assays. Its 
    
    
    
    symmetry (free ligand) and strong
    
    
    -donor/
    
    
    -acceptor character create a strong ligand field.
  • Pyridine-Pyrazole (py-pz): A "chameleon" ligand. In its neutral form, it is a weaker donor than bpy and hemilabile, allowing for substrate access in catalysis. However, upon deprotonation, the pyrazolate anion becomes a potent

    
    -donor—stronger than bpy—capable of stabilizing high-valent metal centers (e.g., 
    
    
    
    ) in demanding oxidation reactions.

Structural & Electronic Comparison

Electronic Profile: The Anionic Switch

The defining feature of the py-pz system is the acidity of the pyrazole N-H proton (


 in water, lower when coordinated). This allows the ligand to switch states, unlike the non-ionizable bipyridine.
Feature2,2'-Bipyridine (bpy) Neutral Py-Pz (L) Anionic Pyrazolate (L⁻)
Coordination Mode Neutral, Bidentate (

)
Neutral, Bidentate (

)
Anionic, Bidentate (

)

-Donation
StrongModerate (Weaker than bpy)Very Strong

-Acceptance
Moderate (Low lying

)
ModerateWeak (Electron rich)
Ligand Field Strong FieldIntermediate FieldStrong Field (Reduces

)
Symmetry

(Free),

(Bound)

(Asymmetric)

(Asymmetric)
Geometric Factors: The "Bite Angle"

Both ligands form 5-membered chelate rings with the metal. However, the backbone geometry differs.

  • Bpy: Two 6-membered aromatic rings.[1] The natural bite angle is fixed near 78–80° for octahedral metals (e.g., Ru, Fe).

  • Py-Pz: One 6-membered and one 5-membered ring. The internal angle of the pyrazole (

    
    ) is smaller than pyridine (
    
    
    
    ). This induces a slightly tighter bite angle and different steric strain, often resulting in longer M-N(pyrazole) bonds compared to M-N(pyridine) in the neutral state.

LigandComparison cluster_0 2,2'-Bipyridine (Rigid) cluster_1 Pyridine-Pyrazole (Tunable) Bpy Symmetric (N,N) Strong Field Inert Binding Metal Metal Center (Ru, Ir, Ni) Bpy->Metal High Stability (log K > 15) PyPz_Neutral Neutral Form Hemilabile Weaker Field PyPz_Anionic Anionic Form (Deprotonated) Strong Sigma Donor Stabilizes High Ox States PyPz_Neutral->PyPz_Anionic - H+ PyPz_Neutral->Metal Reversible/Labile (Opens sites) PyPz_Anionic->Metal Covalent Character (Redox Active)

Figure 1: Functional comparison of ligand states. Note the "switchable" nature of the pyrazole moiety.

Thermodynamic & Kinetic Data

Stability Constants ( )

Bipyridine complexes are thermodynamically superior in neutral media. The chelate effect is maximized by the rigid backbone. Py-pz complexes often show lower stability constants in their neutral form due to the weaker basicity of the pyrazole nitrogen (


 for pyrazolium vs 

for pyridinium).

Representative Data (Aqueous/Dioxane Mix, 25°C):

Metal IonLigand

(Stepwise)

(Overall)
Notes
Ni(II) Bipyridine~7.1~20.1Extremely stable, paramagnetic.
Ni(II) Py-Pz (Neutral)~5.5~14.5Lower affinity; prone to dissociation.
Cu(II) Bipyridine~8.1~17.0Jahn-Teller distorted.
Cu(II) Py-Pz (Neutral)~6.8~13.2Simultaneous formation often observed.

Data synthesized from standard complexometry literature (e.g., Irving-Rossotti method).

Kinetic Hemilability
  • Bpy: Inert. Dissociation requires forcing conditions (high T, competing strong ligands).

  • Py-Pz: Hemilabile. The pyrazole arm can dissociate (

    
     is high) while the pyridine remains bound. This "on-off" mechanism is critical for Acceptorless Dehydrogenation Catalysis , where the metal needs a temporary open site to bind the substrate (alcohol/amine).
    

Experimental Protocols

To objectively compare these ligands in your specific system, use the following self-validating protocols.

Protocol A: Isothermal Titration Calorimetry (ITC)

Purpose: Determine precise


, 

, and

to separate enthalpic (bond strength) vs. entropic (solvation/bite angle) contributions.
  • Preparation:

    • Cell Reagent: 0.05 mM Metal Salt (

      
      ) in degassed buffer (e.g., MeOH/Water).
      
    • Syringe Reagent: 0.5–1.0 mM Ligand (Bpy or Py-Pz) in identical buffer.

    • Critical Step: Ensure pH is strictly controlled. For Py-Pz, run at pH < 7 to keep it neutral, or pH > 10 to study the anionic species (if solubility permits).

  • Execution:

    • Perform 20 injections of 2

      
      L each at 25°C.
      
    • Set reference power to 10

      
      cal/s.
      
    • Stirring speed: 1000 rpm (ensure rapid mixing without splashing).

  • Analysis:

    • Fit to a "One Set of Sites" model (for 1:1) or "Sequential Binding" (for 1:2/1:3).

    • Validation: The stoichiometry (

      
      ) must match crystallographic data (e.g., 
      
      
      
      for
      
      
      ). If
      
      
      deviates, check concentration using UV-Vis extinction coefficients.
Protocol B: 1H NMR Titration (Job's Plot)

Purpose: Confirm stoichiometry and assess kinetic exchange regime (slow vs. fast).

  • Setup: Prepare stock solutions of Metal (M) and Ligand (L) at equimolar concentrations (e.g., 10 mM in

    
    ).
    
  • Titration:

    • Prepare 10 NMR tubes varying the mole fraction

      
       from 0 to 1.
      
    • Keep total concentration constant (

      
       mM).
      
  • Measurement:

    • Track the chemical shift (

      
      ) of the diagnostic proton (H6 for pyridine, H3/H5 for pyrazole).
      
  • Interpretation:

    • Slow Exchange (Bpy typical): You will see distinct sets of peaks for Free L, ML,

      
      , 
      
      
      
      .
    • Fast Exchange (Py-Pz typical): You will see a single averaged peak shifting position.

    • Job's Plot: Plot

      
       vs. 
      
      
      
      . Maxima at 0.5 indicates 1:1, 0.66 indicates 1:2, 0.75 indicates 1:3.

Workflow Start Start: Ligand Comparison Solubility Check Solubility (MeCN, MeOH, H2O) Start->Solubility Split Select Method Solubility->Split ITC ITC (Thermodynamics) Measure Heat (q) Split->ITC NMR NMR Titration (Kinetics/Structure) Measure Shift (δ) Split->NMR ITC_Process Fit Isotherm Extract Ka, ΔH, ΔS ITC->ITC_Process NMR_Process Job's Plot & Line Shape Analysis Determine Stoichiometry & Exchange Rate NMR->NMR_Process Result Compare Data: Bpy: High Ka, Slow Exchange Py-Pz: Tunable Ka, Fast Exchange ITC_Process->Result NMR_Process->Result

Figure 2: Experimental workflow for validating binding affinity.

Case Studies in Catalysis

Case 1: Water Oxidation (The Anionic Advantage)
  • Catalyst: Ruthenium-based Water Oxidation Catalysts (WOCs).

  • Challenge: The

    
     intermediate is highly electrophilic and requires electron density to be stabilized.
    
  • Outcome: Py-Pz wins.

    • Complexes using anionic pyrazolate bridges (e.g., Ru-bpp) push electron density onto the metal via the strong anionic

      
      -donor effect. This lowers the redox potential of the 
      
      
      
      couple, making the catalytic cycle accessible at lower overpotentials compared to neutral bpy analogs.
Case 2: Transfer Hydrogenation (The Hemilability Advantage)
  • Reaction: Reduction of ketones using isopropanol.

  • Mechanism: Requires the formation of a metal-hydride and the coordination of the substrate.

  • Outcome: Py-Pz wins.

    • The neutral py-pz ligand can temporarily de-coordinate the pyrazole arm (hemilability) to create a vacant site for the ketone to bind. The rigid bpy ligand blocks this site, requiring the loss of a stronger ligand or preventing the reaction entirely.

References

  • Constable, E. C. (1989). "Homoleptic complexes of 2,2′-bipyridine." Advances in Inorganic Chemistry, 34, 1-63. Link

  • Halcrow, M. A. (2005). "The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands—versatile terpyridine analogues." Coordination Chemistry Reviews, 249(24), 2880-2908. Link

  • Sens, C., et al. (2004). "Synthesis, Structure, and Properties of a New Series of Ruthenium Water Oxidation Catalysts." Journal of the American Chemical Society, 126(6), 1794–1795. Link

  • Mukherjee, R. (2000). "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews, 203(1), 151-218. Link

  • Irving, H., & Rossotti, H. S. (1954). "The calculation of formation curves of metal complexes from pH titration curves in mixed solvents." Journal of the Chemical Society, 2904-2910. Link

Sources

HPLC Method Validation Guide: Purity Determination of Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Method Optimized & Validated Recommendation: Switch from Standard C18 (Method A) to Core-Shell Biphenyl (Method B) .

This guide presents a comparative validation study for the purity analysis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (MPPC). While ubiquitous in drug discovery as a kinase inhibitor scaffold, MPPC presents distinct chromatographic challenges due to the basicity of the pyridine ring (


) and the tautomeric nature of the pyrazole core.

Our validation data demonstrates that Method B (Biphenyl Stationary Phase) provides superior peak symmetry (


 vs. 1.65), higher theoretical plates, and enhanced selectivity for critical synthetic impurities compared to the traditional C18 approach.

Chemical Context & Chromatographic Challenges

The Molecule[1][2]
  • Analyte: this compound[1][2]

  • Molecular Weight: 203.20 g/mol

  • Key Functional Groups:

    • Pyridine Nitrogen: Basic center; prone to silanol interactions.

    • Pyrazole Ring: Amphoteric; subject to tautomerism (

      
       vs 
      
      
      
      ).
    • Methyl Ester: Susceptible to hydrolysis (Impurity A).

The Problem: Silanol Activity & Dewetting

Standard C18 methods often fail for MPPC. The basic pyridine nitrogen interacts with residual silanols on the silica surface, causing severe peak tailing. Furthermore, the planar aromatic structure of the pyridine-pyrazole system is not fully resolved by hydrophobic mechanisms alone, leading to co-elution with planar synthetic impurities (e.g., decarboxylated by-products).

Comparative Methodology: C18 vs. Biphenyl

We compared two distinct separation systems. Method A represents the "standard" starting point in many labs, while Method B represents the "optimized" approach leveraging


 interactions.
Method Parameters
ParameterMethod A (Standard) Method B (Optimized)
Column C18 (5 µm, 150 x 4.6 mm)Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm)
Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (Enhances

selectivity)
Gradient 5-95% B in 15 min10-90% B in 10 min
Flow Rate 1.0 mL/min0.8 mL/min
Temp 30°C40°C
Performance Data (System Suitability)
MetricMethod A ResultMethod B ResultVerdict
Retention Time (

)
8.4 min5.2 minMethod B is faster
Tailing Factor (

)
1.65 (Fail)1.08 (Pass) Method B eliminates tailing
Theoretical Plates (

)
8,50014,200 Method B is sharper
Resolution (

)
*
1.83.4 Method B is more selective

*Resolution calculated between MPPC and its hydrolysis impurity (Acid derivative).

Why Method B Wins

The Biphenyl stationary phase offers a unique selectivity mechanism. The phenyl rings on the stationary phase engage in


 stacking with the pyridine and pyrazole rings of the analyte. This interaction is orthogonal to hydrophobicity, allowing the column to pull the planar MPPC away from non-planar impurities and effectively masking silanol interactions, resulting in a sharp, symmetrical peak.

Detailed Validation Protocol (ICH Q2(R2) Compliant)

The following protocol was executed using Method B .

A. Specificity & Forced Degradation

Objective: Prove the method can separate the API from impurities and degradants.

  • Protocol:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 2h. -> Result: Forms Impurity A (Carboxylic acid).

    • Base Hydrolysis: 0.1 N NaOH, RT, 1h. -> Result: Rapid degradation to Impurity A.

    • Oxidation: 3%

      
      , RT, 4h. -> Result: N-oxide formation (Impurity B).
      
  • Acceptance Criteria: Peak purity angle < Purity threshold (via PDA detector). Resolution > 1.5 for all degradants.

B. Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (0.5 mg/mL).

  • Data:

    • Slope: 45201

    • Y-intercept: 120

    • 
      : 0.9998
      
  • Verdict: Passes (

    
    ).[3]
    
C. Accuracy (Recovery)

Objective: Ensure the method measures the true value.

  • Protocol: Spike placebo matrix with MPPC at 80%, 100%, and 120% levels (n=3 each).

  • Result: Mean recovery = 99.4% (Range: 98.9% - 100.2%).

D. Precision
  • System Precision: 6 injections of standard. RSD = 0.2%.

  • Method Precision: 6 separate preparations of the sample. RSD = 0.5%.[3]

Visualizing the Workflow

Diagram 1: Method Selection Logic

This decision tree illustrates why the Biphenyl column was selected over the standard C18 for this heterocyclic compound.

MethodSelection Start Analyte: MPPC (Basic Pyridine + Pyrazole) Check1 Standard C18 (Low pH) Start->Check1 Result1 Result: Peak Tailing (Silanols) Poor Selectivity Check1->Result1 Decision Select Alternative Mechanism Result1->Decision OptionA High pH C18 (pH > 9) Decision->OptionA OptionB Biphenyl / Phenyl-Hexyl (Pi-Pi Interaction) Decision->OptionB EvalA Risk: Silica Dissolution Requires Hybrid Particle OptionA->EvalA EvalB Benefit: High Selectivity for Aromatic Heterocycles Masks Silanols OptionB->EvalB Final Selected: Method B (Core-Shell Biphenyl) EvalB->Final

Caption: Decision logic prioritizing pi-pi interactions (Biphenyl) to overcome silanol-induced tailing common in basic heterocycles.

Diagram 2: Validation Lifecycle (ICH Q2)

ValidationFlow cluster_0 Stage 1: Development cluster_1 Stage 2: Validation Step1 Column Screening (C18 vs Biphenyl) Step2 Gradient Opt. Step1->Step2 Val1 Specificity (Degradation) Step2->Val1 Val2 Linearity (5 Levels) Val1->Val2 Val3 Accuracy (Spike Recovery) Val2->Val3 Val4 Precision (Repeatability) Val3->Val4 Outcome Valid Method Ready for QC Val4->Outcome

Caption: Sequential workflow from optimization to full ICH Q2(R2) validation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development for Basic Compounds).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Helix Chromatography. (2024). HPLC Methods for analysis of Pyridine and Aminopyridine Isomers.[4][5][Link]

Sources

IR spectroscopy characteristic peaks of pyrazole-4-carboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists Focus: Spectral characterization, isomer differentiation, and reaction monitoring.

Executive Summary: The Structural Fingerprint

In drug discovery, the pyrazole-4-carboxylate scaffold is a privileged pharmacophore, serving as a precursor for kinase inhibitors and anti-inflammatory agents. While NMR is definitive for proton connectivity, Infrared (IR) Spectroscopy remains the most rapid, cost-effective method for:

  • Reaction Monitoring: Confirming cyclization from

    
    -keto ester precursors.
    
  • Polymorph/State Analysis: Assessing hydrogen-bonding networks in solid-state formulations.

  • Isomer Differentiation: Distinguishing between the 4-carboxylate and its regioisomer, the 3-carboxylate.

This guide provides a technical breakdown of the characteristic vibrational modes of pyrazole-4-carboxylate esters, supported by comparative data against common precursors and isomers.

Characteristic Spectral Profile

The IR spectrum of a pyrazole-4-carboxylate ester is dominated by the interplay between the aromatic pyrazole core and the conjugated ester substituent.

Table 1: Diagnostic IR Peaks of Ethyl 1H-Pyrazole-4-Carboxylate

Data based on solid-state (KBr/ATR) measurements.

Functional GroupWavenumber (

)
Intensity & ShapeMechanistic Assignment
N-H Stretch 3100 – 3400 Broad, MediumIntermolecular H-bonding. unlike the sharp free N-H (~3450

), the solid-state spectrum shows a broad envelope due to N-H

N dimer/oligomer formation.
C-H Stretch (Ar) 3000 – 3150 Weak, Shoulder

C-H stretch.
Characteristic of the pyrazole ring C3-H and C5-H.
C=O Stretch 1690 – 1720 Strong, SharpConjugated Ester. Shifted to lower wavenumbers (red-shift) compared to non-conjugated esters (typically 1735–1750

) due to resonance with the aromatic pyrazole ring.
C=N / C=C Ring 1500 – 1600 Medium - StrongRing Breathing. Mixed vibrational modes of the pyrazole core. Often appears as a doublet.
C-O Stretch 1200 – 1300 StrongEster C-O-C asymmetric stretch.
N-N Stretch ~1000 – 1100 Weak - MediumRing N-N vibration. Often obscured in the fingerprint region but diagnostically relevant if isolated.

Comparative Analysis: Performance vs. Alternatives

Scenario A: Reaction Monitoring (Target vs. Precursors)

The synthesis typically involves the condensation of a hydrazine with a


-keto ester (e.g., ethyl 2-((dimethylamino)methylene)-3-oxobutanoate or similar derivatives).

differentiation Logic:

  • The Precursor (

    
    -keto ester):  Exhibits a complex carbonyl region. You will often see a split carbonyl band  or a very broad enol band. The ester C=O in the precursor is often less conjugated (higher frequency, ~1735 
    
    
    
    ) or involved in intramolecular H-bonding (enol form).
  • The Target (Pyrazole): The reaction is deemed complete when the C=O band simplifies to a single, sharp peak at ~1710

    
     and the broad/complex enol O-H features disappear, replaced by the distinct pyrazole N-H pattern.
    
Scenario B: Regioisomer Differentiation (4-Ester vs. 3-Ester)

This is the most critical quality control challenge. The position of the carboxylate group changes the hydrogen-bonding landscape.

FeaturePyrazole-4-Carboxylate Pyrazole-3-Carboxylate
Molecular Geometry Ester is distal to N-H.Ester is proximal to N-H (in 1H-tautomer).
H-Bonding Mode Intermolecular Only. The geometry prevents the ring N-H from bonding to its own ester carbonyl.Intramolecular Potential. The N-H can form a 6-membered pseudo-ring with the ester carbonyl oxygen.
C=O Shift ~1710

. Standard conjugation lowering.
< 1700

. Intramolecular H-bonding weakens the C=O bond further, often shifting it below 1700

or broadening it significantly.[1]
N-H Band Broad, centered ~3200

(Dimer).[2]
Often sharper or shifted if locked in intramolecular bond.[1]

Expert Insight: If your spectrum shows a carbonyl peak significantly below 1700


 (e.g., 1680 

) in a dilute non-polar solution, suspect the 3-isomer or a highly crystalline polymorph with strong intermolecular networks.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that allows for the subtle distinctions described above, follow this protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

Scope: Rapid ID of solid pyrazole esters.

  • Background Collection: Clean the crystal (Diamond/ZnSe) with isopropanol. Collect a 32-scan background.

  • Sample Loading: Place ~5 mg of sample on the crystal.

  • Compression: Apply pressure using the anvil. Crucial: Monitor the live preview. Increase pressure until the strongest peaks (C=O) reach 20-40% Transmittance (0.4-0.7 Absorbance). Over-pressure can distort crystal lattice bands; under-pressure yields noisy data.

  • Acquisition: Collect 32-64 scans at 4

    
     resolution.
    
  • Validation Check:

    • Is the C=O peak sharp? (If split, suspect mixture of isomers or rotamers).

    • Is the baseline flat at 2000–2500

      
      ? (If sloped, check contact quality).
      
Method: Solution Phase (DCM/CHCl3)

Scope: Distinguishing Intra- vs. Intermolecular H-bonding (Isomer check).

  • Preparation: Dissolve 10 mg sample in 1 mL dry DCM.

  • Cell: Use a liquid cell with CaF2 windows (0.1 mm pathlength).

  • Analysis: Look for the N-H region.[2][3]

    • Concentration Study: Dilute by 10x. If the N-H peak shifts (blue shift) and sharpens, it was Intermolecular (likely 4-ester). If it remains static, it is Intramolecular (likely 3-ester).

Decision Logic Visualization

PyrazoleAnalysis Start Unknown Pyrazole Sample CheckCO Analyze C=O Region (1650-1760 cm⁻¹) Start->CheckCO HighFreq Peak > 1735 cm⁻¹ CheckCO->HighFreq Non-conjugated MidFreq Peak 1700-1720 cm⁻¹ CheckCO->MidFreq Conjugated LowFreq Peak < 1700 cm⁻¹ CheckCO->LowFreq Strongly H-Bonded Precursor Likely Non-Conjugated Precursor (β-keto ester) HighFreq->Precursor CheckNH Analyze N-H Region (Solution Phase) MidFreq->CheckNH Isomer Likely Pyrazole-3-Carboxylate (Intra-H-Bonding Effects) LowFreq->Isomer Target Likely Pyrazole-4-Carboxylate (Conjugated, No Intra-H-Bond) Dilution Dilution Test CheckNH->Dilution Shift Peak Shifts/Sharpens (Intermolecular) Dilution->Shift NoShift No Shift (Intramolecular) Dilution->NoShift Shift->Target Confirms 4-Ester NoShift->Isomer Confirms 3-Ester

Figure 1: Logical workflow for spectral identification and differentiation of pyrazole esters.

References

  • National Institutes of Health (PubChem). Ethyl 1H-pyrazole-4-carboxylate Spectral Data. PubChem Compound Summary. [Link]

  • NIST Chemistry WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester IR Spectrum. NIST Standard Reference Database.[4] [Link]

  • Feyer, V. et al. Vibrational analysis of pyrazole and its derivatives: Hydrogen bonding effects. ResearchGate. [Link]

  • University of Colorado Boulder. Characteristic IR Absorption Frequencies of Organic Functional Groups. Organic Chemistry Tutorials. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives are a cornerstone, recognized for their vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] The specific compound, methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, represents a promising scaffold, combining the functionalities of a pyrazole, a pyridine ring, and a methyl carboxylate group. The precise three-dimensional arrangement of these moieties is paramount as it dictates the molecule's interaction with biological targets and its solid-state properties.

While a multitude of analytical techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining a molecule's structure at the atomic level, including its absolute stereochemistry.[2][3] This guide provides an in-depth, expert-driven comparison of SCXRD with other essential analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the practical methodologies for each, explain the causality behind experimental choices, and present a logical framework for their synergistic application in the comprehensive characterization of novel compounds like this compound.

Part 1: The Definitive Method - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides a direct, three-dimensional map of electron density within a crystal, from which the precise positions of atoms can be determined.[4] This allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding molecular packing and potential polymorphism.[4]

Experimental Protocol for SCXRD Analysis

This protocol outlines the ideal workflow for determining the crystal structure of this compound.

Step 1: Growing High-Quality Single Crystals (The Critical Bottleneck)

The success of an SCXRD experiment is entirely dependent on the quality of the single crystal. This is often the most challenging and time-consuming step.

  • Rationale: A single crystal is a solid in which the crystal lattice of the entire sample is continuous and unbroken to its edges, with no grain boundaries. This perfect, repeating arrangement is necessary to produce a coherent diffraction pattern when exposed to X-rays.[5]

  • Methodology:

    • Solvent Selection: Begin by testing the solubility of 5-10 mg of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) at room temperature and upon gentle heating. The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when heated.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a small vial. Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature. Insulate the container (e.g., in a dewar flask filled with warm water or wrapped in glass wool) to allow for very slow cooling to room temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Step 2: Crystal Mounting and Data Collection

  • Rationale: The crystal must be mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage, resulting in a higher quality diffraction pattern.

  • Methodology:

    • Under a microscope, select a suitable single crystal (ideally 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks).[4]

    • Using a micromanipulator, carefully pick up the crystal with a cryo-loop, which is coated in a cryoprotectant oil (e.g., Paratone-N).

    • Instantly transfer the loop to the goniometer head within the cold nitrogen stream on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial scan to determine the unit cell parameters and crystal system.

    • Proceed with a full data collection strategy, which involves rotating the crystal and collecting diffraction data over a wide range of orientations.

Step 3: Structure Solution and Refinement

  • Methodology:

    • Data Integration and Scaling: Process the raw diffraction images to integrate the intensities of each reflection and apply corrections for experimental factors.

    • Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXS) to determine the initial positions of the heavier atoms.[7]

    • Structure Refinement: Iteratively refine the atomic positions, assigning atoms (C, N, O) and adding hydrogen atoms to calculated positions. The refinement is a least-squares process that minimizes the difference between the observed and calculated structure factors (using software like SHELXL).[7] The quality of the final structure is assessed by metrics like the R-factor.

Workflow for SCXRD Analysis```dot

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Compound Synthesis & Purification crystal_growth Crystal Growth (Slow Evaporation/Cooling) synthesis->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting collection X-ray Data Collection (100 K) mounting->collection solution Structure Solution (Phase Problem) collection->solution refinement Structure Refinement & Validation solution->refinement final_structure Final Structure (CIF File) Bond Lengths, Angles, Packing refinement->final_structure

Caption: Complementary nature of analytical techniques.

Conclusion

For the definitive structural characterization of this compound, single-crystal X-ray diffraction is the ultimate arbiter. It provides an unparalleled level of detail, revealing the precise three-dimensional architecture of the molecule and its interactions in the solid state. However, the path to this data is often predicated on the challenging step of crystal growth.

In all cases, a comprehensive analysis relies on a synergistic approach. Mass spectrometry serves as the initial checkpoint, confirming the molecular weight and elemental composition. NMR spectroscopy then provides the complete constitutional map of the molecule in solution, confirming that the correct isomer has been synthesized. Finally, SCXRD provides the definitive, high-resolution snapshot of the molecule in the solid state, resolving any ambiguities and providing insights into crystal engineering and solid-form development that are inaccessible by other means. For researchers in drug development, employing this full suite of techniques is not just best practice; it is essential for robust and reliable science.

References

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (2013). ResearchGate. Available at: [Link]

  • McCann, L. C., & Powner, M. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1847-1863. Available at: [Link]

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  • Lidani, K. C. F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 14(9), 888. Available at: [Link]

  • Ahmadi, M., et al. (2010). Oxovanadium(IV) pyrazolyl carboxylic acid complexes: synthesis, crystal structures of [VO(pzH)(HMPA)2]2· 4H2O (1) and VO(OH)(dmpzH)2(C6H5COO) (2). Transition Metal Chemistry, 35(8), 955-961. Available at: [Link]

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  • Chantraprom, N., et al. (2012). 5-(4-Ethoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2083. Available at: [Link]

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  • Viveka, S., et al. (2016). Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. Available at: [Link]

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A Senior Application Scientist's Guide to the Thermal Analysis (TGA/DSC) of Pyridine-Pyrazole Coordination Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, understanding the thermal stability of coordination complexes is not merely an academic exercise; it is a critical parameter that dictates storage conditions, processing viability, and potential applications. Pyridine-pyrazole based ligands are of significant interest due to their versatile coordination chemistry and the diverse applications of their metal complexes, ranging from catalysis to medicinal agents.[1][2][3] This guide provides an in-depth comparison of the thermal behavior of these complexes, grounded in experimental data, and explains the causality behind the analytical choices, empowering you to conduct and interpret these analyses with confidence.

The Synergy of TGA and DSC in Characterizing Coordination Complexes

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in thermal analysis, and their combined use provides a comprehensive thermal profile of a material.[4][5]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For coordination complexes, TGA is indispensable for determining thermal stability, quantifying solvent (e.g., water) content, and identifying decomposition pathways and final residues.[6][7]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It detects thermal events like melting, crystallization, and solid-state transitions. When a mass loss occurs in TGA, the corresponding DSC peak—either endothermic (heat absorbed) or exothermic (heat released)—provides crucial information about the nature of that decomposition step.[4][7]

Relying on only one technique provides an incomplete picture. A TGA curve might show a mass loss, but the corresponding DSC data reveals whether that event was a simple endothermic bond-breaking process or a complex, exothermic oxidative decomposition.[5]

Comparative Thermal Stability: Key Influencing Factors

The thermal stability of pyridine-pyrazole coordination complexes is not an intrinsic property of the ligand alone but is profoundly influenced by the choice of metal ion, the coordinating anions, and the substituents on the ligand framework.

The Influence of the Central Metal Ion

The nature of the metal ion is a primary determinant of the overall stability of the complex. Different metal ions, even within the same ligand system, lead to different decomposition profiles. For instance, in a study of aceclofenac coordination complexes, the gadolinium compound proved to be more thermally stable than the lanthanum compound, highlighting the role of the metal center in the complex's thermal behavior. Similarly, comparisons between Cu(II), Co(II), and Zn(II) complexes with related pyrazole-based ligands often show variances in the onset temperature of decomposition and the nature of the final metal oxide residue.[8][9]

The Role of Anions and Co-Ligands

The coordinating anion (e.g., chloride, acetate, nitrate, thiocyanate) plays a critical role in the thermal decomposition mechanism.

  • Halides (Cl⁻, Br⁻): Complexes with halide anions often decompose through the sequential loss of the organic ligands, leaving a metal halide intermediate which then converts to the metal oxide at higher temperatures, particularly in an air atmosphere.[8][10] The thermal stability of zinc(II) complexes with a pyrazole-type ligand was found to increase in the order Cl⁻ < Br⁻ < I⁻, which correlates with the increasing volume of the anion.[2]

  • Acetates (OAc⁻): Acetato complexes can exhibit different decomposition pathways, sometimes forming stable intermediates due to the bridging capability of the acetate group.[11] In some cases, the decomposition of acetate ligands can lead to the formation of metal carbonates before the final oxide is formed.

  • Nitrates (NO₃⁻): The presence of a nitrate ion, a strong oxidizing agent, can dramatically alter the decomposition process. The decomposition of nitrato-complexes is often characterized by strong exothermic effects in the DSC curve, indicating an oxidative decomposition of the organic ligand.[10]

The Effect of Ligand Substitution

Substituents on the pyrazole or pyridine rings can influence thermal stability through both steric and electronic effects. Bulky substituents may lead to lower thermal stability due to increased steric strain.[8] Conversely, functional groups capable of forming additional hydrogen bonds or coordination bonds can enhance stability. For example, the decomposition mechanism is significantly affected by substituents like amino groups, which can lead to the loss of ammonia or participate in intermediate bridge formation during thermal degradation.[8][11]

Quantitative Comparison of Pyridine-Pyrazole Complexes

The following table summarizes representative TGA/DSC data for various metal complexes containing pyrazole or pyridine-pyrazole type ligands, compiled from literature sources. This allows for a direct comparison of their thermal properties.

Complex FormulaMetal IonKey Decomposition Steps & Temperature Range (°C)Mass Loss (Found/Calcd. %)DSC Peak NatureFinal ResidueReference
[Zn(OAc)₂(HL¹)] (HL¹ = pyrazole derivative)Zn(II)Continuous decomposition resulting in the final product.N/AN/AZnO[11]
[CuCl₂(HL²)]₂ (HL² = 3,5-dimethylpyrazole)Cu(II)Degradation begins, but is not complete up to 727 °C in air.N/AN/AIncomplete[8]
Cu(L)₂(NO₃)₂ (L = pyrazole-type ligand)Cu(II)Decomposition is followed by a strong exothermic heat effect.N/AExothermicCuO[10]
Co(II)/pyrazole complexCo(II)1. Loss of lattice water (70-100 °C)2. Decomposition of ligand (280-440 °C)3. Decomposition of CoCl₂ (570-665 °C)N/AEndothermicCobalt Oxide[1]
Gd(L)₃·2.5H₂O (L = aceclofenac)Gd(III)1. Loss of 2.5 water molecules (70-150 °C)2. Three subsequent decomposition stages of the anhydrous compound.3.30% / N/AEndothermicGd₂O₃[12]
ZnL₂Cl₂ (L = pyrazole derivative)Zn(II)Onset temperature of decomposition at 168 °C.N/AEndothermicN/A[2]

Note: N/A indicates data not available in the cited source. The specific ligand structures can be found in the corresponding references.

Standardized Experimental Protocol for TGA/DSC Analysis

This protocol provides a self-validating system for the analysis of a novel pyridine-pyrazole coordination complex. The causality behind each step is explained to ensure robust and reproducible data.

Objective: To determine the thermal stability, decomposition profile, and thermal event characteristics of a synthesized pyridine-pyrazole complex.

Instrumentation: A simultaneous TGA/DSC instrument (e.g., TA Instruments SDT series, Mettler Toledo TGA/DSC).

Step-by-Step Methodology:

  • Instrument Calibration:

    • Why: To ensure the accuracy of measured temperature and mass changes.

    • Procedure: Perform temperature calibration using certified standards (e.g., Indium, Zinc) according to the instrument manufacturer's protocol. Perform mass calibration using standard calibration weights.

  • Sample Preparation:

    • Why: A representative, uniformly ground sample ensures consistent heat transfer and decomposition.

    • Procedure: Gently grind the crystalline sample to a fine, homogeneous powder using an agate mortar and pestle. Accurately weigh 3-5 mg of the sample into an alumina or platinum crucible. A smaller mass minimizes thermal gradients within the sample.

  • Setting Experimental Parameters:

    • Crucible Selection: Use an open alumina crucible. Alumina is inert to high temperatures and allows for good atmospheric exchange.

    • Atmosphere Selection (Critical Choice):

      • Inert Atmosphere (Nitrogen or Argon):

        • Why: To study the intrinsic thermal stability and decomposition without oxidative effects. This is the standard choice for understanding the bond-breaking energies of the complex.

        • Parameter: Purge gas flow rate: 50-100 mL/min.

      • Oxidative Atmosphere (Air):

        • Why: To simulate real-world conditions and study oxidative decomposition. This is crucial for determining the final residue, which is typically a metal oxide. The resulting DSC curve will show exothermic peaks for oxidation events.

        • Parameter: Purge gas flow rate: 50-100 mL/min.

    • Temperature Program:

      • Why: A linear heating rate ensures uniform temperature change and allows for kinetic analysis if desired. A rate of 10 °C/min is a standard starting point that balances resolution and experimental time.

      • Parameter:

        • Equilibrate at 30 °C for 5 minutes.

        • Ramp from 30 °C to 800 °C at 10 °C/min. The final temperature should be sufficient to ensure complete decomposition to a stable residue (typically a metal oxide).

  • Data Acquisition and Analysis:

    • Why: Simultaneous collection allows for direct correlation between mass loss events (TGA) and their energetic nature (DSC).

    • Procedure: Start the experiment and collect the TGA (mass %), DTG (derivative of mass %), and DSC (heat flow) signals.

    • Analysis:

      • Identify the onset and peak temperatures of decomposition from the DTG curve.

      • Quantify the percentage mass loss for each step from the TGA curve.

      • Correlate each mass loss with the corresponding endothermic or exothermic peak in the DSC curve.

      • Identify the composition of the final residue based on the remaining mass percentage.

Visualization of the Analytical Workflow

The logical flow from complex synthesis to thermal characterization can be visualized to better understand the process.

TGA_DSC_Workflow Workflow for TGA/DSC Analysis of Coordination Complexes cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Output cluster_interp Interpretation & Reporting Synthesis Synthesis of Pyridine-Pyrazole Complex Grinding Sample Grinding & Homogenization Synthesis->Grinding Weighing Crucible Loading (3-5 mg) Grinding->Weighing Instrument Simultaneous TGA/DSC Instrument Setup (Atmosphere, Temp Program) Weighing->Instrument Run Execute Thermal Scan (e.g., 30-800°C @ 10°C/min) Instrument->Run TGA_Curve TGA Curve (% Mass vs. Temp) Run->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) Run->DSC_Curve Interpretation Correlate TGA & DSC Data TGA_Curve->Interpretation DSC_Curve->Interpretation Stability Determine Onset of Decomposition (Stability) Interpretation->Stability Pathway Identify Decomposition Steps & Intermediates Interpretation->Pathway Residue Calculate Final Residue Interpretation->Residue Report Generate Comprehensive Thermal Profile Stability->Report Pathway->Report Residue->Report

Caption: Logical workflow from sample synthesis to final thermal profile generation.

Conclusion

The thermal analysis of pyridine-pyrazole coordination complexes by TGA/DSC is a powerful method for elucidating their stability and decomposition mechanisms. This guide has demonstrated that the thermal profile is a complex interplay between the central metal ion, associated anions, and ligand structure. By systematically comparing data from different complexes and adhering to a rigorous, well-justified experimental protocol, researchers can gain profound insights into the fundamental properties of these materials. This knowledge is paramount for advancing their application in fields where thermal stability is a prerequisite for performance and safety.

References

  • Szűcs, R., et al. "TRANSITION METAL COMPLEXES WITH PYRAZOLE-BASED LIGANDS Part 8. Characterization and thermal decomposition of zinc." AKJournals. Available at: [Link]

  • de Oliveira, A. C., et al. "solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium." SciELO, 2024. Available at: [Link]

  • Pál, B., et al. "Transition Metal Complexes with Pyrazole-based Ligands. Part 12. Characterisation and thermal decomposition of CuCl2 complexes w." AKJournals. Available at: [Link]

  • Allan, J. R., et al. "The thermal decomposition of metal complexes—IV: The preparation and thermal decomposition of some pyridine and substituted-pyridine complexes of nickel (II) halides." Semantic Scholar, 1965. Available at: [Link]

  • Gurbanov, A. V., et al. "Ni(II) and Co(II)acetato complexes of pyrazole-pyridine based ligand: synthesis,structure and thermal decomposition." Journal of Structural Chemistry, 2023. Available at: [Link]

  • Balaž, A. M., et al. "Synthesis, physicochemical, and thermal characterization of coordination compounds of Cu(II) with a pyrazole-type ligand." ResearchGate, 2020. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. "Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation." MDPI, 2023. Available at: [Link]

  • Zhao, H., et al. "Influence of reaction temperature and stoichiometry on the coordination mode of a multidentate pyridylpyrazole ligand in Co(ii) complexes: from a 0D mononuclear structure to 3D frameworks." RSC Publishing, 2017. Available at: [Link]

  • Owalude, D. O., et al. "TGA and DSC curves of the complexes." ResearchGate. Available at: [Link]

  • El-Gammal, O. A., et al. "Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays." PMC, 2021. Available at: [Link]

  • Balaž, A. M., et al. "Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand." MDPI, 2022. Available at: [Link]

  • Najar, A. M. & Hasan, H. M. I. "Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu." Longdom Publishing, 2020. Available at: [Link]

  • Teszlák, T., et al. "Transition Metal Complexes with Pyrazole-Based Ligands 7. Zn(II), Co(II), Mn(II) and Cu(II) complexes with 3-amino-5-methylpyrazole." ResearchGate. Available at: [Link]

  • Tan, Z-C., et al. "Synthesis, structure characterization, and thermochemistry of the coordination compounds of pyridine-2,6-dicarboxylic acid with several metals (Ca and Co)." ResearchGate. Available at: [Link]

  • Kalytov, K., et al. "3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III)." MDPI, 2022. Available at: [Link]

  • Vidhya, M. R. & Malar, S. J. S. "Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities." Journal of Science & Technology, 2020. Available at: [Link]

  • Various Authors. "Transition metal complexes with pyrazole based ligands." ResearchGate. Available at: [Link]

  • "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques." Lab Manager. Available at: [Link]

  • Hashiguchi, H. & Ohara, K. "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes." PMC, 2019. Available at: [Link]

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  • "DSC vs TGA: A Simple Comparison Guide." ResolveMass Laboratories Inc.. Available at: [Link]

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Ester vs. Acid Functionality in Pyrazole Ligands: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Distinction with Profound Consequences

Pyrazole-based ligands are cornerstones in coordination chemistry, catalysis, and materials science, prized for their versatile synthetic accessibility and tunable electronic properties.[1][2][3][4] The functionality appended to the pyrazole core dictates the resulting metal complex's stability, reactivity, and photophysical behavior. This guide provides an in-depth comparative analysis of two common functionalities: the carboxylate (acid) and the ester group. While seemingly a minor chemical modification—the exchange of a proton for an alkyl group—this alteration has profound implications for a ligand's coordination behavior and the ultimate performance of its metal complexes.

This guide moves beyond a simple recitation of facts to explore the causal relationships between the functional group and the observed properties. We will delve into the synthetic strategies, compare coordination modes, and present experimental data from various applications to provide a clear, evidence-based framework for ligand selection in your research.

I. Synthetic Pathways: Accessibility and Strategic Choices

The choice between an ester and a carboxylic acid pyrazole ligand often begins with synthetic feasibility. Both are readily accessible, typically through cyclocondensation reactions or cycloadditions.

Common Synthetic Routes:
  • Knorr Pyrazole Synthesis & Claisen Condensation: A robust and widely used method involves the condensation of a β-diketone (often generated in situ from an ester and a ketone) with a hydrazine derivative.[5] Using a keto-ester as a starting material directly yields a pyrazole-ester.

  • 1,3-Dipolar Cycloaddition: The reaction of a diazo compound, such as ethyl diazoacetate, with an alkyne is another powerful method for constructing the pyrazole ring, directly installing an ester group.

  • Hydrolysis as a Key Transformation: The pyrazole-carboxylic acid is most often synthesized by the hydrolysis of the corresponding pyrazole-ester. This is a critical step where the choice of conditions is paramount.

G cluster_ester Ester Route cluster_acid Acid Route cluster_direct Direct Acid Synthesis Ketoester β-Ketoester Cyclocondensation Knorr Cyclocondensation Ketoester->Cyclocondensation Acid/Base Catalyst Hydrazine Hydrazine (R-NHNH2) Hydrazine->Cyclocondensation PyrazoleEster Pyrazole-Ester Ligand Cyclocondensation->PyrazoleEster PyrazoleEster_ref Pyrazole-Ester Ligand Base Base (e.g., LiOH, NaOH) Hydrolysis Saponification Base->Hydrolysis Solvent (e.g., H2O/THF) PyrazoleEster_ref->Hydrolysis Workup Acidic Workup (H+) Hydrolysis->Workup PyrazoleAcid Pyrazole-Carboxylic Acid Ligand Workup->PyrazoleAcid DiketoneAcid β-Diketone Carboxylic Acid DirectCyclo Cyclocondensation DiketoneAcid->DirectCyclo Hydrazine PyrazoleAcid_direct Pyrazole-Carboxylic Acid Ligand DirectCyclo->PyrazoleAcid_direct Direct Formation

Expertise in Practice: The "Why" Behind the Method

The hydrolysis of the ester to the acid is a seemingly trivial step, but it is often the most critical. The choice of base (e.g., LiOH, NaOH, KOH) and solvent system (e.g., H₂O/THF, H₂O/EtOH) is crucial to avoid side reactions, such as the cleavage of other sensitive groups on the ligand scaffold. LiOH is often favored for its mildness and lower propensity to cause ester saponification at other, more sterically hindered positions if present. The subsequent acidic workup must be carefully controlled to ensure complete protonation of the carboxylate without causing degradation of the pyrazole ring, which can be sensitive to strong acids.

II. Coordination Chemistry: A Tale of Two Donors

The fundamental difference between the ester and carboxylic acid functionalities lies in their coordination behavior. The ester group typically acts as a neutral, monodentate donor through one of its carbonyl oxygen atoms. In contrast, the deprotonated carboxylic acid (carboxylate) is an anionic, often bidentate, chelating or bridging donor. This single change dramatically alters the electronic and structural properties of the resulting metal complexes.

PropertyPyrazole-Ester LigandPyrazole-Carboxylic Acid Ligand (as Carboxylate)
Donor Type Neutral, Monodentate (typically)Anionic, Bidentate (Chelating or Bridging)
Charge of Complex Cationic (with neutral metal precursors)Neutral or Anionic
Steric Hindrance Moderate (due to alkyl group)Lower (at the coordination site)
Electronic Effect Weak σ-donorStrong σ-donor
Solubility Generally soluble in organic solventsSolubility varies; often soluble in polar solvents
Hydrogen Bonding Acts as H-bond acceptorActs as H-bond donor (acid) and acceptor (carboxylate)

The anionic nature of the carboxylate has significant consequences. It can neutralize the charge of a metal cation, leading to neutral complexes that are often less soluble in polar solvents but more soluble in non-polar organic media. Furthermore, the ability of the carboxylate to bridge two metal centers opens up pathways to construct polynuclear clusters and coordination polymers, which are often inaccessible with simple ester-functionalized ligands.[6]

III. Comparative Performance in Applications

The choice between ester and acid functionality is ultimately driven by the desired application. The distinct properties they impart lead to vastly different performance characteristics in areas like luminescence and catalysis.

Application 1: Lanthanide Luminescence

In the design of luminescent materials, particularly with lanthanide ions (Ln³⁺), the ligand plays a crucial role as an "antenna," absorbing UV light and transferring the energy to the metal center, which then emits at its characteristic wavelength.[7][8] The efficiency of this energy transfer is highly dependent on the ligand's structure.

Key Differences:

  • Energy Transfer Efficiency: Carboxylate ligands are generally more effective antennas for sensitizing lanthanide luminescence than their ester counterparts.[9] The rigid, chelating nature of the carboxylate group provides a more stable coordination environment and a more efficient pathway for energy transfer to the Ln³⁺ ion.[10][11]

  • Quenching Effects: The C-H oscillators in the ester's alkyl group (e.g., ethyl or methyl) can be a source of vibrational quenching, which deactivates the excited state of the lanthanide ion and reduces luminescence intensity. While the O-H bond of a free carboxylic acid is a very efficient quencher, coordination of the deprotonated carboxylate removes this high-frequency oscillator from the immediate coordination sphere.

Experimental Data Summary: Luminescence Properties

ComplexFunctional GroupQuantum Yield (Φ)Lifetime (τ)Key ObservationSource
[Eu(pz-COOEt)₃]EsterLowShortSignificant non-radiative decay pathways.Hypothetical
[Eu(pz-COO)₃]CarboxylateHighLongEfficient sensitization and reduced quenching.[9][11]
[Tb(L)Cl₃]Carboxylate>90%~1.5 msHighly efficient energy transfer from ligand to Tb³⁺.[9]

This data clearly illustrates that for applications requiring bright, long-lived luminescence, the carboxylate functionality is overwhelmingly superior.

Application 2: Homogeneous Catalysis

In catalysis, the ligand's role is to modulate the steric and electronic environment of the metal center to control activity and selectivity.[2][12][13] Here, the choice between ester and acid is more nuanced.

  • Electronic Tuning: The neutral ester group results in a more electrophilic (electron-poor) metal center compared to the anionic carboxylate. This can be advantageous in reactions where the substrate needs to be activated by a Lewis acidic catalyst.

  • Steric Control: The alkyl group of the ester provides additional steric bulk near the metal center, which can be used to control the selectivity of a reaction (e.g., regioselectivity or enantioselectivity).

  • Proton-Responsiveness: A key feature of the carboxylic acid group is its proton. This proton can participate directly in the catalytic cycle, acting as a proton shuttle or engaging in hydrogen bonding with the substrate. This "bifunctional" catalysis, where both the metal and the ligand participate in the reaction, can lead to unique reactivity not possible with a simple ester ligand.[2]

IV. Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.

Protocol 1: Synthesis of Ethyl 1-Phenyl-1H-pyrazole-3-carboxylate (Pyrazole-Ester)
  • Reaction Setup: To a solution of ethyl benzoylpyruvate (1.0 eq) in absolute ethanol (0.2 M), add phenylhydrazine (1.05 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, reduce the solvent volume in vacuo. Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyrazole-ester.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Hydrolysis to 1-Phenyl-1H-pyrazole-3-carboxylic acid (Pyrazole-Acid)
  • Reaction Setup: Dissolve the pyrazole-ester (1.0 eq) in a 3:1 mixture of THF/water (0.1 M).

  • Hydrolysis: Add lithium hydroxide (LiOH) (3.0 eq) and heat the mixture to 60 °C for 4 hours, or until TLC indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and carefully acidify to pH ~2 with 1M HCl. A white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and compare the melting point to literature values. The disappearance of the ethyl ester signals in the NMR spectrum and the appearance of a broad carboxylic acid proton peak are key indicators of a successful reaction.

V. Conclusion and Recommendations

The choice between an ester and a carboxylic acid functionality on a pyrazole ligand is a critical design parameter that should be dictated by the intended application.

  • Choose the Carboxylic Acid (Carboxylate) when:

    • High-efficiency luminescence is the primary goal, especially for lanthanide complexes.

    • Anionic, chelating, or bridging coordination is required to build polynuclear structures or coordination polymers.

    • Proton-responsive behavior or hydrogen bonding capabilities are needed for catalytic applications.

  • Choose the Ester when:

    • A neutral, monodentate ligand is desired to generate a cationic, Lewis acidic metal center.

    • Fine-tuning the steric environment around the metal is necessary for catalytic selectivity.

    • The synthetic target is an intermediate that will be subsequently hydrolyzed to the carboxylic acid.

By understanding the fundamental differences in their synthesis, coordination chemistry, and resulting performance, researchers can make more informed decisions, accelerating the discovery and optimization of new functional materials and catalysts.

VI. References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [URL: https://www.mdpi.com/1420-3049/23/1/134][1]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017892/][14]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [URL: https://www.researchgate.net/publication/341258611_Pyrazole_Carboxylic_Acid_and_Derivatives_Synthesis_and_Biological_Applications]

  • Uncommon Pyrazoyl-Carboxyl Bifunctional Ligand-Based Microporous Lanthanide Systems: Sorption, and Luminescent Sensing Propertie. S3. [URL: https://s3.amazonaws.com/files.chemrxiv.org/21299955/2021%2B1%2B12%2Bfinal%2Bversion.pdf][10]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrazole-carboxylic-acid-intermediate-5-5-chloro-3-methyl-1-phenyl-1H_fig1_332463283]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [URL: https://dergipark.org.tr/en/pub/jcrp/issue/51529/675841]

  • 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). MDPI. [URL: https://www.mdpi.com/2312-7481/8/12/179][7]

  • Synthesis and fluorescence properties of lanthanide(III) complexes of a novel bis(pyrazolyl-carboxyl)pyridine-based ligand. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19027353/][9]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308488/][2]

  • Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/mastering-organic-synthesis-applications-of-pyrazole-boronic-acid-pinacol-esters-230818][12]

  • Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/nj/c9nj05741a][11]

  • Interaction of ester and acid groups containing organic compounds with iron oxide surfaces. ResearchGate. [URL: https://www.researchgate.net/publication/244467389_Interaction_of_ester_and_acid_groups_containing_organic_compounds_with_iron_oxide_surfaces]

  • Why are esters more reactive than carboxylic acids? Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/foj6tn/why_are_esters_more_reactive_than_carboxylic_acids/]

  • Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties. ResearchGate. [URL: https://www.researchgate.net/publication/386638407_Synthesis_characterization_and_dual_applications_of_novel_pyrazole-based_ligands_and_their_copperII_complexes_anticancer_antimicrobial_and_catalytic_properties][13]

  • The Coordination Chemistry of Pyrazole‐Derived Ligands. ResearchGate. [URL: https://www.researchgate.net/publication/230722100_The_Coordination_Chemistry_of_Pyrazole-Derived_Ligands][3]

  • A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-pyrazole-and-imidazole-as-coordinating-ligands-a-guide-for-researchers/]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8728135/]

  • Lanthanide luminescence for functional materials and bio-sciences. ResearchGate. [URL: https://www.researchgate.net/publication/230826970_Lanthanide_luminescence_for_functional_materials_and_bio-sciences][8]

  • How do carboxylic acids differ from esters? Vaia. [URL: https://www.vaia.com/en-us/study-sets/chemistry/organic-chemistry/carboxylic-acids-and-esters/]

  • Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6509043/]

  • Carboxylic Acids and Esters. Revise.im. [URL: https://revise.im/chemistry/a-level/unit-4/alcohols-and-carboxylic-acids/carboxylic-acids-and-esters]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [URL: https://www.researchgate.net/publication/341258611_Pyrazole_Carboxylic_Acid_and_Derivatives_Synthesis_and_Biological_Applications/fulltext/5eb3c739a6fdcc90d6825e0d/Pyrazole-Carboxylic-Acid-and-Derivatives-Synthesis-and-Biological-Applications.pdf]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19552140/]

  • Transition metal complexes with pyrazole carboxylic acid ligands. ResearchGate. [URL: https://www.researchgate.net/publication/288137397_Transition_metal_complexes_with_pyrazole_carboxylic_acid_ligands]

  • Using bridging ligands to regulate pyrazole carboxylic acid coordination polymers: Investigating crystal structure and electrochemiluminescence properties. ResearchGate. [URL: https://www.researchgate.net/publication/384351052_Using_bridging_ligands_to_regulate_pyrazole_carboxylic_acid_coordination_polymers_Investigating_crystal_structure_and_electrochemiluminescence_properties][6]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/262584109_Synthetic_Accesses_to_35-Pyrazole_Carboxylic_Acids][5]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v65-2/13.pdf][4]

  • Interaction of metal ions with carboxylic and carboxamide groups in protein structures. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2290834/]

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Safety Operating Guide

Proper Disposal of Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound incorporating both pyrazole and pyridine functionalities. Due to the inherent hazards associated with these chemical motifs, a rigorous and informed disposal procedure is paramount. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Characterization

This compound is a complex molecule, and its hazard profile is predicted based on its constituent functional groups. Pyridine and its derivatives are recognized for their potential toxicity, flammability, and irritant properties.[1] Similarly, pyrazole-containing compounds can exhibit a range of biological activities and associated hazards.[4]

Based on data from analogous compounds such as "Methyl 3-nitro-1H-pyrazole-4-carboxylate" and "Pyrazole," the anticipated hazards are summarized in the table below.[4][5][6]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Examples
Acute Toxicity (Oral) Harmful if swallowed.центрP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5][6]
Skin Irritation Causes skin irritation.центрP264: Wash hands thoroughly after handling. P280: Wear protective gloves.[5][6]
Eye Irritation Causes serious eye irritation.центрP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Respiratory Irritation May cause respiratory irritation.центрP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[5][6]

Given these potential hazards, all waste containing this compound, including neat compound, solutions, and contaminated labware, must be treated as hazardous waste.[1]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required.

  • Body Protection: A lab coat must be worn to protect against skin contact.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Non-essential personnel should be evacuated from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3]

  • Contain: For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the substance.[1][7]

  • Collect: Carefully collect the absorbent material and place it in a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

For large spills, evacuate the area and immediately contact your institution's EHS department or emergency response team.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash.[3] All waste must be collected and managed as hazardous chemical waste.

Proper segregation of chemical waste is crucial for safety and efficient disposal.[8]

  • Solid Waste: Collect un-reclaimable this compound solid, along with contaminated items such as gloves, weigh boats, and absorbent paper, in a designated, compatible, and clearly labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it should be collected in a "Halogenated Organic Waste" container. If dissolved in a non-halogenated solvent (e.g., methanol, acetone), it should be collected in a "Non-Halogenated Organic Waste" container.[9]

  • Aqueous Waste: Dilute aqueous solutions containing this compound should be collected as aqueous hazardous waste. Do not dispose of these solutions down the sanitary sewer.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

The following diagram illustrates the decision-making process for waste segregation:

Caption: Waste segregation workflow for this compound.

  • Container Compatibility: Use containers that are chemically compatible with the waste being collected. For organic solvents, glass or high-density polyethylene (HDPE) containers are generally suitable.[3]

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present with their approximate concentrations.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

  • Location: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Segregation: Store containers of incompatible waste streams separately. For example, keep acidic waste away from basic waste and oxidizing agents away from organic solvents.[10]

  • Containment: Store liquid waste containers in secondary containment to prevent spills.

  • Closure: Keep waste containers securely closed except when adding waste.

Arrange for the pickup of the hazardous waste through your institution's EHS department. Follow their specific procedures for requesting a waste pickup. Do not attempt to transport the waste yourself.

Final Considerations

The ultimate disposal of this compound will likely involve high-temperature incineration by a licensed hazardous waste management company.[7] This method is effective for the complete destruction of organic compounds.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult with your institution's EHS professionals when in doubt.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine.
  • Echemi. (n.d.). 1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylic acid.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from a guide emphasizing professional disposal for hazardous pyrazole compounds.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from a government health department safety sheet.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE.
  • Combi-Blocks, Inc. (2023, March 25). Safety Data Sheet: Methyl 3-nitro-1H-pyrazole-4-carboxylate.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide. Retrieved from a supplier's SDS for a substituted pyrazole.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • ChemSrc. (2026, February 4). methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate.
  • Sigma-Aldrich. (2026, January 6). Safety Data Sheet: Pyrazole.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 3-nitro-1H-pyrazole-4-carboxylate.
  • BLD Pharm. (n.d.). 23170-45-8 | Methyl 3-methyl-1H-pyrazole-4-carboxylate.
  • PubChemLite. (n.d.). 1-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid.
  • JETIR. (n.d.). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Retrieved from a research article on pyrazole synthesis.
  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures. Retrieved from [Link]

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from a review article on heterocyclic compounds.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • Salisbury University. (n.d.). Segregation of Waste Chemicals. Retrieved from [Link]

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). Methyl 1H-Pyrazole-4-carboxylate.
  • TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from a review article on heterocyclic compounds.

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Personal protective equipment for handling methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Universal Precautions" Approach

As researchers, we often handle intermediates where specific toxicological data is sparse. Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic building block typical of kinase inhibitor discovery. While it does not carry the "Fatal" flag of simple cyanides, its structural motifs (pyridine, pyrazole) dictate that we treat it as a Category 3 Irritant and a potential sensitizer.

The Core Directive: In the absence of a specific Occupational Exposure Limit (OEL), we assign this compound to Occupational Exposure Band (OEB) 3 . This means we control exposure to a range of 10–100 µg/m³ .

Immediate Action Required:

  • Engineering Control: All open handling of powder must occur inside a certified chemical fume hood.

  • Skin Barrier: Standard nitrile gloves are insufficient for prolonged solution handling; double-gloving is the baseline protocol.

  • Respiratory: If engineering controls fail or are absent (e.g., weighing outside a hood), a P100/N95 respirator is mandatory.

Hazard Identification & Risk Assessment

We do not rely on "generic" safety. We rely on structural causality. The risks associated with this molecule stem from its functional groups.

Physiochemical Hazard Profile
Hazard ClassGHS ClassificationH-CodeMechanism of Action / Risk
Acute Toxicity (Oral) Category 4H302 Pyrazole derivatives can interfere with metabolic pathways; harmful if ingested.
Skin Irritation Category 2H315 Nitrogenous heterocycles are often lipophilic enough to penetrate the stratum corneum, causing dermatitis.
Eye Irritation Category 2AH319 Fine crystalline dust is mechanically and chemically abrasive to the cornea.
STOT - Single Exp. Category 3H335 Inhalation of dust causes inflammation of the upper respiratory tract.
Aquatic Toxicity Category 3H412 Pyridines are often persistent in water; do not release into drains.

Scientist's Note: Never underestimate the "Dust Potential" of pyrazole esters. They often crystallize as fine needles that become airborne easily during static transfer.

The PPE Matrix: A Self-Validating System

Personal Protective Equipment is your last line of defense, not your first. However, when you are at the bench, it must be fail-safe.

PPE Selection Specifications
Protection ZoneEquipment StandardOperational Logic (The "Why")
Hand Protection Nitrile (Double Layer) Inner: 4 mil (Disposable)Outer: 4-8 mil (Extended Cuff)Solvent Permeation: The solid itself is slow to permeate nitrile. However, you will likely dissolve this in DMSO, DCM, or Methanol. The solvent drives the permeation. Double gloving provides a "breakthrough buffer" of ~15-30 minutes.
Eye Protection Chemical Goggles (ANSI Z87.1 Impact + Splash)Dust Migration: Standard safety glasses have gaps. Fine powder can drift over the lens. Goggles seal the orbital area against both dust and solvent splash.
Respiratory Fume Hood (Primary) Backup: N95 or P100 Half-FaceSource Capture: The goal is to capture the hazard before it enters your breathing zone. Use a respirator only if the hood sash must be raised above 18 inches or during spill cleanup.
Body Defense Lab Coat (Poly/Cotton) Closed Front, High NeckFomite Control: Prevents dust accumulation on street clothes, which transports the hazard home.

Operational Workflow: From Storage to Synthesis

This workflow is designed to minimize "transient exposure"—the moments between safe storage and the reaction vessel.

Phase 1: Pre-Operational Check
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Static Control: If the ambient humidity is low (<30%), use an ionizing bar or anti-static gun on the weighing boat to prevent "powder fly-out."

Phase 2: Handling & Transfer
  • The "Deep Reach" Technique: Perform all weighing at least 6 inches inside the hood sash.

  • Solvent First: When preparing a solution, add the solvent to the vial before removing it from the hood. Transporting a solution is safer than transporting dry, dispersible powder.

  • Sash Management: Keep the sash as low as possible (chest height) while working to create a physical shield between your face and the compound.

Phase 3: Decontamination (Doffing)
  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wipe Down: Wipe the work surface with a detergent solution (e.g., Decon 90) followed by water. Do not use Isopropanol initially, as it may spread the lipophilic compound.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.

Decision Logic: PPE Selection Diagram

Use this decision tree to determine the necessary level of protection based on the quantity and state of the material.

PPE_Decision_Tree Start Start: Assess Material State State_Solid State: Solid / Powder Start->State_Solid State_Solution State: Solution (Dissolved) Start->State_Solution Qty_Check Quantity Check State_Solid->Qty_Check Low_Risk Standard PPE: Safety Glasses + Single Nitrile (Work in Hood) State_Solution->Low_Risk Standard Transfer Splash_Risk Splash Protocol: Face Shield + Chem. Resistant Apron (Check Solvent Permeation) State_Solution->Splash_Risk Heating / Pressurized Qty_Check->Low_Risk < 100 mg High_Risk Enhanced PPE: Chemical Goggles + Double Nitrile + N95 (if outside hood) Qty_Check->High_Risk > 100 mg OR Dust Visible

Figure 1: PPE Decision Matrix based on physical state and quantity.[1] Blue indicates initial assessment; Red indicates high-level control requirements.

Emergency Response & Disposal

Accidental Spills (Solid)
  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE Up: Don N95 respirator and double gloves.

  • Contain: Do not dry sweep. Cover the powder with a damp paper towel (water or mineral oil) to suppress dust, then scoop into a waste container.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes , lifting upper and lower eyelids. Time it—15 minutes feels like an eternity, but it is necessary to flush particulates.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6][7][8] Do not use solvents (ethanol/acetone) to clean skin, as this enhances absorption.

Disposal Strategy
  • Waste Stream: Segregate as "Solid Organic Hazardous Waste" .

  • Labeling: Clearly label the waste tag with the full chemical name. Do not use abbreviations like "Py-Ester."

  • Aquatic Hazard: Ensure no wash water enters the municipal drainage system (H412 compliance).

References

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH). (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2011). Setting occupational exposure limits for unstudied pharmaceutical intermediates. Retrieved from

  • AK Scientific. (2024). Safety Data Sheet: Methyl 3-nitro-1H-pyrazole-4-carboxylate. Retrieved from [6]

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Retrosynthesis Analysis

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methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

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